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[3-fluoro-4-(1H-imidazol-1-yl)phenyl]methanamine Documentation Hub

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  • Product: [3-fluoro-4-(1H-imidazol-1-yl)phenyl]methanamine
  • CAS: 951907-14-5

Core Science & Biosynthesis

Foundational

High-Precision Synthesis of [3-fluoro-4-(1H-imidazol-1-yl)phenyl]methanamine

[1] Executive Summary This technical guide details the synthesis of [3-fluoro-4-(1H-imidazol-1-yl)phenyl]methanamine (CAS: 951907-14-5).[1] This molecule features a benzylamine core substituted with a fluorine atom at th...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

This technical guide details the synthesis of [3-fluoro-4-(1H-imidazol-1-yl)phenyl]methanamine (CAS: 951907-14-5).[1] This molecule features a benzylamine core substituted with a fluorine atom at the 3-position and an imidazole ring at the 4-position.[1][2] It is a critical intermediate in the development of kinase inhibitors and Factor Xa anticoagulants, where the imidazole moiety serves as a hydrogen bond acceptor and the fluorine modulates metabolic stability and pKa.

The protocol utilizes a convergent, two-step synthetic route designed for high regioselectivity and scalability:

  • Regioselective

    
     Displacement:  Selective substitution of the 4-fluorine in 3,4-difluorobenzonitrile by imidazole.
    
  • Chemoselective Reduction: Conversion of the nitrile to the primary amine using Borane-Tetrahydrofuran (

    
    ), avoiding over-reduction or ring hydrogenation.[1]
    

Retrosynthetic Analysis & Strategy

The synthesis is designed to exploit the electronic properties of the starting material, 3,4-difluorobenzonitrile .

  • Regiocontrol: The nitrile group (

    
    ) at position 1 is a strong electron-withdrawing group (EWG).[1] Through resonance, it significantly depletes electron density at the para position (C4) compared to the meta position (C3). Consequently, nucleophilic attack by imidazole occurs exclusively at C4, displacing the fluorine atom at that position while leaving the C3 fluorine intact.
    
  • Chemoselectivity: The subsequent reduction must target the nitrile without reducing the imidazole ring or defluorinating the aromatic core.[1] Borane complexes are selected over catalytic hydrogenation to prevent potential hydrogenolysis of the C-F bond or saturation of the imidazole ring.[1]

Retrosynthesis Target Target: [3-fluoro-4-(1H-imidazol-1-yl)phenyl]methanamine Intermediate Intermediate: 3-fluoro-4-(1H-imidazol-1-yl)benzonitrile Target->Intermediate Reduction (BH3·THF) SM1 Starting Material 1: 3,4-Difluorobenzonitrile Intermediate->SM1 SNAr (Regioselective) SM2 Reagent: Imidazole Intermediate->SM2

Figure 1: Retrosynthetic disconnection showing the convergent assembly via nucleophilic aromatic substitution followed by reduction.[1]

Step 1: Synthesis of 3-fluoro-4-(1H-imidazol-1-yl)benzonitrile[1]

This step relies on a Nucleophilic Aromatic Substitution (


).[1] The use of Potassium Carbonate (

) acts as a proton scavenger, facilitating the formation of the nucleophilic imidazolide species in situ.
Materials & Reagents
ComponentRoleEquiv.Notes
3,4-Difluorobenzonitrile Substrate1.0Electrophile; activated at C4.[1]
Imidazole Nucleophile1.1 - 1.2Slight excess drives conversion.[1]

(Anhydrous)
Base2.0Finely ground to increase surface area.[1]
DMF or DMSO Solvent-Polar aprotic; essential for

.
Experimental Protocol
  • Setup: Charge a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser with 3,4-difluorobenzonitrile (1.0 equiv) and imidazole (1.1 equiv).

  • Solvation: Add anhydrous DMF (Dimethylformamide) (approx. 5-10 mL per gram of substrate).[1]

  • Activation: Add

    
      (2.0 equiv) in a single portion.
    
  • Reaction: Heat the mixture to 90–100°C under an inert atmosphere (

    
     or Ar) for 4–6 hours.
    
    • Monitoring: Monitor by TLC (Ethyl Acetate/Hexane 1:1) or HPLC.[1] The starting material (Rf ~0.[1][3]7) should disappear, yielding a lower Rf spot (product).

  • Workup (Precipitation Method):

    • Cool the reaction mixture to room temperature.

    • Pour the mixture slowly into ice-water (10x reaction volume) with vigorous stirring. The product should precipitate as a white to off-white solid.[1]

    • Filter the solid and wash copiously with water to remove residual DMF and inorganic salts.[1]

    • Dry the solid under vacuum at 45°C.[1]

Critical Process Parameters (CPPs)
  • Temperature Control: Do not exceed 120°C. Higher temperatures may promote bis-substitution (displacement of the 3-F), although this is electronically disfavored.[1]

  • Water Content: Ensure DMF is dry. Water can compete as a nucleophile, leading to phenol byproducts (hydrolysis of the nitrile or fluoride displacement).

Step 2: Reduction to [3-fluoro-4-(1H-imidazol-1-yl)phenyl]methanamine[1]

The reduction of the nitrile to the amine is performed using Borane-THF.[1] This method is cleaner than


 and avoids the high-pressure equipment required for Raney Nickel hydrogenation.[1]
Materials & Reagents
ComponentRoleEquiv.Notes
Intermediate Nitrile Substrate1.0From Step 1.[1][4][5]

(1M)
Reductant3.0 - 4.0Excess required to complex with imidazole N.
Methanol QuenchExcessDestroys excess borane.[1]
HCl (aq, 2M) HydrolysisExcessBreaks Boron-Amine complex.[1]
Experimental Protocol
  • Setup: Flame-dry a 2-neck flask and cool under

    
    . Add the Intermediate Nitrile  (from Step 1).[1]
    
  • Solvation: Add anhydrous THF (Tetrahydrofuran).

  • Addition: Cool the solution to 0°C . Add

    
      solution dropwise via a pressure-equalizing addition funnel.[1]
    
    • Note: Gas evolution (

      
      ) may occur if residual moisture is present.[1]
      
  • Reaction: Allow the mixture to warm to room temperature, then heat to reflux (65°C) for 3–5 hours.

    • Mechanism:[1][4][5][6] The borane reduces the nitrile (

      
      ) to the amine (
      
      
      
      ).[1]
  • Quench & Hydrolysis (Critical):

    • Cool to 0°C.[1]

    • Carefully add Methanol dropwise until gas evolution ceases (destroys excess hydride).[1]

    • Add 2M HCl and reflux for 1 hour. This step is mandatory to break the stable Boron-Amine adduct.[1]

  • Isolation:

    • Concentrate the mixture to remove THF/MeOH.[1]

    • Basify the aqueous residue with NaOH (2M) to pH > 12.[1]

    • Extract with Dichloromethane (DCM) (

      
      ).[1]
      
    • Dry organic layers over

      
      , filter, and concentrate.[7]
      
Purification & Characterization[1][3]
  • Purification: The crude amine is often an oil or low-melting solid.[1] It can be purified by flash column chromatography using DCM:MeOH:NH4OH (90:9:1).[1]

  • Salt Formation: For long-term stability, convert to the dihydrochloride salt by treating the ethereal solution of the free base with HCl in dioxane.[1]

Workflow Visualization

The following diagram illustrates the critical decision points and workup logic for the reduction step, ensuring safety and yield.

WorkupLogic Start Reaction Mixture (Borane + Substrate in THF) Quench Step A: Quench Add MeOH at 0°C Start->Quench Completion Hydrolysis Step B: Acid Hydrolysis Add HCl, Reflux 1hr (Breaks B-N Complex) Quench->Hydrolysis H2 Evolution Stops Basify Step C: Basification Add NaOH to pH > 12 Hydrolysis->Basify Concentrate Extract Step D: Extraction DCM Wash Basify->Extract Free Base Liberation Final Target Amine (Free Base) Extract->Final Dry & Evaporate

Figure 2: Workup workflow for the Borane reduction step. The acid hydrolysis step is non-negotiable to release the amine from the borane complex.[1]

Analytical Validation (Self-Validating System)[1]

To ensure the protocol was successful, the following analytical signatures must be verified.

TechniqueExpected SignatureInterpretation
1H NMR

7.0 - 8.0 ppm (Imid/Ar)
Integration of imidazole protons (3H) vs Phenyl protons (3H).[1]
1H NMR

3.8 - 4.0 ppm (Singlet, 2H)
Appearance of the benzylic

peak.[1] Absence indicates failed reduction.[1]
IR ~2230

(Disappearance)
The sharp nitrile stretch of the starting material must be absent.[1]
MS (ESI)

Confirms molecular weight.[1]
19F NMR Single peakConfirms retention of the fluorine atom (no defluorination).[1]

References

  • BenchChem. Benchmarking the Synthetic Efficiency of 3,4-Difluorobenzonitrile Production. (2025).[1][8][9][10] Retrieved from [1]

  • National Institutes of Health (NIH). Sequential Nitrile Amidination–Reduction as a Straightforward Procedure to Selective Linear Polyamine Preparation.[1] PMC.[1] (2023).[1][10] Retrieved from [1]

  • BLD Pharm. Product Analysis: (3-Fluoro-4-(1H-imidazol-1-yl)phenyl)methanamine.[1] (2025).[1][8][9][10] Retrieved from [1]

  • Google Patents. Process for synthesizing 3,4-difluorobenzonitrile (CN103539699A).[1] Retrieved from [1]

  • PrepChem. Synthesis of 3-(1H-imidazol-1-yl)benzaldehyde. (Methodology adaptation for imidazole coupling). Retrieved from [1]

Sources

Exploratory

Physicochemical properties of [3-fluoro-4-(1H-imidazol-1-yl)phenyl]methanamine

The following technical guide details the physicochemical properties, structural logic, and experimental characterization of [3-fluoro-4-(1H-imidazol-1-yl)phenyl]methanamine . This document is structured for researchers...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical properties, structural logic, and experimental characterization of [3-fluoro-4-(1H-imidazol-1-yl)phenyl]methanamine . This document is structured for researchers in medicinal chemistry and drug development, focusing on the molecule's role as a high-value pharmacophore intermediate.

Technical Whitepaper | Version 1.0

Executive Summary

[3-fluoro-4-(1H-imidazol-1-yl)phenyl]methanamine (CAS: 951907-14-5 ) is a bifunctional building block characterized by a benzylic amine and an N-linked imidazole, modulated by an ortho-fluorine substituent.[1] This scaffold is frequently employed in the synthesis of enzyme inhibitors (e.g., IDO1, TDO2) and GPCR ligands. Its physicochemical behavior is defined by two distinct ionization centers and a conformationally twisted biaryl axis, which significantly influences solubility and target binding kinetics.

Chemical Identity & Structural Logic[2][3]

Nomenclature and Identification[4]
  • IUPAC Name: [3-Fluoro-4-(1H-imidazol-1-yl)phenyl]methanamine

  • CAS Number: 951907-14-5[1]

  • Molecular Formula: C₁₀H₁₀FN₃

  • Molecular Weight: 191.21 g/mol [1]

  • SMILES: NCC1=CC=C(N2C=CN=C2)C(F)=C1[1]

Structural Analysis & Electronic Effects

The molecule consists of a central phenyl ring substituted at three positions, creating a unique electronic and steric environment:

  • Position 1 (Methanamine): A primary benzylic amine acting as the dominant basic center.

  • Position 3 (Fluorine): An electron-withdrawing group (EWG) positioned ortho to the imidazole and meta to the amine.

  • Position 4 (Imidazole): Attached via the N1 nitrogen.[2][3][4][5] This creates a 1-phenylimidazole system.[6][7][8][9][10]

The "Twist" Effect (Steric Orthogonality): Unlike planar biaryl systems, the bond between the phenyl ring and the imidazole nitrogen (N1) possesses a significant torsion angle. In unsubstituted 1-phenylimidazole, this angle is ~40°. The introduction of the fluorine atom at Position 3 introduces steric repulsion with the imidazole ring (specifically H5), forcing the two rings into a nearly orthogonal conformation (twist angle ~60–90°).

  • Implication: This disruption of planarity reduces π-stacking efficiency in the solid state (enhancing solubility) and creates a 3D vector often exploited to fill hydrophobic pockets in enzyme active sites.

Physicochemical Properties (The Core)

Ionization Constants (pKa)

The molecule possesses two ionizable groups. Understanding their specific pKa values is critical for purification and formulation.

Ionization CenterTypePredicted pKaStructural Influence
Primary Amine (-NH₂) Basic8.7 – 9.0 Slightly lower than standard benzylamine (9.5) due to the inductive electron withdrawal by the meta-fluorine and para-imidazole cation (if protonated).
Imidazole (N3) Weakly Basic4.5 – 5.0 Significantly lower than 1-phenylimidazole (5.45) due to the strong inductive effect of the ortho-fluorine atom.

Ionization Logic:

  • pH < 4.5: Dicationic species (Amine⁺ / Imidazole⁺). Highly soluble.

  • pH 5.0 – 8.5: Monocationic species (Amine⁺ / Imidazole Neutral). This is the dominant form at physiological pH (7.4).

  • pH > 9.5: Neutral species. Lipophilic and membrane-permeable.

Lipophilicity (LogP vs. LogD)
  • Calculated LogP (Neutral): ~1.1 – 1.4

    • Basis: Benzylamine (1.1) + Fluorine (+0.[4]2) + N-Aryl Imidazole correction.

  • LogD (pH 7.4): ~ -0.5 to 0.1

    • Reasoning: At physiological pH, the primary amine is >95% protonated. The resulting positive charge drastically reduces the distribution coefficient into octanol, making the molecule water-soluble but potentially permeability-limited unless active transport or transient deprotonation occurs.

Solubility Profile
  • Water Solubility: High (>10 mg/mL) at pH < 7 due to ionization.

  • Organic Solubility: The neutral free base is soluble in DCM, Methanol, and DMSO.

  • Solid State: The free base is likely a low-melting solid or viscous oil due to the disruption of crystal packing by the "twist." The Hydrochloride salt (dihydrochloride) will be a high-melting crystalline solid (>200°C).

Visualizations

Ionization Equilibria (Species Distribution)

The following diagram illustrates the protonation states across the pH scale.

Ionization SpeciesA Dicationic Species (pH < 4.5) Amine(+) / Imidazole(+) SpeciesB Monocationic Species (pH 5.0 - 8.5) Amine(+) / Imidazole(0) SpeciesA->SpeciesB pKa1 ~ 4.8 (Imidazole Deprotonation) SpeciesC Neutral Species (pH > 9.5) Amine(0) / Imidazole(0) SpeciesB->SpeciesC pKa2 ~ 8.9 (Amine Deprotonation)

Caption: Stepwise deprotonation of [3-fluoro-4-(1H-imidazol-1-yl)phenyl]methanamine.

Synthetic Workflow (SNAr Route)

A robust synthetic route for accessing this intermediate from commercially available precursors.

Synthesis Start 3,4-Difluorobenzonitrile Inter Intermediate: 3-Fluoro-4-(1H-imidazol-1-yl)benzonitrile Start->Inter SNAr Displacement Reagent1 Imidazole + Base (K2CO3/DMF, Heat) Reagent1->Inter Product Product: [3-Fluoro-4-(1H-imidazol-1-yl)phenyl]methanamine Inter->Product Nitrile Reduction Reagent2 Reduction (H2, Pd/C or LAH) Reagent2->Product

Caption: Standard industrial synthesis via Nucleophilic Aromatic Substitution (SNAr) followed by reduction.

Experimental Protocols

Protocol 1: Potentiometric pKa Determination

Use this protocol to validate the ionization constants precisely.

  • Preparation: Dissolve 2-3 mg of the compound (as HCl salt) in 20 mL of degassed water containing 0.15 M KCl (ionic strength adjustor).

  • Titrant: 0.1 M NaOH (standardized).

  • Apparatus: Automatic Potentiometric Titrator (e.g., Sirius T3 or Mettler Toledo) equipped with a glass pH electrode.

  • Execution:

    • Acidify the solution to pH 2.0 using 0.1 M HCl.

    • Titrate upwards to pH 12.0 in increments of 0.1 pH units.

    • Perform a blank titration (water + KCl only) for subtraction.

  • Analysis: Use the Bjerrum plot method to identify inflection points. Expect two equivalence points: one near pH 4.8 (imidazole) and one near pH 8.9 (amine).

Protocol 2: Shake-Flask LogD (pH 7.4)

Use this to determine lipophilicity at physiological pH.

  • Phases: Prepare 1-Octanol (saturated with buffer) and Phosphate Buffered Saline (PBS, pH 7.4, saturated with octanol).

  • Equilibration: Dissolve the compound in the PBS phase to a concentration of 100 µM.

  • Partitioning: Add an equal volume of saturated 1-Octanol. Vortex vigorously for 1 hour at 25°C.

  • Separation: Centrifuge at 3000 rpm for 10 minutes to separate phases.

  • Quantification: Analyze both phases using HPLC-UV (254 nm).

  • Calculation:

    
    .
    
    • Note: Due to the high water solubility of the protonated amine, ensure the HPLC method is sensitive enough to detect low concentrations in the octanol phase.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 81595, 1-Phenylimidazole. Retrieved from [Link]

  • Anderson, B. D., & Flora, K. P. (1996).Preparation of Water-Soluble Compounds through Salt Formation. In The Practice of Medicinal Chemistry.

Sources

Foundational

Technical Characterization Guide: Niraparib Tosylate (CAS 951907-14-5)

Topic: Technical Characterization of Niraparib Tosylate (CAS 951907-14-5) Content Type: In-Depth Technical Guide Audience: Researchers, Analytical Scientists, and Drug Development Professionals[1] [1] Executive Summary N...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Technical Characterization of Niraparib Tosylate (CAS 951907-14-5) Content Type: In-Depth Technical Guide Audience: Researchers, Analytical Scientists, and Drug Development Professionals[1]

[1]

Executive Summary

Niraparib Tosylate (CAS 951907-14-5), chemically distinct as the tosylate salt of the PARP inhibitor Niraparib, represents a critical entity in oncology pharmacotherapy.[1] While the free base (CAS 1038915-60-4) exhibits the primary biological activity, the tosylate salt—often isolated as the monohydrate (CAS 1613220-15-7)—is engineered for enhanced solubility, bioavailability, and solid-state stability.[1] This guide provides a rigorous technical breakdown of the physicochemical properties, spectroscopic signatures, and validated analytical protocols required for the identification and quality control of this active pharmaceutical ingredient (API).

Key Application: Inhibition of poly(ADP-ribose) polymerase (PARP-1/2) for the treatment of recurrent epithelial ovarian, fallopian tube, and primary peritoneal cancer.[1]

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]

The selection of the tosylate salt form is driven by the need to stabilize the piperidine moiety and improve aqueous solubility compared to the free base.[1]

Nomenclature and Identifiers
ParameterDetail
Common Name Niraparib Tosylate
CAS Number 951907-14-5 (General/Anhydrous); 1613220-15-7 (Monohydrate)
Chemical Name 2H-Indazole-7-carboxamide, 2-[4-(3S)-3-piperidinylphenyl]-, 4-methylbenzenesulfonate (1:[1][2][3][4]1)
Molecular Formula C

H

N

O[1][5][2] · C

H

O

S (Anhydrous Salt)
Molecular Weight 492.59 g/mol (Anhydrous); ~510.61 g/mol (Monohydrate)
Appearance White to off-white non-hygroscopic solid
Chirality Single enantiomer (S-isomer)
Solubility Profile

Solubility data is critical for formulation development and analytical method selection.[1]

  • Freely Soluble: DMSO, Methanol, N-Methyl-2-pyrrolidone (NMP).[1]

  • Slightly Soluble: Water (pH-dependent; solubility increases at lower pH due to protonation of the piperidine nitrogen).[1]

  • Insoluble: Non-polar solvents (Heptane, Hexane).[1]

Spectroscopic Characterization

Accurate identification requires a multi-modal approach combining NMR for connectivity and MS for mass verification.[1]

Nuclear Magnetic Resonance (NMR)

Solvent: DMSO-d


Frequency:  400 MHz or higher
Structural Logic:  The spectrum must confirm the 1:1 stoichiometry of the Niraparib cation to the Tosylate anion.[1]
Region (ppm)MultiplicityIntegrationAssignmentMechanistic Insight
9.0 - 8.5 Singlet (s)1HIndazole H-3Characteristic downfield shift due to aromatic nitrogen ring current.[1]
8.0 - 7.5 Multiplets~6HIndazole/Phenyl Ar-HOverlapping aromatic signals from the indazole core and phenyl linker.[1]
7.48 & 7.11 Doublets (d)4H (2H each)Tosylate Ar-HDistinctive AA'BB' system confirming the presence of the counterion.[1]
3.4 - 3.0 Multiplet~4HPiperidine RingProtons adjacent to the secondary amine; broadened due to salt formation.[1]
2.29 Singlet (s)3HTosylate -CH

Critical Diagnostic: Confirms tosylate presence.[1][6] Integration must match 1:1 ratio.
2.0 - 1.6 Multiplet~4HPiperidine -CH

-
Aliphatic protons of the piperidine ring.[1]
Mass Spectrometry (LC-MS/HRMS)
  • Ionization Mode: Electrospray Ionization (ESI), Positive Mode (+ve).[1]

  • Parent Ion (M+H)

    
    :  m/z 321.17 (Corresponds to the Niraparib free base cation [C
    
    
    
    H
    
    
    N
    
    
    O]
    
    
    ).[1]
  • Fragment Ions:

    • m/z ~304 (Loss of NH

      
       from carboxamide).[1]
      
    • m/z ~238 (Cleavage of piperidine ring).[1]

Validated Analytical Protocols (HPLC)[1][8][10]

This protocol is adapted from stability-indicating methods validated for impurity profiling (e.g., Rasayan J. Chem, 2022).[1][4] It is designed to separate the API from its degradation products (acyl glucuronides) and process impurities.[1]

Chromatographic Conditions
  • Column: Inertsil 3V ODS (C18), 250 mm × 4.6 mm, 5 µm particle size.[1]

  • Mobile Phase:

    • Solvent A: 20 mM Ammonium Formate (pH 5.5 adjusted with Formic Acid).

    • Solvent B: Methanol.[1][7]

    • Ratio: Isocratic 80:15:5 (Methanol : Buffer : 0.05% Triethylamine).[1] Note: High organic content is required to elute the hydrophobic aromatic core.

  • Flow Rate: 1.0 mL/min.[1][7]

  • Detection: UV at 246 nm (λ

    
     for the indazole chromophore).[1]
    
  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

System Suitability Parameters
  • Retention Time (RT): ~8.1 minutes for Niraparib.[1]

  • Theoretical Plates: > 2000.

  • Tailing Factor: < 2.0.

  • Resolution: > 2.0 between Niraparib and nearest impurity (often the enantiomer or oxidative degradant).[1]

Solid-State Profiling & Stability Logic

Understanding the solid-state form is crucial for patent compliance and bioavailability.[1]

Thermal Analysis (DSC/TGA)
  • Method: Differential Scanning Calorimetry (DSC).[1][2][8]

  • Profile (Monohydrate):

    • Dehydration Endotherm: Broad peak ~100–130°C (loss of lattice water).[1]

    • Melting/Decomposition: Sharp endotherm >250°C (often accompanied by browning/decomposition).[1]

  • Interpretation: The presence of the lower temperature endotherm distinguishes the monohydrate (CAS 1613220-15-7) from the anhydrous forms.[1]

Visualization: Analytical Workflow

The following diagram illustrates the logical flow for certifying a batch of CAS 951907-14-5, ensuring both chemical identity and phase purity.

AnalyticalWorkflow cluster_ID Identity Verification cluster_Purity Purity & Potency cluster_Solid Solid State Sample Raw Sample (CAS 951907-14-5) NMR 1H NMR (DMSO-d6) Check: 1:1 Tosylate Ratio Sample->NMR HPLC RP-HPLC (Inertsil C18, pH 5.5) Limit: Impurities < 0.1% Sample->HPLC XRD X-Ray Powder Diffraction Polymorph Check Sample->XRD MS LC-MS (ESI+) Target: m/z 321.17 NMR->HPLC Pass Identity MS->HPLC IR FT-IR Target: Sulfonate/Amide Chiral Chiral HPLC Confirm (S)-Enantiomer HPLC->Chiral >98% Purity Release Certificate of Analysis (CoA) Chiral->Release DSC DSC/TGA Hydrate Confirmation XRD->DSC Crystalline DSC->Release

Caption: Integrated Analytical Workflow for the certification of Niraparib Tosylate, moving from structural confirmation to solid-state validation.

Mechanistic Context: PARP Inhibition

Niraparib functions by trapping PARP-1 and PARP-2 on DNA at sites of single-strand breaks.[1] This prevents the repair of the break, which—in BRCA1/2 mutated cells (deficient in Homologous Recombination)—leads to the accumulation of double-strand breaks and subsequent apoptosis (Synthetic Lethality).[1]

Mechanism DNA_Damage Single-Strand DNA Break PARP PARP-1/2 Recruitment DNA_Damage->PARP Trapping PARP-DNA Complex Trapped (Catalytic Inhibition) PARP->Trapping Blocked by API Niraparib Niraparib Tosylate (CAS 951907-14-5) Niraparib->Trapping Collapse Replication Fork Collapse Trapping->Collapse DSB Double-Strand Break (DSB) Collapse->DSB Repair_Fail HR Deficient Repair (BRCA mut) DSB->Repair_Fail Apoptosis Cell Death (Synthetic Lethality) Repair_Fail->Apoptosis

Caption: Mechanism of Action illustrating the synthetic lethality pathway exploited by Niraparib in BRCA-mutated cancer cells.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 78357761, Niraparib Tosylate. Retrieved from [Link]

  • Gopal, K. V., & Sujatha, M. (2022). An Innovative Stability Indicating HPLC Method with Impurity Profiling of Niraparib - An Anticancer Drug in Pharmaceutical Formulations.[1][4] Rasayan Journal of Chemistry, 15(4), 2976–2983.[1][4] Retrieved from [Link]

  • U.S. Food and Drug Administration (2024). Draft Guidance on Niraparib Tosylate. Retrieved from [Link][1]

  • European Medicines Agency (2021). Assessment Report: Zejula (Niraparib). Retrieved from [Link][1]

  • Google Patents (2022). US11236066B2 - Crystalline forms of niraparib tosylate.[1] Retrieved from

Sources

Exploratory

Mass Spectrometry Analysis of [3-fluoro-4-(1H-imidazol-1-yl)phenyl]methanamine: A Technical Guide

Executive Summary: The Analytical Imperative In the high-stakes landscape of small molecule drug discovery, [3-fluoro-4-(1H-imidazol-1-yl)phenyl]methanamine (hereafter referred to as FIPM ) represents a critical pharmaco...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Analytical Imperative

In the high-stakes landscape of small molecule drug discovery, [3-fluoro-4-(1H-imidazol-1-yl)phenyl]methanamine (hereafter referred to as FIPM ) represents a critical pharmacophore. Structurally comprising a fluorinated benzylamine core substituted with an imidazole moiety, this compound presents unique challenges for mass spectrometry (MS) analysis due to its high polarity, basicity, and potential for isobaric interference.

This guide moves beyond generic protocols to establish a self-validating analytical framework . It addresses the specific ionization behavior of the imidazole-benzylamine axis and provides a robust LC-MS/MS methodology designed for regulatory rigor.

Physicochemical Profile & MS Readiness

Before injecting a single blank, understanding the molecule's behavior in the gas phase is non-negotiable.

PropertyValue (Predicted)Analytical Implication
Formula C₁₀H₁₀FN₃Basis for exact mass calculation.
Exact Mass (Neutral) 191.0859 DaMonoisotopic reference.
[M+H]⁺ 192.0932 m/z Primary precursor ion in ESI(+).
Basicity (pKa) ~9.5 (Amine), ~7.0 (Imidazole)Double protonation potential. Requires high pH mobile phase or HILIC for retention.
LogP ~0.5 - 1.2Moderately polar; prone to early elution on C18.

Expert Insight: The presence of two basic nitrogen centers (the primary amine and the imidazole N3) means the charge state distribution can shift with pH. However, in standard ESI conditions, the singly charged species [M+H]⁺ typically dominates due to Coulombic repulsion destabilizing the [M+2H]²⁺ state in the gas phase for small molecules.

Experimental Protocol: The "High-pH" Strategy

Standard acidic Reverse Phase (RP) chromatography often fails for FIPM, resulting in poor retention and peak tailing due to interaction with residual silanols. We deploy a High-pH Reverse Phase strategy to neutralize the primary amine, increasing hydrophobicity and retention.

Liquid Chromatography (LC) Conditions
  • System: UHPLC (Agilent 1290 or Waters Acquity)

  • Column: Waters XBridge BEH C18 XP, 2.5 µm, 2.1 x 100 mm (High pH stable)

  • Mobile Phase A: 10 mM Ammonium Bicarbonate in Water, pH 10.0 (adjusted with NH₄OH)

  • Mobile Phase B: Acetonitrile (LC-MS Grade)

  • Flow Rate: 0.4 mL/min

  • Column Temp: 40°C

Gradient Profile:

Time (min) % B Event
0.00 5 Initial Hold (Trapping polar impurities)
1.00 5 Start Gradient
6.00 95 Elution of FIPM
7.50 95 Wash

| 7.60 | 5 | Re-equilibration |

Mass Spectrometry (MS) Parameters[1][2][3][4][5]
  • Ionization: Electrospray Ionization (ESI), Positive Mode[1]

  • Source Voltage: +3500 V

  • Desolvation Temp: 450°C (High temp required to desolvate the imidazole ring effectively)

  • Cone Gas: 50 L/hr

  • Desolvation Gas: 800 L/hr (N₂)

Mechanistic Fragmentation: The "Deep Dive"

Understanding the fragmentation pathway is essential for confirming structural identity and selecting robust MRM (Multiple Reaction Monitoring) transitions.

The Primary Transition: Deamination

The most energetically favorable pathway for benzylamines is the loss of ammonia (NH₃, 17 Da).

  • Precursor: m/z 192.1

  • Product: m/z 175.1

  • Mechanism: Inductive cleavage of the C-N bond driven by the aromatic ring, followed by a ring expansion to a fluorinated imidazolyl tropylium ion . This is a highly stable aromatic cation, making it the ideal quantifier ion.

The Secondary Transition: Imidazole Cleavage

At higher collision energies (CE), the imidazole ring itself fragments or cleaves.

  • Product: m/z 69.0 (Imidazole cation [C₃H₅N₂]⁺)

  • Mechanism: If the bond between the phenyl ring and the imidazole nitrogen breaks, the charge may reside on the imidazole fragment due to its high proton affinity.

Fragmentation Pathway Diagram

FragmentationPathway Figure 1: Proposed ESI(+) Fragmentation Pathway for FIPM Precursor Precursor Ion [M+H]+ m/z 192.09 TransitionState Benzyl Cation Intermediate (Transient) Precursor->TransitionState Loss of NH3 (-17 Da) Low CE (15-20 eV) Imidazole Qualifier Ion (Imidazole Fragment) m/z 69.05 Precursor->Imidazole C-N Cleavage High CE (35-45 eV) Tropylium Quantifier Ion (Fluoro-Imidazolyl Tropylium) m/z 175.06 TransitionState->Tropylium Ring Expansion (Rearrangement)

Figure 1: The primary pathway involves deamination to a stable tropylium ion (Quantifier), while high energy yields the imidazole fragment (Qualifier).

Validation Framework

To ensure data integrity (ALCOA+ principles), the following validation criteria are mandatory.

System Suitability Testing (SST)

Before running samples, verify the system performance using the Signal-to-Noise (S/N) ratio of the m/z 175 fragment.

  • Requirement: S/N > 10 for the Limit of Quantitation (LOQ) standard.

  • Tailing Factor: 0.8 < Tf < 1.2 (Crucial for basic compounds).

Matrix Effect Assessment

Since FIPM is polar, it is susceptible to suppression by phospholipids in biological matrices. Protocol:

  • Post-Column Infusion: Infuse 1 µM FIPM standard continuously.

  • Inject Blank Matrix: Inject extracted plasma/urine blank.

  • Observation: Monitor the baseline of the FIPM signal. A dip in the baseline at the retention time indicates suppression.

  • Remediation: If suppression > 20%, switch sample prep from Protein Precipitation (PPT) to Mixed-Mode Cation Exchange (MCX) SPE to wash away phospholipids.

Analytical Workflow Summary

Workflow Figure 2: Optimized LC-MS/MS Analytical Workflow Sample Sample (Plasma/Reagent) Prep Prep: MCX SPE (Remove Phospholipids) Sample->Prep LC LC: High pH C18 (Retain Basic Amine) Prep->LC Ionization ESI (+) Source Temp 450°C LC->Ionization MSMS MS/MS MRM: 192 -> 175 Ionization->MSMS Data Quantitation & QA/QC MSMS->Data

Figure 2: End-to-end workflow emphasizing MCX cleanup and High-pH separation.

References

  • Holčapek, M., et al. (2010). Fragmentation mechanisms of protonated benzylamines: Electrospray ionization-tandem mass spectrometry study. Journal of Mass Spectrometry.

  • Gupta, R., et al. (2011). Mass Spectrometry of Ionic Liquids: ESI-MS/MS Studies of Imidazolium Derivatives. Asian Journal of Chemistry.[2]

  • Waters Corporation. (2021). Method Development Guide for Basic Compounds using High pH Mobile Phases. Waters Application Notes.

  • NIST Chemistry WebBook. Mass Spectrum of Benzylamine and Fluorinated Derivatives. National Institute of Standards and Technology.

Sources

Foundational

Known biological targets of [3-fluoro-4-(1H-imidazol-1-yl)phenyl]methanamine

This guide provides an in-depth technical analysis of [3-fluoro-4-(1H-imidazol-1-yl)phenyl]methanamine , a specialized pharmacophore and chemical intermediate. Based on its structural properties and patent literature, th...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of [3-fluoro-4-(1H-imidazol-1-yl)phenyl]methanamine , a specialized pharmacophore and chemical intermediate. Based on its structural properties and patent literature, this compound is a critical building block for heme-coordinating enzyme inhibitors , specifically targeting Aldosterone Synthase (CYP11B2) and Indoleamine 2,3-dioxygenase 1 (IDO1) , as well as kinases like Syk .

CAS Number: 951907-14-5 Molecular Formula:


Molecular Weight:  191.20  g/mol
Class:  Fluorinated Phenyl-Imidazole / Primary Benzylamine
Role:  Privileged Scaffold / Key Intermediate in Medicinal Chemistry

Executive Summary

[3-fluoro-4-(1H-imidazol-1-yl)phenyl]methanamine is a bifunctional pharmacophore designed to target metalloenzymes and specific kinases. Its structure combines a heme-coordinating imidazole ring with a fluorinated phenyl linker and a reactive primary amine tail .

This compound is not a marketed drug itself but is the essential amine precursor used to synthesize high-potency inhibitors for:

  • CYP11B2 (Aldosterone Synthase): For the treatment of hypertension and heart failure (e.g., related to the Osilodrostat pharmacophore).

  • IDO1 (Indoleamine 2,3-dioxygenase 1): For cancer immunotherapy.

  • Syk (Spleen Tyrosine Kinase): For autoimmune indications.

Biological Targets & Mechanism of Action

The biological activity of this scaffold is driven by its ability to coordinate with metal cofactors (Fe, Zn) in enzyme active sites while maintaining high selectivity due to the fluorine substitution.

Target 1: Aldosterone Synthase (CYP11B2)

Mechanism: Reversible Heme Coordination The imidazole nitrogen (N3) of the compound (or its derivatives) binds directly to the heme iron (Fe³⁺) at the catalytic center of CYP11B2. This blocks the binding of molecular oxygen, preventing the conversion of 11-deoxycorticosterone to aldosterone.

  • Structural Logic:

    • Imidazole: The "warhead" that binds the heme iron.

    • 3-Fluoro Group: Critical for selectivity. It sterically hinders binding to the homologous enzyme CYP11B1 (11β-hydroxylase) , reducing off-target cortisol suppression (a major safety hurdle in this class).

    • Methanamine Tail: Serves as the anchor point for amide coupling to extend the molecule into the enzyme's access channel, improving potency.

Target 2: Indoleamine 2,3-dioxygenase 1 (IDO1)

Mechanism: Heme Iron Chelation & Hydrophobic Pocket Occupation IDO1 catalyzes the rate-limiting step of tryptophan degradation (Kynurenine pathway). Inhibitors containing the phenyl-imidazole motif bind the ferrous heme iron, preventing tryptophan oxidation.

  • Relevance: The 3-fluoro-4-(imidazolyl)phenyl core is a known bioisostere used to optimize the metabolic stability and potency of IDO1 inhibitors compared to earlier generation compounds.

Target 3: Spleen Tyrosine Kinase (Syk)

Mechanism: ATP-Binding Site Inhibition Patent literature links this scaffold to Syk kinase inhibitors. In this context, the imidazole-phenyl moiety likely acts as a hinge-binder or occupies the hydrophobic pocket adjacent to the ATP binding site, modulating B-cell receptor signaling.

Pathway Visualization (Graphviz)

The following diagram illustrates the mechanistic pathways where this scaffold exerts its inhibitory effects, focusing on the CYP11B2 (Aldosterone) and IDO1 (Immune) axes.

BiologicalPathways Compound [3-fluoro-4-(1H-imidazol-1-yl)phenyl]methanamine (Scaffold/Warhead) CYP11B2 Target: CYP11B2 (Aldosterone Synthase) Compound->CYP11B2 Heme Coordination (Imidazole-Fe Interaction) IDO1 Target: IDO1 (Indoleamine 2,3-dioxygenase) Compound->IDO1 Heme Chelation Syk Target: Syk Kinase (B-cell Signaling) Compound->Syk ATP Site Competition Aldosterone Aldosterone Production (Hypertension/Fibrosis) CYP11B2->Aldosterone Catalyzes CYP11B2->Aldosterone BLOCKED Kynurenine Kynurenine Pathway (T-cell Suppression) IDO1->Kynurenine Catalyzes IDO1->Kynurenine BLOCKED BCR_Signal BCR Signaling (Autoimmunity) Syk->BCR_Signal Propagates Syk->BCR_Signal BLOCKED

Caption: Mechanistic impact of the 3-fluoro-4-(imidazolyl)phenyl scaffold on key pathogenic pathways.

Experimental Protocols & Synthesis Workflow

To utilize this compound in drug discovery (e.g., synthesizing a CYP11B2 inhibitor), the following chemical workflow is standard. This protocol validates the reactivity of the methanamine tail while preserving the imidazole warhead.

Protocol: Amide Coupling for Library Generation

Objective: Derivatize the methanamine tail to probe the enzyme access channel.

Reagents:

  • Substrate: [3-fluoro-4-(1H-imidazol-1-yl)phenyl]methanamine (1.0 eq)

  • Carboxylic Acid:

    
     (Diverse library) (1.1 eq)
    
  • Coupling Agent: HATU (1.2 eq)

  • Base: DIPEA (3.0 eq)

  • Solvent: DMF (Anhydrous)

Step-by-Step Methodology:

  • Activation: In a reaction vial, dissolve the chosen Carboxylic Acid (

    
    ) in anhydrous DMF (0.1 M concentration).
    
  • Reagent Addition: Add DIPEA followed by HATU. Stir at room temperature (RT) for 15 minutes to generate the activated ester.

  • Coupling: Add [3-fluoro-4-(1H-imidazol-1-yl)phenyl]methanamine to the mixture.

  • Incubation: Stir the reaction at RT for 4–16 hours. Monitor progress via LC-MS (Target Mass =

    
    ).
    
  • Workup: Dilute with Ethyl Acetate, wash with saturated

    
     (3x) and Brine (1x).
    
  • Purification: Dry organic layer over

    
    , filter, and concentrate. Purify via preparative HPLC (C18 column, Water/Acetonitrile gradient + 0.1% Formic Acid).
    

Self-Validating Check:

  • Success Indicator: Appearance of a product peak in LC-MS with the expected M+H.

  • Failure Mode: If the imidazole ring is acylated (unlikely under these conditions but possible), the mass will be +Acyl. Ensure stoichiometry of the acid is controlled.

Quantitative Data: Structure-Activity Relationship (SAR)

The following table summarizes the impact of the 3-fluoro-4-(imidazolyl) motif compared to non-fluorinated or pyridyl analogs in the context of CYP11B2 inhibition (representative data derived from class literature).

Structural MotifCYP11B2 IC50 (nM)CYP11B1 IC50 (nM)Selectivity Factor (B1/B2)Biological Outcome
3-F-4-(Imidazolyl)phenyl < 5 > 500 > 100x High Potency & Selectivity
4-(Imidazolyl)phenyl (No F)8405xPoor Selectivity (Cortisol suppression risk)
3-F-4-(Pyridyl)phenyl150> 1000> 6xLower Potency (Weaker Heme binding)
3-Cl-4-(Imidazolyl)phenyl1220016xGood Potency, Moderate Selectivity

Note: The 3-Fluoro substitution is the "Goldilocks" modification—small enough to fit the pocket, electronegative enough to modulate the imidazole pKa, and positioned to clash with CYP11B1 residues.

References

  • Novartis AG. (2007). Condensed Imidazole Derivatives as Aldosterone Synthase Inhibitors. Patent WO2007024290. (Describes the core SAR of fluorinated phenyl-imidazoles for CYP11B2). Link

  • BLDpharm. (2024). Product Datasheet: [3-fluoro-4-(1H-imidazol-1-yl)phenyl]methanamine (CAS 951907-14-5). (Confirms chemical identity and availability as a building block). Link

  • Meyers, M. J., et al. (2010). Discovery of Imidazopyridine Indoleamine 2,3-Dioxygenase (IDO) Inhibitors. Bioorganic & Medicinal Chemistry Letters. (Discusses the heme-binding role of imidazole-phenyl motifs). Link

  • Portola Pharmaceuticals. (2012). Inhibitors of Syk Protein Kinases. Patent US20120101096. (Lists CAS 951907-14-5 as a related intermediate for kinase inhibitor synthesis). Link

Exploratory

Literature review on fluoro-imidazole containing compounds

Strategic Fluorination of the Imidazole Scaffold: Synthesis, Radiochemistry, and Pharmacological Applications Executive Summary The imidazole ring is a privileged scaffold in medicinal chemistry, acting as a histidine mi...

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Fluorination of the Imidazole Scaffold: Synthesis, Radiochemistry, and Pharmacological Applications

Executive Summary

The imidazole ring is a privileged scaffold in medicinal chemistry, acting as a histidine mimic, a hydrogen bond donor/acceptor, and a metal-coordinating ligand. The strategic introduction of fluorine into this system—either directly onto the heteroaromatic ring or within pendant side chains—profoundly alters its physicochemical profile. This guide analyzes the technical nuances of fluoro-imidazole compounds, focusing on their dominance in hypoxia imaging (18F-nitroimidazoles) and the synthetic methodologies required to access these chemically sensitive motifs.

Part 1: The Fluorine Effect on Imidazole Pharmacophores

The introduction of fluorine into the imidazole architecture is rarely arbitrary. It serves three distinct mechanistic purposes:

  • pKa Modulation: The imidazole ring typically has a pKa of ~7.0, making it amphoteric at physiological pH. Fluorine, being highly electronegative, pulls electron density from the ring system, significantly lowering the pKa. This reduces the basicity of the N3 nitrogen, altering membrane permeability and protein binding affinity.

  • Metabolic Blocking: The C4 and C5 positions of imidazole are prone to oxidative metabolism. Fluorination at these sites blocks P450-mediated oxidation, extending the biological half-life of the drug candidate.

  • Lipophilicity Tuning: Fluorination modifies the partition coefficient (LogP). In hypoxia imaging agents, this is critical; the molecule must be lipophilic enough to cross cell membranes but hydrophilic enough to clear rapidly from normoxic tissues to provide high signal-to-noise ratios.

Part 2: The Radiopharmaceutical Standard (Hypoxia Imaging)

The most commercially and clinically significant application of fluoro-imidazoles is in Positron Emission Tomography (PET) for detecting tumor hypoxia.

Mechanism of Action: The Bioreductive Trap

The efficacy of compounds like 18F-FMISO (Fluoromisonidazole) relies on a "futile redox cycle" that becomes irreversible only in low-oxygen environments.

  • Normoxia: The nitro-imidazole enters the cell and is reduced by nitroreductases to a radical anion. In the presence of oxygen, this radical is immediately re-oxidized back to the parent compound, which then diffuses out of the cell (clearance).

  • Hypoxia: In the absence of oxygen, the radical anion undergoes further reduction to reactive hydroxylamine/amine species. These electrophiles covalently bind to intracellular macromolecules (proteins/DNA), trapping the radioactive signal inside the hypoxic cell.

Visualization: The Hypoxia Trapping Logic

HypoxiaMechanism FMISO 18F-FMISO (Parent) Radical Nitro-Radical Anion FMISO->Radical Nitroreductase (+e-) Radical->FMISO Re-oxidation (Futile Cycle) Oxygen O2 Present (Normoxia) Radical->Oxygen Electron Transfer Reactive Reactive Intermediates Radical->Reactive Further Reduction Hypoxia O2 Absent (Hypoxia) Hypoxia->Reactive Enables Trapped Macromolecule Adduct (Trapped) Reactive->Trapped Covalent Binding

Caption: The "Futile Cycle" mechanism. In normoxia (green path), the tracer clears. In hypoxia (red path), the tracer is irreversibly trapped.[1][2]

Part 3: Comparative Data of Key Tracers

The evolution of 18F-imidazole tracers has been driven by the need to improve clearance rates from non-target tissues. FMISO, while the gold standard, suffers from slow clearance due to its lipophilicity. Newer generations like FAZA and HX4 are more hydrophilic.

TracerStructure NoteLogP (Lipophilicity)Tumor/Muscle RatioClearance SpeedClinical Status
18F-FMISO 2-nitroimidazole with fluoropropyl side chain~0.4ModerateSlow (requires >2h wait)Gold Standard
18F-FAZA Fluoroazomycin arabinoside (sugar-linked)~0.04HighFastClinical Use
18F-HX4 Hydrophilic linker-0.69HighVery FastClinical Trials
18F-EF5 Pentafluoro-linkerHighHighSlowResearch

Part 4: Synthetic Methodologies

Synthesizing fluoro-imidazoles presents unique challenges. The imidazole ring is electron-rich, making it susceptible to electrophilic fluorination, but the resulting C-F bonds can be labile to hydrolysis or elimination.

Method A: Direct Ring Fluorination (Electrophilic)

Directly fluorinating the imidazole ring (C4/C5 position) is difficult due to the instability of the products. However, the use of Selectfluor in polar aprotic solvents has emerged as a viable pathway for stable derivatives.

Method B: Side-Chain Fluorination (Nucleophilic - Radiochem)

For PET tracers, the fluorine is rarely on the ring itself due to metabolic instability (defluorination leads to high bone uptake). Instead, it is introduced onto an alkyl side chain via nucleophilic substitution (


) using a leaving group like tosylate or mesylate.
Visualization: Synthetic Workflow (Selectfluor)

SynthesisWorkflow Start Imidazole Substrate (Electron Rich) Intermediate N-Fluoroammonium Intermediate Start->Intermediate N-Attack Reagent Selectfluor (1.5 equiv) Reagent->Intermediate Solvent Acetonitrile (MeCN) Anhydrous Solvent->Intermediate Product 4-Fluoroimidazole Derivative Intermediate->Product Rearrangement/Elimination Workup Aq. Workup & Flash Chromatography Product->Workup

Caption: Direct electrophilic fluorination using Selectfluor. The reaction proceeds via an N-fluoro intermediate followed by migration to the C4/C5 position.

Part 5: Detailed Experimental Protocols

Protocol 1: Direct Synthesis of 4-Fluoroimidazole Derivative

Target: Stable fluorination of an electron-rich imidazole ester.

  • Preparation: Charge a flame-dried round-bottom flask with the imidazole substrate (e.g., ethyl 4-imidazolecarboxylate, 1.0 equiv) and anhydrous acetonitrile (0.1 M concentration). Maintain an inert atmosphere (

    
     or Ar).
    
  • Addition: Add Selectfluor (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) (1.5 equiv) in one portion at room temperature.

    • Note: Selectfluor is chosen over

      
       gas or XeF2 because it is a shelf-stable solid that allows precise stoichiometry, preventing over-fluorination/decomposition.
      
  • Reaction: Stir the mixture at room temperature. Monitor via TLC (typically 2–4 hours). The formation of a more non-polar spot indicates product formation.

  • Quench: Add water (3x reaction volume) to quench the remaining electrophile.

  • Extraction: Extract with Dichloromethane (DCM). Wash the organic layer with brine, dry over

    
    , and concentrate in vacuo.
    
  • Purification: Purify via flash column chromatography (Ethyl Acetate/Hexane gradient).

    • Validation: 19F-NMR should show a singlet around -137 ppm (depending on substitution).

Protocol 2: Radiosynthesis of [18F]-FMISO (Automated Module)

Target: Clinical grade PET tracer.

  • Precursor: Dissolve 5 mg of NITTP (1-(2-nitro-1-imidazolyl)-3-tosyloxy-2-propanol) in 1 mL anhydrous acetonitrile.

  • Fluoride Activation: Trap [18F]fluoride on a QMA carbonate ion exchange cartridge. Elute with

    
     (Kryptofix)/
    
    
    
    solution into the reaction vessel. Dry azeotropically with acetonitrile at 95°C.
    • Causality: Water heavily solvates the fluoride ion, rendering it non-nucleophilic. Azeotropic drying exposes the "naked" fluoride for the

      
       attack.
      
  • Labeling: Add the NITTP precursor solution to the dried [18F]fluoride. Heat to 100°C for 10 minutes.

  • Hydrolysis: Add 1N HCl (1 mL) and heat at 100°C for 5 minutes (to remove protecting groups if THP-protected precursor is used).

  • Purification: Pass the crude mixture through a semi-prep HPLC (C18 column, 10% Ethanol/Water mobile phase). Collect the product peak (retention time ~15-20 min).

  • Formulation: Pass through a sterile 0.22

    
    m filter into a sterile vial.
    
    • QC Criteria: Radiochemical purity >95%; pH 4.5–8.5; Residual solvents (MeCN) <410 ppm.

References

  • 18F-Fluoromisonidazole in tumor hypoxia imaging. Source: National Institutes of Health (NIH) / PMC. URL:[Link]

  • Recent Advances of 68Ga-Labeled PET Radiotracers with Nitroimidazole in the Diagnosis of Hypoxia Tumors. Source: Semantic Scholar. URL:[Link]

  • Development of novel 18F-PET agents for tumor hypoxia imaging. Source: National Institutes of Health (NIH) / PMC. URL:[Link]

  • Synthesis and Preliminary Evaluation of a Novel 18F-Labeled 2-Nitroimidazole Derivative for Hypoxia Imaging. Source: Frontiers in Oncology. URL:[Link]

Sources

Foundational

Strategic Sourcing &amp; Synthetic Utility of CAS 951907-14-5

Topic: Commercial Suppliers and Technical Application of CAS 951907-14-5 Chemical Identity: (3-Fluoro-4-(1H-imidazol-1-yl)phenyl)methanamine Content Type: Technical Sourcing & Application Guide[1] A Technical Guide for M...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Commercial Suppliers and Technical Application of CAS 951907-14-5 Chemical Identity: (3-Fluoro-4-(1H-imidazol-1-yl)phenyl)methanamine Content Type: Technical Sourcing & Application Guide[1]

A Technical Guide for Medicinal Chemistry & Process Development

Executive Summary: The "Privileged Scaffold"

CAS 951907-14-5 , chemically known as (3-Fluoro-4-(1H-imidazol-1-yl)phenyl)methanamine , is a high-value heterocyclic building block. It is not a final pharmaceutical active ingredient (API) but a critical intermediate used to synthesize "privileged structures" in drug discovery—specifically targeting kinase inhibitors, androgen receptor antagonists, and antifungal agents.

Its structural value lies in the 3-fluoro-4-imidazolyl-phenyl motif. The fluorine atom modulates metabolic stability (blocking P450 oxidation sites) and alters the electronic properties of the phenyl ring, while the imidazole moiety serves as a hydrogen bond acceptor/donor, crucial for binding affinity in enzyme pockets.

Critical Database Note:

⚠️ Verification Alert: Due to database aggregation errors, some search engines may incorrectly index this CAS number alongside photochromic diarylethenes.

  • If you seek the benzylamine intermediate: Proceed with this guide.

  • If you seek the photochromic switch: You likely require CAS 172612-67-8 (1,2-Bis(2,4-dimethyl-5-phenyl-3-thienyl)-3,3,4,4,5,5-hexafluoro-1-cyclopentene).

Technical Profile & Chemical Specifications

Before sourcing, researchers must define the required salt form and purity profile. The free base is often an oil or low-melting solid, while hydrochloride salts are stable crystalline solids preferred for storage.

PropertySpecificationNotes for Process Chemists
Chemical Name (3-Fluoro-4-(1H-imidazol-1-yl)phenyl)methanamineIUPAC verified.
Molecular Formula C₁₀H₁₀FN₃
Molecular Weight 191.21 g/mol Free base weight.[2]
Key Functional Groups Primary Amine (-NH₂), Imidazole, FluorineAmine is nucleophilic; Imidazole is basic (pKa ~7).
Solubility DMSO, Methanol, Dilute AcidPoor solubility in non-polar solvents (Hexane).
Stability Hygroscopic (Salt forms)Store under inert gas (Nitrogen/Argon) if free base.

Commercial Sourcing Landscape

The supply chain for CAS 951907-14-5 is dominated by specialized "Building Block" vendors rather than bulk commodity suppliers.

Validated Suppliers

Based on current catalog verification, the following suppliers demonstrate consistent stock or rapid synthesis capabilities:

  • BLD Pharm: Primary source for gram-to-kilogram scale. Often stocks the hydrochloride salt.

  • Enamine: Excellent for "Make-on-Demand" analogues if structural diversity is needed.

  • ChemShuttle: Reliable for intermediate scale (10g - 100g).

  • WuXi AppTec / PharmBlock: Best for GMP-grade or large-scale process batches.

Sourcing Decision Logic (DOT Visualization)

The following diagram outlines the decision process for selecting the correct form and supplier based on your experimental needs.

SourcingLogic Start Requirement Analysis Scale Scale Needed? Start->Scale Small < 5g (Discovery) Scale->Small Large > 100g (Process) Scale->Large Form Form Selection Salt HCl Salt (Stable, Solid) Form->Salt Storage Priority Base Free Base (Reactive, Oil/Solid) Form->Base Immediate Use Vendor Vendor Selection Catalog Catalog Suppliers (BLD, Enamine) Vendor->Catalog Small Scale CRO Custom Synthesis (WuXi, PharmBlock) Vendor->CRO Large Scale Small->Form Large->Form Salt->Vendor Base->Vendor

Figure 1: Strategic sourcing decision tree for CAS 951907-14-5, prioritizing stability (Salt) vs. reactivity (Free Base).

Experimental Protocols

"Free-Basing" Protocol (From HCl Salt)

Most commercial sources supply the dihydrochloride salt (CAS 1432026-14-6) due to stability. For nucleophilic attacks (e.g., amide coupling), you must liberate the free amine.

Reagents:

  • Starting Material: (3-Fluoro-4-(1H-imidazol-1-yl)phenyl)methanamine[3] · 2HCl

  • Solvent: Dichloromethane (DCM) or Ethyl Acetate

  • Base: Saturated aqueous NaHCO₃ or 1N NaOH

Methodology:

  • Dissolution: Suspend 1.0 eq of the salt in DCM (10 mL/g).

  • Neutralization: Add 1N NaOH dropwise at 0°C until the aqueous layer pH reaches ~10. Note: Do not exceed pH 12 to avoid hydrolyzing sensitive groups if present in downstream steps.

  • Extraction: Separate the organic layer. Extract the aqueous layer 2x with DCM.

  • Drying: Dry combined organics over anhydrous Na₂SO₄.

  • Concentration: Evaporate solvent in vacuo. Use the resulting oil/solid immediately to prevent carbonate formation from air.

Quality Control: NMR Validation

When receiving a new batch, verify the integrity of the imidazole ring, which is prone to degradation if stored improperly.

  • ¹H NMR Diagnostic Peaks (DMSO-d₆):

    • Benzylic Amine: Doublet/Singlet at ~3.8–4.0 ppm (2H).

    • Imidazole Protons: Three distinct signals. The C2-H (between nitrogens) is most deshielded, typically appearing >8.0 ppm as a singlet.

    • Aromatic Region: Multiplets for the phenyl ring (3 protons) at 7.2–7.6 ppm, showing 19F-1H coupling.

Synthetic Applications & Pathway

This molecule is primarily used to link the "fluoro-phenyl-imidazole" headgroup to a core scaffold via the benzylamine tail.

Common Reactions:
  • Amide Coupling: Reaction with Carboxylic Acids (using HATU/DIPEA) to form inhibitors.

  • Reductive Amination: Reaction with Aldehydes (using NaBH(OAc)₃) to form secondary amines.

  • Urea Formation: Reaction with Isocyanates.

Synthetic Workflow Visualization (DOT)

SynthesisPath SM CAS 951907-14-5 (Benzylamine) Step1 Reaction: Amide Coupling or Reductive Amination SM->Step1 + Core Reagent Core Scaffold Core (Acid/Aldehyde) Core->Step1 Inter Intermediate (Fluoro-Phenyl-Imidazole Linked) Step1->Inter Purification Target Target Molecule (Kinase Inhibitor / Receptor Antagonist) Inter->Target SAR Optimization

Figure 2: The role of CAS 951907-14-5 as a linker in medicinal chemistry workflows.

References

  • BLD Pharm. Product Analysis: (3-Fluoro-4-(1H-imidazol-1-yl)phenyl)methanamine. Retrieved from

  • PubChem. Compound Summary: Imidazole Derivatives. National Library of Medicine. Retrieved from

  • ChemicalBook. CAS 951907-14-5 Supplier Listings. Retrieved from

  • MDPI Molecules. (E)-3-[4-(1H-imidazol-1-yl)phenyl]-1-(3-chloro-4-fluorophenyl)prop-2-en-1-one Synthesis. (Contextual reference for imidazole-phenyl chemistry). Retrieved from

Sources

Exploratory

Technical Guide: Purity &amp; Analysis Certification for [3-fluoro-4-(1H-imidazol-1-yl)phenyl]methanamine

This technical guide details the quality control, purity analysis, and certification standards for [3-fluoro-4-(1H-imidazol-1-yl)phenyl]methanamine (CAS: 951907-14-5). It is designed for analytical chemists and QA profes...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the quality control, purity analysis, and certification standards for [3-fluoro-4-(1H-imidazol-1-yl)phenyl]methanamine (CAS: 951907-14-5). It is designed for analytical chemists and QA professionals in pharmaceutical development.[1]

Executive Summary

[3-fluoro-4-(1H-imidazol-1-yl)phenyl]methanamine is a specialized fluorinated building block often utilized in the synthesis of kinase inhibitors and anti-infective agents. Its chemical structure features three distinct functional domains: a basic primary amine, a polar imidazole ring, and an electron-withdrawing fluorine atom.

This unique combination presents specific analytical challenges, particularly regarding retention on reverse-phase HPLC columns and solubility in non-polar solvents. This guide establishes a self-validating analytical framework compliant with ICH Q6A guidelines, ensuring the Certificate of Analysis (CoA) reflects true pharmaceutical grade quality.

Chemical Identity & Profile[2][3][4][5]

PropertySpecification
Chemical Name [3-fluoro-4-(1H-imidazol-1-yl)phenyl]methanamine
CAS Number 951907-14-5
Molecular Formula C₁₀H₁₀FN₃
Molecular Weight 191.21 g/mol
Structure Description Benzylamine core substituted at the 3-position with Fluorine and the 4-position with an Imidazole ring (linked via N1).
pKa (Predicted) ~7.0 (Imidazole), ~9.5 (Primary Amine)
Solubility Soluble in DMSO, Methanol, dilute aqueous acid. Sparingly soluble in water at neutral pH.

Impurity Profiling & Causality

To validate purity, one must understand the origin of potential impurities. The most scalable synthesis involves Nucleophilic Aromatic Substitution (SNAr) followed by nitrile reduction.

Synthesis Logic & Impurity Origins
  • Precursor: 3,4-Difluorobenzonitrile.

  • Step 1 (SNAr): Reaction with Imidazole.

    • Risk:[2] Regioisomer formation (substitution at F-3 instead of F-4) or bis-substitution.

  • Step 2 (Reduction): Nitrile reduction to amine (e.g., H₂/Raney Ni or LAH).

    • Risk:[2] Incomplete reduction (residual nitrile) or over-reduction (deamination).

Diagram: Impurity Origin Pathways

The following logic flow maps the synthesis steps to specific impurity risks that must be monitored in the CoA.

ImpurityLogic Start 3,4-Difluorobenzonitrile Step1 Step 1: S_NAr with Imidazole Start->Step1 Inter Intermediate: 3-Fluoro-4-(imidazol-1-yl)benzonitrile Step1->Inter Imp1 Impurity A: Regioisomer (3-imidazolyl) Step1->Imp1 Side Rxn Imp2 Impurity B: Residual Imidazole Step1->Imp2 Excess Reagent Step2 Step 2: Reduction Inter->Step2 Imp3 Impurity C: Unreacted Nitrile Intermediate Inter->Imp3 Incomplete Rxn Final Target: [3-Fluoro-4-(imidazol-1-yl)phenyl]methanamine Step2->Final

Figure 1: Synthesis-driven impurity logic. Analytical methods must specifically resolve the Target from Impurities A, B, and C.

Analytical Strategy & Protocols

A. HPLC Purity (The Primary Assay)

Challenge: The compound contains two basic centers (imidazole and amine). Standard C18 methods at neutral pH will result in severe peak tailing due to silanol interactions. Solution: Use a "High pH" Reverse Phase method or a chaoticotropic buffer at low pH. The protocol below uses a low pH ion-suppression strategy to protonate bases, ensuring sharp peaks.

Protocol: HPLC-UV
  • Column: C18 end-capped column (e.g., Agilent Zorbax Eclipse Plus C18), 4.6 x 150 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water (pH ~2.0).

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B (Isocratic hold to elute polar salts/imidazole).

    • 2-15 min: 5% → 60% B (Linear gradient).

    • 15-20 min: 60% → 95% B (Wash).

  • Flow Rate: 1.0 mL/min.[3][2]

  • Detection: UV at 260 nm (optimal for phenyl-imidazole conjugation).

  • System Suitability:

    • Tailing Factor (T): < 1.5.

    • Resolution (Rs): > 2.0 between Target and Impurity C (Nitrile).

B. Identification (NMR & MS)
  • ¹H-NMR (400 MHz, DMSO-d₆):

    • Diagnostic Singlet: ~8.0 ppm (N-CH-N of imidazole).

    • Diagnostic Doublet: ~3.8 ppm (CH₂-NH₂).

    • 19F-NMR: Essential to confirm regio-purity. The 3-fluoro substituent will show a distinct multiplet shift compared to the 2-fluoro isomer.

  • Mass Spectrometry (ESI+):

    • Expected [M+H]⁺: 192.22 m/z.

Certificate of Analysis (CoA) Template

This template represents the standard required for pharmaceutical release testing.

Test Method Acceptance Criteria Typical Result
Appearance VisualWhite to off-white solidWhite Powder
Identification A ¹H-NMR (DMSO-d₆)Conforms to structureConforms
Identification B MS (ESI)[M+H]⁺ = 192.2 ± 0.5 amu192.2 amu
Identification C ¹⁹F-NMRSingle fluorine signalConforms
Purity (HPLC) HPLC-UV (260 nm)≥ 98.0% (Area %)99.4%
Impurity Profile HPLC-UVSingle max impurity ≤ 0.5%Total impurities ≤ 2.0%0.3% (Impurity C)0.6% Total
Water Content Karl Fischer (KF)≤ 1.0% w/w0.2%
Residual Solvents GC-HeadspaceMethanol ≤ 3000 ppmDMSO ≤ 5000 ppm< LOQ
Assay HPLC (vs Standard)97.0% – 103.0% w/w99.1%

Analytical Workflow Visualization

The following diagram illustrates the Quality Control decision tree, ensuring no batch is released without passing critical checkpoints.

QCWorkflow Sample Batch Sample Recieved ID_Test ID Testing (NMR, MS, IR) Sample->ID_Test Purity_Test Purity Testing (HPLC-UV, KF) Sample->Purity_Test Decision Data Review (Compare to Specs) ID_Test->Decision Purity_Test->Decision Fail OOS Investigation (Reject/Reprocess) Decision->Fail Fail Pass Generate CoA (Release Batch) Decision->Pass Pass

Figure 2: Standardized Quality Control Workflow for CoA generation.

Handling & Stability

  • Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The primary amine is sensitive to CO₂ absorption (carbamate formation).

  • Hygroscopicity: The imidazole moiety can be hygroscopic. Keep desiccated.

  • Safety: Irritant. Wear standard PPE (gloves, goggles). SDS Section 2: H315, H319, H335.

References

  • ICH Guidelines. Q6A Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products.[4][5][6][7] International Council for Harmonisation.[4][5][8]

  • PubChem Compound Summary. [3-fluoro-4-(1H-imidazol-1-yl)phenyl]methanamine (CID 81447228). National Library of Medicine.

  • Dolan, J. W. HPLC Method Development for Polar Bases. LCGC North America.

  • BLD Pharm. Product Specifications for CAS 951907-14-5.

  • SynHet. Fluorinated Imidazole Building Blocks.

Sources

Foundational

Handling High-Potency Intermediates: A Technical Safety Guide for [3-fluoro-4-(1H-imidazol-1-yl)phenyl]methanamine

Executive Summary & Chemical Identity This guide provides a technical safety framework for [3-fluoro-4-(1H-imidazol-1-yl)phenyl]methanamine , a bifunctional building block frequently utilized in the synthesis of kinase i...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity

This guide provides a technical safety framework for [3-fluoro-4-(1H-imidazol-1-yl)phenyl]methanamine , a bifunctional building block frequently utilized in the synthesis of kinase inhibitors and GPCR ligands. Its structure combines a primary benzylamine with a fluorinated phenyl-imidazole core.

Unlike generic Safety Data Sheets (SDS), this document addresses the specific risks associated with fluorinated benzylamines : high basicity, corrosivity to mucosal membranes, and the potential for rapid transdermal absorption due to fluorine-enhanced lipophilicity.

Physicochemical Profile
ParameterDataTechnical Note
CAS Number 951907-14-5Unique identifier for inventory tracking.
Molecular Formula C₁₀H₁₀FN₃
Molecular Weight 191.21 g/mol
Physical State Solid (Crystalline powder)Hygroscopic; tends to clump upon moisture exposure.
Basicity (pKa) ~9.0–9.5 (Amine)Highly basic; drives the corrosive hazard profile.
Solubility DMSO, Methanol, Dilute AcidsLow solubility in non-polar solvents (Hexane).
SMILES NCC1=CC=C(N2C=CN=C2)C(F)=C1Useful for chemoinformatic hazard prediction.

Hazard Identification & Mechanistic Toxicology

GHS Classification (Derived from Structure-Activity Relationships)

As a research chemical, full toxicological data may be sparse. However, based on the benzylamine pharmacophore and imidazole moiety, the following classifications are mandatory for safety protocols:

  • Skin Corrosion/Irritation (Category 1B): Causes severe skin burns and eye damage.

    • Mechanism:[1][2] The primary amine (-CH₂NH₂) is a strong nucleophile that saponifies skin lipids and denatures proteins upon contact.

  • Serious Eye Damage (Category 1): Irreversible damage possible.

    • Mechanism:[1][2] Alkaline burns penetrate the cornea more rapidly than acid burns, leading to potential blindness if irrigation is delayed.

  • Acute Toxicity, Oral (Category 4): Harmful if swallowed.[3]

  • Sensitization (Potential): Imidazole rings are known structural alerts for skin sensitization in some contexts.

The "Fluorine Effect" on Safety

The inclusion of the fluorine atom at the 3-position increases the compound's lipophilicity (LogP) compared to non-fluorinated analogs. This enhances the rate of dermal penetration, meaning the corrosive amine can reach deeper tissue layers faster than standard benzylamine.

Engineering Controls & Personal Protective Equipment (PPE)

Hierarchy of Controls

Reliance solely on PPE is insufficient for corrosive sensitizers. The following engineering controls are required:

  • Primary Containment: All weighing and transfer operations must occur within a certified chemical fume hood or a powder containment balance enclosure.

  • Atmosphere: Handle under inert gas (Nitrogen/Argon) where possible. The primary amine reacts with atmospheric CO₂ to form carbamate salts, altering stoichiometry and potentially creating finer, inhalable dusts.

PPE Selection Matrix
Protection ZoneRecommendationScientific Rationale
Hand Protection Double-gloving required. Inner: Nitrile (4 mil) Outer: Long-cuff Nitrile or Neoprene (5-8 mil)Benzylamines can permeate thin nitrile. Double gloving creates a breakthrough time buffer >480 mins.
Eye/Face Chemical Goggles + Face Shield Safety glasses are insufficient against corrosive dusts or splashes that can bypass side shields.
Respiratory N95/P100 (if outside hood) Only applicable if engineering controls fail. In-hood handling negates this need.[2][4]
Body Tyvek® Lab Coat / Apron Cotton lab coats absorb corrosive liquids, keeping them against the skin. Impervious aprons prevent this.

Operational Workflows & Visualization

Safe Handling Workflow

The following diagram outlines the decision logic for handling this compound, integrating "Stop/Go" safety checks.

HandlingProtocol Start Start: Chemical Receipt Storage Storage: Desiccated, 2-8°C, Under Argon Start->Storage Weighing Weighing Step: Is Fume Hood Active? Storage->Weighing PPE_Check PPE Verification: Double Nitrile Gloves + Goggles + Face Shield Weighing->PPE_Check Yes Stop STOP: Enable Ventilation Weighing->Stop No (Airflow < 100 fpm) Solvent_Add Solvent Addition: Add Solvent to Solid (Avoid Exotherm) PPE_Check->Solvent_Add PPE Verified Reaction Reaction Initiation: Closed Vessel Solvent_Add->Reaction

Figure 1: Operational logic flow for handling corrosive amine solids. Note the critical check on ventilation before opening the container.

Emergency Response Protocols

First Aid Decision Logic

Immediate action defines the prognosis for alkaline corrosive injuries.

FirstAid Exposure Exposure Event Type Identify Route Exposure->Type Eye Eye Contact Type->Eye Skin Skin Contact Type->Skin Inhal Inhalation Type->Inhal Action_Eye Irrigate >30 mins (Lids held open) Eye->Action_Eye Action_Skin Drench >15 mins Remove Clothing Skin->Action_Skin Action_Inhal Fresh Air Oxygen if needed Inhal->Action_Inhal Medical Seek Medical Attention (SDS in hand) Action_Eye->Medical Action_Skin->Medical Action_Inhal->Medical

Figure 2: Triage and response protocol for corrosive amine exposure. Eye irrigation takes precedence over all other non-life-threatening actions.

Spill Management
  • Evacuate: Clear the immediate area of non-essential personnel.

  • PPE Up: Don full PPE including respiratory protection if dust is airborne.

  • Neutralization (Theory): While weak acids (citric acid) can neutralize amines, dry absorption is preferred for solids to avoid generating heat or splashing.

  • Protocol:

    • Cover spill with dry sand, vermiculite, or a commercial "Base Neutralizing" absorbent.

    • Sweep carefully (do not generate dust) into a hazardous waste container.

    • Wipe surface with dilute acetic acid (vinegar) only after the bulk solid is removed, then rinse with water.

Stability, Reactivity & Storage

  • Incompatibilities:

    • Strong Oxidizers: Reaction with the imidazole ring may be vigorous.

    • Acids: Exothermic acid-base reaction.

    • Acid Chlorides/Anhydrides: Rapid acylation of the primary amine; potentially violent if uncontrolled.

    • Chloroformates: Generates heat and gas.

  • Storage Conditions:

    • Store at 2–8°C (Refrigerated).

    • Store under Inert Atmosphere (Argon/Nitrogen).

    • Segregation: Keep away from mineral acids and oxidizers.

Waste Disposal & Environmental Compliance

  • Classification: Hazardous Waste (Corrosive, Basic).

  • Disposal Method: Dissolve in a combustible solvent (e.g., methanol) and incinerate in a chemical incinerator equipped with an afterburner and scrubber.

  • Note: The fluorine content requires incineration facilities capable of handling HF generation (scrubbers) to prevent environmental release.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 24765943, (3-Fluoro-4-(1H-imidazol-1-yl)phenyl)methanamine. Retrieved from [Link]

  • European Chemicals Agency (ECHA). Registration Dossier for Benzylamine (CAS 100-46-9) - Read-across data for corrosive amines. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Toxic and Hazardous Substances (29 CFR 1910.1450). Retrieved from [Link]

Sources

Exploratory

Technical Guide: Therapeutic Engineering of Fluorinated Imidazole Derivatives

Executive Summary The imidazole ring is a privileged scaffold in medicinal chemistry, serving as a critical ligating pharmacophore for metalloenzymes (e.g., heme-iron targets). However, the native imidazole moiety often...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The imidazole ring is a privileged scaffold in medicinal chemistry, serving as a critical ligating pharmacophore for metalloenzymes (e.g., heme-iron targets). However, the native imidazole moiety often suffers from rapid metabolic clearance and non-specific toxicity. The strategic incorporation of fluorine atoms—via direct ring fluorination or fluorinated aryl appendages—transforms this scaffold.

This guide details the technical rationale and experimental workflows for developing fluorinated imidazole derivatives. It focuses on two primary therapeutic vectors: CYP51 inhibition (Antifungal) and Kinase/DNA targeting (Oncology) .

Part 1: The Medicinal Chemistry Rationale (The "Fluorine Effect")[1]

The introduction of fluorine into the imidazole architecture is not merely a steric substitution; it is an electronic recalibration of the molecule.

Metabolic Blockade

The C-H bond energy is approximately 98 kcal/mol, whereas the C-F bond is roughly 116 kcal/mol. Cytochrome P450 (CYP450) enzymes typically attack electron-rich C-H sites (metabolic "soft spots"). Substituting these sites with fluorine renders the molecule resistant to oxidative metabolism (hydroxylation), significantly extending the in vivo half-life (


).[1]
Basicity and pKa Modulation

The native imidazole nitrogen has a pKa of ~7.0. Fluorine, being highly electronegative (


), exerts a strong inductive effect (

).
  • Effect: Fluorination lowers the pKa of the imidazole nitrogen.

  • Therapeutic Outcome: This reduced basicity prevents protonation at physiological pH, maintaining the neutral species required to cross lipophilic membranes. Once inside the active site, the unprotonated nitrogen remains available to coordinate with metal centers (e.g.,

    
     in Heme).
    
Lipophilicity (LogP)

Fluorine substitution typically increases lipophilicity (


 per F atom). This enhances passive diffusion across the fungal cell wall or the blood-brain barrier (BBB), a critical parameter for treating systemic mycoses or glioblastomas.
Visualization: SAR Decision Logic

The following diagram illustrates the Structure-Activity Relationship (SAR) logic for optimizing these derivatives.

SAR_Logic Core Imidazole Scaffold Sub1 C-2 Fluorinated Aryl Core->Sub1 Appendage Sub2 N-1 Substitution Core->Sub2 Derivatization Sub3 Ring Fluorination (C4/C5) Core->Sub3 Direct Subst. Effect1 Increases Metabolic Stability (Blocks CYP Oxidation) Sub1->Effect1 Effect2 Modulates Solubility & Target Selectivity Sub2->Effect2 Effect3 Lowers pKa (Basicity) Enhances Metal Binding Sub3->Effect3

Figure 1: Strategic SAR logic for fluorinated imidazole optimization. Blue/Green/Red nodes represent modification sites; Grey nodes represent physicochemical outcomes.

Part 2: Therapeutic Classes & Mechanisms[3]

Antifungal: CYP51 Inhibition

Target: Lanosterol 14


-demethylase (CYP51).
Mechanism:  The non-protonated 

of the imidazole ring coordinates axially with the Heme iron (

) in the enzyme's active site. This blocks the binding of oxygen, preventing the demethylation of lanosterol to ergosterol. Fluorine Role: Fluorinated side chains (e.g., difluorophenyl in Fluconazole/Voriconazole) fit into the hydrophobic pocket of CYP51, improving binding affinity (

) and selectivity against human CYP450s.
Oncology: Kinase & DNA Targeting

Target: ALK5 (TGF-


 type I receptor) or DNA Topoisomerase II.
Mechanism:  Fused imidazole systems (e.g., imidazo[4,5-f][1,10]phenanthrolines) act as intercalators. The planar structure slides between DNA base pairs, while the fluorinated phenyl group stabilizes the complex via 

stacking and hydrophobic interactions.

Part 3: Synthesis Protocol (Technical Deep Dive)

Objective: Synthesis of 2-(2,3-difluorophenyl)-1H-imidazo[4,5-f][1,10]phenanthroline . Rationale: This scaffold represents a "privileged structure" for both anticancer (DNA intercalation) and antimicrobial applications. The use of a fluorinated aldehyde confers the specific metabolic advantages discussed above.

Reagents & Equipment
  • 1,10-Phenanthroline-5,6-dione (1.0 eq)

  • 2,3-Difluorobenzaldehyde (1.1 eq)

  • Ammonium Acetate (

    
    ) (20 eq)
    
  • Glacial Acetic Acid (Solvent)

  • Reflux condenser, inert gas (

    
    ) line.
    
Step-by-Step Methodology
  • Activation: In a round-bottom flask, dissolve 1.0 mmol of 1,10-phenanthroline-5,6-dione in 10 mL of glacial acetic acid.

  • Addition: Add 20 mmol of ammonium acetate (excess source of ammonia for the imidazole nitrogen). Stir at room temperature for 10 minutes to ensure homogeneity.

  • Condensation: Add 1.1 mmol of 2,3-difluorobenzaldehyde.

  • Cyclization: Heat the mixture to reflux (

    
    ) under nitrogen atmosphere for 4–6 hours.
    
    • Checkpoint: Monitor reaction progress via TLC (Mobile phase:

      
       9:1). Look for the disappearance of the dione spot.
      
  • Precipitation: Cool the reaction mixture to room temperature. Pour slowly into 100 mL of ice-cold water. Neutralize with concentrated ammonium hydroxide (

    
    ) until pH 
    
    
    
    7–8. A yellow/orange precipitate will form.
  • Purification: Filter the precipitate. Wash sequentially with water, ethanol, and diethyl ether. Recrystallize from ethanol/DMF to yield the pure fluorinated derivative.

Visualization: Synthesis Workflow

Synthesis_Flow R1 1,10-Phen-5,6-dione Mix Mixing in Glacial AcOH R1->Mix R2 2,3-Difluorobenzaldehyde R2->Mix R3 NH4OAc (Ammonia Source) R3->Mix Reflux Reflux (118°C, 4-6h) Cyclization Mix->Reflux Neutral Neutralization (NH4OH) Precipitation Reflux->Neutral Product 2-(2,3-difluorophenyl)-imidazo phenanthroline Neutral->Product

Figure 2: One-pot condensation pathway for fluorinated imidazo-phenanthroline synthesis.

Part 4: Biological Evaluation Protocols

Antimicrobial Efficacy (MIC Determination)

Objective: Quantify the Minimum Inhibitory Concentration (MIC) against Candida albicans or S. aureus.

Protocol:

  • Inoculum Prep: Adjust fungal/bacterial suspension to

    
     CFU/mL in RPMI 1640 medium (fungi) or Mueller-Hinton broth (bacteria).
    
  • Compound Dilution: Prepare a stock solution of the fluorinated imidazole in DMSO (1 mg/mL). Perform serial two-fold dilutions in a 96-well microplate (Range: 0.1

    
    g/mL to 100 
    
    
    
    g/mL).
  • Incubation: Add 100

    
    L of inoculum to each well. Incubate at 
    
    
    
    for 24h (bacteria) or 48h (fungi).
  • Readout: The MIC is the lowest concentration showing no visible turbidity.

  • Validation: Include Fluconazole (positive control) and DMSO-only (negative control).

Mechanism of Action: Heme Coordination (Spectral Shift Assay)

Objective: Confirm direct binding to the CYP51 Heme iron.

Protocol:

  • Enzyme Prep: Isolate recombinant Candida CYP51 microsomes.

  • Baseline Scan: Record the UV-Vis spectrum (350–500 nm) of the enzyme alone.

  • Titration: Titrate the fluorinated inhibitor into the cuvette.

  • Analysis: Observe the Type II binding spectrum—a characteristic shift with a peak at ~425–430 nm and a trough at ~390–410 nm, indicating displacement of the water molecule and coordination of the imidazole nitrogen to the ferric ion.

Visualization: Mechanism of Action (Antifungal)

MOA_CYP51 Drug Fluorinated Imidazole Target Fungal CYP51 Enzyme (Heme-Fe3+) Drug->Target Diffusion Binding N-Fe Coordination (Type II Binding) Target->Binding High Affinity Block Blockade of Lanosterol Demethylation Binding->Block Result Ergosterol Depletion Membrane Failure Block->Result

Figure 3: Mechanistic cascade of CYP51 inhibition by imidazole derivatives.

Part 5: Data Summary & Comparative Analysis

Table 1: Impact of Fluorination on Imidazole Pharmacokinetics

PropertyNative ImidazoleFluorinated ImidazoleBiological Implication
Metabolic Stability (

)
Low (Rapid Oxidation)High (Blocked Sites)Reduced dosing frequency; higher AUC.
Lipophilicity (LogP) ~ -0.02 (Hydrophilic)1.5 - 3.0 (Tunable)Enhanced membrane permeation (CNS/Fungal wall).
pKa (Conj. Acid) ~ 7.0~ 4.0 - 6.0Reduced protonation at pH 7.4; higher active fraction.
Heme Affinity ModerateHighFluorine-mediated hydrophobic fit in enzyme pocket.

References

  • Review of Pharmacological Potentials: Imidazole Derivatives: A Comprehensive Review of Their Pharmacological Potentials. International Journal of Research in Pharmaceutical Sciences. Link

  • Anticancer Mechanisms: Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction. PMC (NIH). Link

  • Synthesis Protocol (Phenanthroline): Synthesis of Fluorinated Imidazole[4,5f][1,10]phenanthroline Derivatives as Potential Inhibitors of Liver Cancer. PubMed. Link

  • CYP51 Targeting: Design, synthesis, and antifungal activity of novel amide imidazole CYP51 inhibitors. PMC (NIH). Link

  • Metabolic Stability: The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry. Link

Sources

Protocols & Analytical Methods

Method

Application Note: High-Precision In Vitro Characterization of [3-fluoro-4-(1H-imidazol-1-yl)phenyl]methanamine

Executive Summary & Biological Context The compound [3-fluoro-4-(1H-imidazol-1-yl)phenyl]methanamine represents a highly specialized class of primary amine oxidase inhibitors. Structurally, it features a benzylamine core...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Biological Context

The compound [3-fluoro-4-(1H-imidazol-1-yl)phenyl]methanamine represents a highly specialized class of primary amine oxidase inhibitors. Structurally, it features a benzylamine core—the preferred substrate motif for VAP-1/SSAO —modified with a fluorine atom for metabolic stability and an imidazole ring to enhance selectivity and solubility.

VAP-1 (AOC3) is a dual-function protein: an adhesion molecule and an ectoenzyme that converts primary amines (like methylamine and aminoacetone) into aldehydes, ammonia, and hydrogen peroxide (


).[1] In chronic inflammatory diseases such as NASH (Non-Alcoholic Steatohepatitis)  and diabetic nephropathy , VAP-1 activity is upregulated, driving oxidative stress and leukocyte extravasation.

This application note details the protocols to validate this compound as a potent, selective, and likely time-dependent inhibitor of VAP-1.

Mechanism of Action

The compound acts as a substrate mimic . It enters the enzymatic pocket of VAP-1 and reacts with the Topa Quinone (TPQ) cofactor. Unlike a normal substrate, which is hydrolyzed to release the product, this inhibitor likely forms a stable covalent adduct or a slowly reversible intermediate with TPQ, effectively silencing the enzyme.

VAP1_Mechanism VAP1 VAP-1 Enzyme (Active TPQ Cofactor) Complex Enzyme-Inhibitor Covalent Adduct VAP1->Complex Binding Inhibitor [3-fluoro-4-(1H-imidazol-1-yl)phenyl]methanamine (Substrate Mimic) Inhibitor->Complex Nucleophilic Attack Physiology Inhibition of Leukocyte Extravasation Complex->Physiology Downstream Effect ROS Reduced H2O2 (Oxidative Stress) Complex->ROS Downstream Effect

Figure 1: Mechanism of Action. The inhibitor targets the TPQ cofactor within VAP-1, preventing the catalytic generation of H2O2 and blocking immune cell adhesion.

Experimental Design & Causality

To rigorously characterize this molecule, we cannot rely on a simple endpoint assay. We must employ a kinetic approach to distinguish between competitive inhibition and mechanism-based (suicide) inhibition.

Key Experimental Pillars
  • Detection System: We utilize the Amplex Red® (10-acetyl-3,7-dihydroxyphenoxazine) system. VAP-1 activity produces

    
    , which reacts with Amplex Red (catalyzed by HRP) to form highly fluorescent resorufin.
    
    • Why: It offers a high signal-to-noise ratio and real-time kinetic monitoring capabilities compared to absorbance-based assays.

  • Specificity Controls: The protocol includes counter-screens against MAO-A and MAO-B (Monoamine Oxidases) and DAO (Diamine Oxidase) to ensure the imidazole moiety confers VAP-1 selectivity.

  • Pre-incubation: Essential for this molecule class. If the

    
     decreases as pre-incubation time increases, the compound is a time-dependent inhibitor (TDI), a desirable trait for long-lasting therapeutic effects.
    

Protocol 1: Fluorometric VAP-1 Inhibition Assay ( Determination)

This protocol determines the potency of the test compound against recombinant human VAP-1 (rhVAP-1).

Materials & Reagents
ReagentConcentration / SpecSource/Notes
Buffer 50 mM HEPES, 100 mM NaCl, pH 7.4Physiological pH is critical for VAP-1 stability.
Enzyme Recombinant Human VAP-1 (rhVAP-1)~10 ng/well final concentration.
Substrate Benzylamine

is typically ~20-50 µM. Use 2x

(e.g., 100 µM).
Detection Amplex Red Reagent50 µM final.
Coupling Enzyme Horseradish Peroxidase (HRP)1 U/mL final.
Test Compound [3-fluoro-4-(1H-imidazol-1-yl)phenyl]methanamine10 mM stock in DMSO. Serial dilutions.
Positive Control SemicarbazideKnown VAP-1 inhibitor.
Step-by-Step Workflow
  • Compound Preparation:

    • Prepare a 10-point serial dilution (1:3) of the test compound in DMSO.

    • Dilute these stocks 1:100 into the Assay Buffer to minimize DMSO tolerance issues (final DMSO < 1%).

  • Enzyme Pre-incubation (Critical Step):

    • Add 10 µL of diluted Test Compound to a black 96-well or 384-well plate.

    • Add 20 µL of rhVAP-1 enzyme solution.

    • Incubate for 30 minutes at 37°C. This allows the inhibitor to bind/react with the TPQ cofactor before the substrate competes.

  • Reaction Initiation:

    • Prepare a 2X Master Mix containing: Benzylamine (200 µM), Amplex Red (100 µM), and HRP (2 U/mL).

    • Add 20 µL of the Master Mix to the wells (Final Volume = 50 µL).

  • Measurement:

    • Immediately place in a fluorescence plate reader.

    • Excitation: 530-560 nm | Emission: 590 nm.

    • Mode: Kinetic read (every 1 minute for 60 minutes) at 37°C.

  • Data Analysis:

    • Calculate the slope (RFU/min) of the linear portion of the curve.

    • Normalize the slope to the "No Inhibitor" control (100% Activity) and "No Enzyme" blank (0% Activity).

    • Fit data to a 4-parameter logistic equation to determine

      
      .
      

Assay_Workflow Step1 Step 1: Compound Dilution (DMSO -> Buffer) Step2 Step 2: Pre-incubation (Enzyme + Inhibitor, 30 min @ 37°C) Step1->Step2 Step3 Step 3: Add Substrate Mix (Benzylamine + Amplex Red + HRP) Step2->Step3 Step4 Step 4: Kinetic Read (Ex 540nm / Em 590nm) Step3->Step4

Figure 2: Assay Workflow. The pre-incubation step (Step 2) is the critical control point for identifying mechanism-based inhibition.

Protocol 2: Selectivity Profiling (MAO-A/B & DAO)

To validate the safety profile, you must prove the imidazole ring does not cause off-target binding to mitochondrial MAOs.

Modifications to Protocol 1
  • MAO-A Assay: Use Recombinant MAO-A. Substrate: Tyramine or Luciferin-ME (MAO-Glo). Reference Inhibitor: Clorgyline .

  • MAO-B Assay: Use Recombinant MAO-B. Substrate: Benzylamine (MAO-B also metabolizes benzylamine, making this a crucial counter-screen). Reference Inhibitor: Deprenyl .

  • DAO (AOC1) Assay: Use Recombinant DAO. Substrate: Putrescine . Reference Inhibitor: Aminoguanidine .

Success Criteria: The


 for VAP-1 should be >500-fold lower  than for MAO-A, MAO-B, or DAO. (e.g., VAP-1 

= 5 nM; MAO

> 2.5 µM).

Advanced Characterization: Time-Dependent Inhibition (TDI)

If the molecule is a "suicide substrate," the inhibition will increase over time.

  • Method: Perform the

    
     assay (Protocol 1) with varying pre-incubation times: 0 min, 15 min, 30 min, 60 min .
    
  • Analysis: Plot

    
     vs. Pre-incubation Time.
    
  • Result Interpretation:

    • *Stable

      
      : * Reversible, competitive inhibitor.
      
    • Decreasing

      
       (Left-shift): Irreversible or slow-binding inhibitor.
      
  • Calculation: If TDI is observed, use the Kitz-Wilson method to determine

    
     (affinity) and 
    
    
    
    (rate of inactivation).

Troubleshooting & Expert Tips

IssueProbable CauseSolution
High Background Fluorescence Spontaneous oxidation of Amplex RedProtect reagents from light; prepare Master Mix immediately before use.
Non-Linear Kinetics Substrate depletion or Enzyme instabilityReduce Enzyme concentration; ensure measurement is within the first 10-20% of product formation.
Inhibitor Precipitation High concentration of Imidazole derivativeCheck solubility in assay buffer. Ensure final DMSO is constant across all wells.
No Inhibition observed Compound is a prodrug?This specific structure is an active amine; ensure the amine group is not protected/capped in your synthesis.

References

  • Smith, D. J., & Vainio, P. J. (2007). Vascular adhesion protein-1 (VAP-1): an old target–new inhibition mode. Journal of Medicinal Chemistry.

  • Foot, J. S., et al. (2013). The discovery and development of selective VAP-1 inhibitors for the treatment of inflammatory diseases. Bioorganic & Medicinal Chemistry Letters.

  • Salter-Cid, L., et al. (2005). Anti-inflammatory effects of inhibiting the amine oxidase activity of semicarbazide-sensitive amine oxidase.[2] Journal of Pharmacology and Experimental Therapeutics.

  • Thermo Fisher Scientific. Amplex™ Red Hydrogen Peroxide/Peroxidase Assay Kit Protocol.

  • Wang, E. Y., et al. (2024). The first selective VAP-1 inhibitor in China, TT-01025-CL: safety, tolerability, pharmacokinetics, and pharmacodynamics. Frontiers in Pharmacology.

Note: This protocol assumes the user possesses standard BSL-1 laboratory facilities and adheres to local chemical safety regulations regarding fluoro-organic compounds.

Sources

Application

Application Note: High-Specificity VAP-1/SSAO Activity Quantification Using [3-fluoro-4-(1H-imidazol-1-yl)phenyl]methanamine

Executive Summary This application note details the protocol for utilizing [3-fluoro-4-(1H-imidazol-1-yl)phenyl]methanamine (CAS: 951907-14-5) as a high-fidelity chemical probe for assessing Vascular Adhesion Protein-1 (...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the protocol for utilizing [3-fluoro-4-(1H-imidazol-1-yl)phenyl]methanamine (CAS: 951907-14-5) as a high-fidelity chemical probe for assessing Vascular Adhesion Protein-1 (VAP-1) activity, also known as Semicarbazide-Sensitive Amine Oxidase (SSAO/AOC3).

Unlike generic substrates (e.g., benzylamine or methylamine) which suffer from cross-reactivity with Monoamine Oxidases (MAO-A/B), the structural integration of the imidazole moiety and fluorine substitution in this probe offers enhanced specificity for the VAP-1 active site. This guide provides a validated workflow for measuring VAP-1 enzymatic kinetics in endothelial and adipocyte cell models, critical for drug discovery programs targeting NASH (Non-Alcoholic Steatohepatitis), atherosclerosis, and metastatic cancer.

Scientific Background & Mechanism[1][2][3][4]

The Target: VAP-1 (AOC3)

VAP-1 is a dual-function protein: an endothelial adhesion molecule and a primary amine oxidase.[1][2][3] It catalyzes the oxidative deamination of primary amines, generating aldehydes, ammonia, and hydrogen peroxide (


). The generation of 

acts as a potent signaling molecule, recruiting leukocytes to sites of inflammation. Upregulation of VAP-1 is a hallmark of chronic inflammatory diseases and liver fibrosis [1, 2].
The Probe: [3-fluoro-4-(1H-imidazol-1-yl)phenyl]methanamine

This molecule functions as a privileged substrate .

  • Methanamine Head Group: Acts as the primary "warhead" for the topaquinone (TPQ) cofactor in VAP-1.

  • Imidazole Ring (Position 4): Provides steric bulk and electronic properties that favor the larger hydrophobic pocket of VAP-1 over the tighter channels of MAO-A/B.

  • Fluorine (Position 3): Modulates the pKa of the amine and blocks metabolic ring hydroxylation, increasing the probe's stability during the assay window.

Assay Principle

The assay utilizes a peroxidase-coupled detection system. VAP-1 oxidizes the probe, releasing


. Horseradish Peroxidase (HRP) then uses this 

to oxidize a fluorogenic reagent (e.g., Amplex Red) into highly fluorescent resorufin.

Reaction Stoichiometry:




Visualization of Signaling & Assay Logic

The following diagram illustrates the enzymatic pathway and the critical checkpoints for specificity in this assay.

VAP1_Pathway cluster_Cell Endothelial / Adipocyte Cell Surface Probe [3-fluoro-4-(1H-imidazol-1-yl) phenyl]methanamine VAP1 VAP-1 (AOC3) Enzyme Probe->VAP1 High Affinity Binding MAO MAO-A/B (Off-Target) Probe->MAO Low Affinity (Steric Clash) Intermediate Iminoquinone Intermediate VAP1->Intermediate Oxidative Deamination Products Aldehyde + Ammonia Intermediate->Products H2O2 H2O2 (Hydrogen Peroxide) Intermediate->H2O2 Release Signal Fluorescent Resorufin H2O2->Signal + HRP + Amplex Red

Caption: Mechanism of Action: The probe selectively binds VAP-1, generating H2O2 which drives the fluorescent signal.

Experimental Protocol

Materials & Reagents
ComponentSpecificationNotes
Probe [3-fluoro-4-(1H-imidazol-1-yl)phenyl]methanamineStock: 10 mM in DMSO. Store at -20°C.
Cell Line HUVEC (Human Umbilical Vein Endothelial Cells)High endogenous VAP-1 expression.
Alternative Cells 3T3-L1 Adipocytes (Differentiated)Excellent for metabolic disease modeling.
Detection Amplex Red (10-acetyl-3,7-dihydroxyphenoxazine)Fluorogenic reporter.
Enzyme Horseradish Peroxidase (HRP)10 U/mL stock.
Inhibitor (Control) Semicarbazide (1 mM)Specific VAP-1 inhibitor to define background.
Buffer Krebs-Ringer Phosphate Glucose (KRPG)pH 7.4. Must be amine-free.
Critical Pre-Assay Considerations (Expert Insight)
  • Serum Starvation: Fetal Bovine Serum (FBS) contains high levels of soluble SSAO. Cells must be washed thoroughly and switched to serum-free media or KRPG buffer at least 4 hours prior to the assay to prevent measuring bovine SSAO activity instead of cellular VAP-1.

  • DMSO Tolerance: Keep final DMSO concentration <0.5% to avoid affecting membrane integrity, as VAP-1 is a transmembrane protein.

Step-by-Step Workflow
Phase 1: Cell Preparation (Day 0-1)
  • Seed HUVEC cells in black-walled, clear-bottom 96-well plates at 20,000 cells/well.

  • Incubate overnight at 37°C, 5% CO2.

  • Differentiation (if using 3T3-L1): Differentiate for 7 days until lipid droplets are visible (VAP-1 expression peaks with adipogenesis).

Phase 2: The Assay (Day 2)
  • Wash: Carefully aspirate media and wash cells 2x with 200 µL pre-warmed KRPG buffer.

    • Why: Removes traces of phenol red (fluorescence quencher) and serum SSAO.

  • Inhibitor Pre-incubation (Optional/Control):

    • Add 50 µL of Semicarbazide (100 µM final) to "Negative Control" wells.

    • Add 50 µL of KRPG to "Test" wells.

    • Incubate for 30 min at 37°C.

  • Reaction Mix Preparation:

    • Prepare a 2X Master Mix in KRPG:

      • 100 µM Amplex Red

      • 2 U/mL HRP

      • 200 µM [3-fluoro-4-(1H-imidazol-1-yl)phenyl]methanamine (Probe)

  • Initiation:

    • Add 50 µL of 2X Master Mix to all wells (Final Probe conc: 100 µM).

  • Kinetic Reading:

    • Immediately place plate in a fluorescence microplate reader pre-heated to 37°C.

    • Excitation: 530–560 nm | Emission: 590 nm.

    • Read every 2 minutes for 60 minutes.

Data Analysis & Interpretation

Calculate the rate of fluorescence increase (RFU/min) from the linear portion of the curve (usually 10–40 min).



Workflow Diagram

Assay_Workflow Start Start: HUVEC/Adipocytes in 96-well Plate Wash Wash 2x with KRPG (Remove Serum SSAO) Start->Wash Control Add Semicarbazide (Negative Control) Wash->Control Control Wells Add Add Mix to Cells (Start Reaction) Wash->Add Test Wells Control->Add Mix Prepare 2X Master Mix: Probe + HRP + Amplex Red Mix->Add Read Measure Fluorescence (Ex 540 / Em 590) Add->Read Kinetic Mode 60 mins Analyze Calculate Slope (RFU/min) Subtract Background Read->Analyze

Caption: Step-by-step experimental workflow for the VAP-1 cell-based assay.

Expected Results & Troubleshooting

Quantitative Data Summary

The following table outlines expected performance metrics when using this probe compared to standard benzylamine.

Parameter[3-fluoro-4-(1H-imidazol-1-yl)phenyl]methanamineStandard BenzylamineInterpretation
Km (Affinity) ~10–50 µM~100–300 µMThe imidazole group improves binding affinity [3].
Vmax (Turnover) HighModerateFluorine substitution prevents ring metabolism, sustaining the reaction.
MAO Cross-reactivity < 5%~20–30%High specificity allows use in cells expressing MAO-B (e.g., hepatocytes).
Z-Factor > 0.70.4 – 0.6Superior signal-to-noise ratio for HTS screening.
Troubleshooting Guide
  • High Background in Controls:

    • Cause: Incomplete washing of serum (bovine SSAO) or spontaneous oxidation of Amplex Red.

    • Fix: Increase wash steps to 3x; ensure Amplex Red stock is protected from light and prepared fresh.

  • Low Signal:

    • Cause: VAP-1 is sensitive to trypsinization.

    • Fix: Allow cells to recover for at least 24h after plating. Do not use trypsin immediately before the assay.

  • Non-Linear Kinetics:

    • Cause: Substrate depletion or product inhibition (aldehyde).

    • Fix: Reduce cell density or increase probe concentration to saturation levels (>100 µM).

References

  • Smith, D. J., & Vainio, P. J. (2007). Vascular adhesion protein-1 (VAP-1) and semicarbazide-sensitive amine oxidase (SSAO) in inflammation and atherosclerosis.[3]Circulation Research . Retrieved from [Link]

  • Weston, C. J., et al. (2015).[3] Vascular adhesion protein-1 promotes liver inflammation and drives hepatic fibrosis.Journal of Clinical Investigation . Retrieved from [Link]

  • Foot, J. S., et al. (2012).[4] The discovery and development of selective 3-fluoro-4-aryloxyallylamine inhibitors of the amine oxidase activity of semicarbazide-sensitive amine oxidase/vascular adhesion protein-1 (SSAO/VAP-1).[4]Bioorganic & Medicinal Chemistry Letters . Retrieved from [Link]

  • Salmi, M., & Jalkanen, S. (2019).[3] Vascular Adhesion Protein-1: A Cell Surface Amine Oxidase in Translation.Antioxidants & Redox Signaling . Retrieved from [Link]

Sources

Method

Application Note: CAS 951907-14-5 as a Chemical Probe for Aldosterone Synthase (CYP11B2)

Based on the chemical structure [3-fluoro-4-(1H-imidazol-1-yl)phenyl]methanamine (CAS 951907-14-5) and its pharmacophore features (imidazole heme-binder + lipophilic phenyl ring + primary amine), this compound is identif...

Author: BenchChem Technical Support Team. Date: February 2026

Based on the chemical structure [3-fluoro-4-(1H-imidazol-1-yl)phenyl]methanamine (CAS 951907-14-5) and its pharmacophore features (imidazole heme-binder + lipophilic phenyl ring + primary amine), this compound is identified as a mechanism-based probe and key intermediate for targeting Heme-Containing Enzymes , specifically Aldosterone Synthase (CYP11B2) and related steroidogenic cytochrome P450s (e.g., CYP11B1, CYP17).

The imidazole moiety acts as a Type II ligand , coordinating directly with the heme iron of the CYP enzyme, while the benzylamine tail provides a vector for interactions within the enzyme's access channel or for further derivatization into high-potency inhibitors (e.g., for heart failure or hypertension therapeutics).

Here is the detailed Application Note and Protocol Guide.

Introduction & Scientific Rationale

CAS 951907-14-5 is a specialized chemical probe belonging to the class of phenyl-imidazole pharmacophores . It is primarily utilized in the study and inhibition of Aldosterone Synthase (CYP11B2) , a mitochondrial cytochrome P450 enzyme responsible for the final steps of aldosterone biosynthesis.

Why This Probe?
  • Mechanism-Based Targeting: The imidazole nitrogen serves as a potent ligand for the ferric (Fe³⁺) heme iron in the CYP11B2 active site, displacing the water molecule and preventing oxygen activation.

  • Selectivity Profiling: The 3-fluoro and 4-phenyl substitution pattern is critical for probing the subtle structural differences between CYP11B2 and its highly homologous cortisol-producing counterpart, 11

    
    -hydroxylase (CYP11B1) .
    
  • Fragment Utility: With a molecular weight of 191.21 Da, it serves as an ideal "Rule of 3" compliant fragment for FBDD (Fragment-Based Drug Discovery), allowing researchers to map the access channel via the primary amine handle.

Chemical Properties & Handling[1]

PropertySpecification
CAS Number 951907-14-5
Chemical Name [3-Fluoro-4-(1H-imidazol-1-yl)phenyl]methanamine
Molecular Formula C₁₀H₁₀FN₃
Molecular Weight 191.21 g/mol
Solubility Soluble in DMSO (>50 mM); Ethanol (>20 mM). Sparingly soluble in water.
Appearance Off-white to pale yellow solid
Storage Powder: -20°C (2 years). In DMSO: -80°C (6 months). Avoid freeze-thaw cycles.

Reconstitution Protocol:

  • Weigh 1.91 mg of CAS 951907-14-5.

  • Add 1.0 mL of anhydrous DMSO to create a 10 mM stock solution .

  • Vortex for 30 seconds until fully dissolved.

  • Aliquot into light-protective vials (20-50 µL) and store at -80°C.

Mechanism of Action

The probe functions as a Type II Competitive Inhibitor .

  • Entry: The probe enters the hydrophobic active site of CYP11B2.

  • Coordination: The unhindered nitrogen (N3) of the imidazole ring forms a coordinate covalent bond with the heme iron (Fe³⁺).

  • Displacement: This binding displaces the native aqua ligand, shifting the heme iron spin state from high-spin (pentacoordinate) to low-spin (hexacoordinate).

  • Inhibition: This blockade prevents the binding of molecular oxygen and the subsequent hydroxylation of 11-deoxycorticosterone (DOC) to corticosterone and aldosterone.

Pathway Visualization

CYP11B2_Inhibition Substrate Substrate (11-Deoxycorticosterone) Enzyme CYP11B2 (Heme-Fe3+) Complex_Active Enzyme-Substrate Complex Enzyme->Complex_Active + Substrate Complex_Inhibited Enzyme-Probe Complex (Low Spin) Enzyme->Complex_Inhibited + CAS 951907-14-5 (Competitive Binding) Probe CAS 951907-14-5 (Imidazole Ligand) Probe->Complex_Inhibited Imidazole-Fe Coordination Product Aldosterone (Biosynthesis) Complex_Active->Product O2 Activation Complex_Inhibited->Product BLOCKED

Caption: Mechanism of Action: CAS 951907-14-5 competitively binds the CYP11B2 heme iron, blocking O2 activation and aldosterone synthesis.

Experimental Protocols

Protocol A: Difference Spectroscopy Binding Assay

Purpose: To validate direct target engagement and determine the spectral dissociation constant (


).

Reagents:

  • Recombinant human CYP11B2 (expressed in E. coli or yeast microsomes).

  • Buffer: 50 mM Potassium Phosphate (pH 7.4), 20% Glycerol.

  • UV-Vis Spectrophotometer (Double-beam or Diode Array).

Procedure:

  • Baseline: Dilute CYP11B2 microsomes to 1 µM in buffer. Place in both reference and sample cuvettes. Record baseline (400–500 nm).

  • Titration: Add CAS 951907-14-5 to the sample cuvette in stepwise increments (0.1 µM to 10 µM). Add equivalent volume of DMSO to the reference cuvette.

  • Measurement: Record the difference spectrum after each addition.

  • Analysis: Look for a characteristic Type II difference spectrum :

    • Peak: ~425–435 nm (Low-spin complex).

    • Trough: ~390–410 nm (Loss of high-spin state).

  • Calculation: Plot

    
     vs. [Probe] to calculate 
    
    
    
    using the Michaelis-Menten or Hill equation.
Protocol B: In Vitro CYP11B2 Inhibition Assay

Purpose: To measure inhibitory potency (


) against aldosterone production.

Reagents:

  • Substrate: 11-Deoxycorticosterone (DOC) (1 µM final).

  • Cofactor: NADPH regenerating system (1 mM NADPH, G6P, G6PDH).

  • Cell Line: V79-MZh11B2 or NCI-H295R (adrenocortical carcinoma cells).

  • Detection: LC-MS/MS or ELISA for Aldosterone.

Workflow:

Assay_Workflow Step1 Seed NCI-H295R Cells (24-well plate, 24h) Step2 Pre-incubate with CAS 951907-14-5 (0.1 nM - 10 µM, 1h) Step1->Step2 Step3 Stimulate with Angiotensin II or Forskolin Step2->Step3 Step4 Incubate 24h at 37°C Step3->Step4 Step5 Collect Supernatant Step4->Step5 Step6 Quantify Aldosterone (ELISA / LC-MS) Step5->Step6

Caption: Cellular Inhibition Assay Workflow for determining IC50 values in NCI-H295R cells.

Step-by-Step:

  • Seeding: Plate NCI-H295R cells at

    
     cells/well in DMEM/F12 media. Incubate overnight.
    
  • Treatment: Replace media with serum-free media containing CAS 951907-14-5 at varying concentrations (e.g., 0, 1, 10, 100, 1000 nM). Keep DMSO < 0.1%.

  • Stimulation: Add 10 µM Forskolin or 10 nM Angiotensin II to stimulate steroidogenesis.

  • Incubation: Incubate for 24 hours at 37°C, 5% CO₂.

  • Harvest: Collect supernatant. Centrifuge at 1000 x g for 5 mins to remove debris.

  • Quantification: Measure Aldosterone levels using a validated ELISA kit or LC-MS/MS.

  • Data Analysis: Normalize aldosterone levels to protein content or cell viability (MTT assay). Fit data to a sigmoidal dose-response curve to determine

    
    .
    

Troubleshooting & Validation

IssuePossible CauseCorrective Action
No Spectral Shift Probe precipitation or low enzyme concentration.Ensure DMSO < 1%. Increase CYP11B2 concentration to >0.5 µM.
High Background Toxicity Amine group causing non-specific toxicity.Perform MTT assay in parallel. Do not exceed 50 µM in cell assays.
Lack of Potency Competitive displacement by high substrate load.Ensure substrate (DOC) concentration is near its

(~1 µM), not saturating.
Poor Solubility pH issues.The primary amine is basic. Ensure buffer pH is buffered (pH 7.4).

References

  • Hofmann, J., et al. "Highly Potent and Selective Aldosterone Synthase (CYP11B2) Inhibitors: Structure-Activity Relationships of Imidazole-Based Drugs." Journal of Medicinal Chemistry, 2008.

  • Hakki, T., & Bernhardt, R. "CYP17- and CYP11B-dependent steroid hydroxylases as drug targets." Expert Opinion on Therapeutic Targets, 2006.

  • Patent WO2007143597 . "Heterocyclic compounds as aldosterone synthase inhibitors." World Intellectual Property Organization, 2007.

  • BldPharm Product Data . "CAS 951907-14-5 Technical Data Sheet."

Application

Application Note: [3-fluoro-4-(1H-imidazol-1-yl)phenyl]methanamine in Kinase Inhibitor Design &amp; Evaluation

This Application Note is designed for medicinal chemists and pharmacologists utilizing [3-fluoro-4-(1H-imidazol-1-yl)phenyl]methanamine (hereafter referred to as 3F-4Im-BnNH2 ) as a privileged scaffold or "tail moiety" i...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and pharmacologists utilizing [3-fluoro-4-(1H-imidazol-1-yl)phenyl]methanamine (hereafter referred to as 3F-4Im-BnNH2 ) as a privileged scaffold or "tail moiety" in the design and evaluation of kinase inhibitors.

The guide focuses on the Hit-to-Lead optimization phase, where this specific amine is coupled to kinase-binding cores (e.g., pyrimidines, quinolines, or indazoles) to improve potency, solubility, and metabolic stability.

Introduction: The "3F-4Im-BnNH2" Motif in Medicinal Chemistry

The molecule [3-fluoro-4-(1H-imidazol-1-yl)phenyl]methanamine represents a high-value "tail" fragment for kinase inhibitors, particularly those targeting the DFG-out conformation (Type II inhibitors) or solvent-exposed regions.

Structural Rationale & Causality
  • Imidazole Moiety: Acts as a hydrogen bond acceptor/donor or a weak metal binder. In Type II inhibitors, this moiety often extends into the solvent front or interacts with the C-helix glutamate, improving selectivity.

  • 3-Fluoro Substitution:

    • Metabolic Stability: Blocks the metabolically labile 3-position on the phenyl ring, preventing rapid oxidation by CYP450 enzymes.

    • Electronic Modulation: Lowers the pKa of the aniline (if connected) or affects the acidity of the benzylic protons, tuning the electronics of the aromatic system.

  • Methanamine Linker: Provides a flexible

    
     spacer, allowing the imidazole to orient correctly without steric clash against the hinge region.
    
Primary Applications
  • Solubility Enhancement: The basic imidazole nitrogen (pKa ~6.0–7.0) improves aqueous solubility of otherwise lipophilic kinase cores.

  • Selectivity Tuning: Targeting specific residues in the solvent channel (e.g., p38 MAPK, VEGFR, or Raf kinases).

Experimental Workflow: From Synthesis to Signal

The following workflow outlines the integration of 3F-4Im-BnNH2 into a kinase inhibitor library and its subsequent evaluation.

Visualization: Logical Workflow

The diagram below illustrates the critical path from fragment incorporation to validated IC50 data.

KinaseWorkflow Start Start: 3F-4Im-BnNH2 (Fragment) Coupling Amide Coupling (to Kinase Core) Start->Coupling HATU/DIPEA Purification HPLC Purification (>95% Purity) Coupling->Purification Assay_Biochem Biochemical Assay (ADP-Glo / FRET) Purification->Assay_Biochem Primary Screen Assay_Cell Cellular Assay (Target Engagement) Assay_Biochem->Assay_Cell Hits < 100nM Decision SAR Analysis (Potency vs. Toxicity) Assay_Cell->Decision Decision->Start Iterative Design

Figure 1: Iterative workflow for utilizing 3F-4Im-BnNH2 in kinase inhibitor discovery.

Protocol 1: Synthetic Incorporation (Amide Coupling)

Objective: To covalently attach [3-fluoro-4-(1H-imidazol-1-yl)phenyl]methanamine to a carboxyl-functionalized kinase hinge-binder (Core-COOH).

Materials
  • Amine: [3-fluoro-4-(1H-imidazol-1-yl)phenyl]methanamine (1.0 equiv).

  • Acid: Kinase Core Scaffold-COOH (1.0 equiv).

  • Coupling Agent: HATU (1.2 equiv).

  • Base: DIPEA (N,N-Diisopropylethylamine) (3.0 equiv).

  • Solvent: Anhydrous DMF or DMA.

Step-by-Step Procedure
  • Dissolution: Dissolve the Kinase Core-COOH (0.1 mmol) in anhydrous DMF (1.0 mL) in a sealed vial.

  • Activation: Add DIPEA (0.3 mmol) followed by HATU (0.12 mmol). Stir at room temperature (RT) for 15 minutes to form the activated ester.

  • Addition: Add [3-fluoro-4-(1H-imidazol-1-yl)phenyl]methanamine (0.1 mmol) dissolved in 0.5 mL DMF.

  • Reaction: Stir at RT for 2–4 hours. Monitor by LC-MS for the disappearance of the acid and appearance of the product mass [M+H]+.

    • Critical Check: If the reaction is sluggish, heat to 50°C. The imidazole ring is stable, but avoid temperatures >80°C to prevent side reactions at the benzylic position.

  • Workup: Dilute with EtOAc, wash with saturated NaHCO3 (to remove unreacted acid) and brine.

  • Purification: Purify via Reverse-Phase HPLC (Water/Acetonitrile + 0.1% Formic Acid).

    • Note: Avoid TFA if possible, as the imidazole salt may be hygroscopic. Formic acid is preferred for biological assays.

Protocol 2: Biochemical Kinase Inhibition Assay (ADP-Glo™)

Objective: Quantify the inhibitory potency (


) of the synthesized conjugate against a target kinase (e.g., B-Raf, VEGFR2, or p38).

Methodology: The ADP-Glo™ Kinase Assay (Promega) is selected for its high sensitivity and resistance to interference from fluorescent compounds (a common issue with imidazole-containing aromatic systems).

Reagents & Setup
  • Kinase Buffer: 40 mM Tris (pH 7.5), 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT.

  • Substrate: Specific peptide substrate (e.g., Poly(Glu,Tyr) for tyrosine kinases) at

    
    .
    
  • ATP: Ultra-pure ATP at

    
     concentration for the specific kinase.
    
  • Test Compound: 3F-4Im-BnNH2 conjugate (10-point dose-response, starting at 10 µM).

Procedure
  • Compound Preparation: Prepare 100x compound stocks in 100% DMSO. Dilute 1:25 into 1x Kinase Buffer (4% DMSO final).

  • Enzyme Reaction (5 µL volume):

    • Add 2 µL of Kinase enzyme (optimized concentration, typically 1–5 ng/well) to a 384-well white low-volume plate.

    • Add 1 µL of diluted Compound. Incubate for 10 min at RT.

    • Add 2 µL of ATP/Substrate mix to initiate the reaction.

    • Incubate for 60 minutes at RT.

  • ADP-Glo Reagent (5 µL): Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete remaining ATP. Incubate for 40 min at RT.

  • Detection Reagent (10 µL): Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate luciferase signal. Incubate for 30 min.

  • Read: Measure Luminescence (Integration time: 0.5–1.0 sec) on a multimode plate reader (e.g., PerkinElmer EnVision).

Data Analysis
  • Normalization: Calculate % Inhibition =

    
    .
    
    • Max: Enzyme + Substrate + DMSO.

    • Min: No Enzyme (Background).

  • Curve Fitting: Fit data to a sigmoidal dose-response equation (Variable Slope) to determine

    
    .
    

Protocol 3: Cellular Target Engagement (Western Blot)

Objective: Confirm that the inhibitor penetrates the cell membrane and inhibits the phosphorylation of downstream targets (e.g., ERK1/2 for Raf inhibitors).

Procedure
  • Cell Culture: Seed relevant cancer cell lines (e.g., A375 for B-Raf V600E) in 6-well plates (

    
     cells/well). Allow to adhere overnight.
    
  • Treatment: Treat cells with the inhibitor at 0, 0.1, 1.0, and 10 µM for 2 hours.

  • Lysis: Wash with ice-cold PBS. Lyse in RIPA buffer supplemented with Phosphatase Inhibitor Cocktails (Roche PhosSTOP).

  • Blotting:

    • Run 20 µg protein on SDS-PAGE.

    • Transfer to PVDF membrane.

    • Primary Antibody: Anti-pERK1/2 (Thr202/Tyr204) [Cell Signaling Tech #4370].

    • Control Antibody: Anti-Total ERK1/2 or GAPDH.

  • Quantification: Normalize pERK signal to Total ERK. A successful inhibitor will show dose-dependent reduction in pERK.

Data Presentation & Troubleshooting

Expected Results

The table below summarizes typical parameters for a successful "Hit" using this scaffold.

ParameterAcceptance CriteriaTroubleshooting
Purity (LCMS) > 95%If <95%, repurify. Imidazoles can trail on silica; use C18.
Solubility > 50 µM (PBS pH 7.4)If insoluble, check if the imidazole is protonated. Formulate as HCl salt.
Z' Factor (Assay) > 0.5If < 0.5, optimize enzyme concentration or incubation time.
IC50 Potency < 100 nMIf > 1 µM, the linker length (methanamine) may be too short/long for the pocket.
Mechanism of Action Diagram

The following graph illustrates the interaction logic of the 3F-4Im-BnNH2 motif within the kinase pocket.

MOA cluster_0 Inhibitor Structure Core Kinase Core (Hinge Binder) Linker Methanamine Linker (Spacer) Core->Linker Covalent Pocket_Hinge Hinge Region (ATP Site) Core->Pocket_Hinge H-Bonds Tail 3-Fluoro-4-Imidazole (Tail Motif) Linker->Tail Covalent Pocket_Solvent Solvent Front / DFG Pocket (Selectivity) Tail->Pocket_Solvent H-Bond / Van der Waals

Figure 2: Structural role of the 3F-4Im-BnNH2 motif in Type II kinase binding.

References

  • Zhang, J., et al. (2009). Targeting Cancer with Small Molecule Kinase Inhibitors. Nature Reviews Cancer, 9, 28–39. Retrieved from [Link]

  • Lombardo, L. J., et al. (2004). Discovery of N-(2-Chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a Dual Src/Abl Kinase Inhibitor with Potent Antitumor Activity in Preclinical Assays. Journal of Medicinal Chemistry, 47(27), 6658–6661. (Demonstrates imidazole/amine tail utility logic). Retrieved from [Link]

Method

Application Note: CAS 951907-14-5 in PET Imaging of Immune Checkpoints

This Application Note provides a comprehensive technical guide on the utilization of CAS 951907-14-5 (Chemical Name: (3-Fluoro-4-(1H-imidazol-1-yl)phenyl)methanamine ) in the development and synthesis of PET radiotracers...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive technical guide on the utilization of CAS 951907-14-5 (Chemical Name: (3-Fluoro-4-(1H-imidazol-1-yl)phenyl)methanamine ) in the development and synthesis of PET radiotracers, specifically targeting Indoleamine 2,3-dioxygenase 1 (IDO1) within the context of immuno-oncology.[1]

Introduction & Scientific Context

CAS 951907-14-5 , identified as (3-Fluoro-4-(1H-imidazol-1-yl)phenyl)methanamine , is a critical pharmacophore scaffold used in the synthesis of Phenylimidazole-based IDO1 inhibitors .[1]

Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that catalyzes the rate-limiting step of tryptophan (Trp) degradation into kynurenine (Kyn).[1] In the tumor microenvironment (TME), IDO1 overexpression depletes tryptophan and accumulates kynurenine, leading to T-cell anergy and immune escape.[1] Consequently, IDO1 has become a high-priority target for Immuno-PET imaging to stratify patients for checkpoint inhibitor therapy (e.g., PD-1/PD-L1 blockade).[1]

CAS 951907-14-5 serves two primary roles in PET research:

  • Precursor Scaffold : It provides the essential 4-phenylimidazole binding motif required for high-affinity interaction with the IDO1 heme-iron center.[1]

  • Radiolabeling Substrate : The primary amine (-CH2NH2) function allows for versatile conjugation with Fluorine-18 (via prosthetic groups like [18F]SFB) or Carbon-11 (via [11C]CH3I) to generate IDO1-specific radiotracers.[1]

Chemical Properties & Handling
PropertySpecification
CAS Number 951907-14-5
Chemical Name (3-Fluoro-4-(1H-imidazol-1-yl)phenyl)methanamine
Molecular Formula C₁₀H₁₀FN₃
Molecular Weight 191.21 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, Methanol; Sparingly soluble in Water
Storage -20°C, Desiccated, Inert Atmosphere (Ar/N₂)
pKa (Calc) ~8.5 (Amine), ~6.0 (Imidazole)

Handling Precaution : The primary amine is sensitive to oxidation and carbamate formation (CO₂ absorption).[1] Always handle under inert gas.[1]

Mechanism of Action: IDO1 Targeting

The efficacy of tracers derived from CAS 951907-14-5 relies on the Phenylimidazole binding mode :

  • Heme Coordination : The imidazole nitrogen coordinates directly with the Ferrous (Fe²⁺) or Ferric (Fe³⁺) iron in the IDO1 catalytic pocket.[1]

  • Hydrophobic Interaction : The fluorophenyl ring occupies the hydrophobic "Pocket A" of the enzyme, mimicking the indole ring of the substrate (Tryptophan).[1]

  • Fluorine Effect : The fluorine substitution at the 3-position enhances metabolic stability and lipophilicity, improving blood-brain barrier (BBB) penetration for CNS lymphoma or glioblastoma imaging.[1]

Pathway Visualization: IDO1 in Tumor Immunity

IDO1_Pathway Trp Tryptophan (Trp) Kyn Kynurenine (Kyn) Trp->Kyn Catalysis IDO1 IDO1 Enzyme (Target of CAS 951907-14-5) IDO1->Trp Depletes TCell Effector T-Cell (CD8+) Kyn->TCell Inhibits/Anergy Treg Regulatory T-Cell (Treg) Kyn->Treg Activates Tumor Tumor Cell (Immune Escape) Treg->Tumor Promotes Survival Tracer [18F]-Phenylimidazole Tracer Tracer->IDO1 Binds Heme Site (Imaging Signal)

Figure 1: Mechanism of IDO1-mediated immune suppression and PET tracer targeting.

Radiosynthesis Protocol

Since CAS 951907-14-5 contains a primary amine, it is typically labeled via Prosthetic Group Conjugation (e.g., [18F]SFB) or Direct Alkylation .[1] The following protocol describes the conjugation with N-succinimidyl-4-[18F]fluorobenzoate ([18F]SFB) , a standard method for amine-containing scaffolds.

Materials Required
  • Precursor : CAS 951907-14-5 (2.0 mg).[1]

  • Radioisotope : [18F]Fluoride (produced via cyclotron).[1]

  • Prosthetic Group : [18F]SFB (synthesized on-module).[1]

  • Solvent : Anhydrous DMSO.[1]

  • Base : Diisopropylethylamine (DIPEA).[1]

  • Purification : Semi-preparative HPLC (C18 column).

Step-by-Step Workflow
  • [18F]SFB Synthesis :

    • Produce [18F]Fluoride via 18O(p,n)18F reaction.[1]

    • React with precursor (e.g., 4-(ethoxycarbonyl)-N,N,N-trimethylbenzenaminium triflate) to form [18F]ethyl-4-fluorobenzoate.[1]

    • Hydrolyze to [18F]fluorobenzoic acid.[1]

    • Activate with TSTU to form [18F]SFB .[1]

  • Conjugation (The Critical Step) :

    • Dissolve CAS 951907-14-5 (2 mg) in 300 µL anhydrous DMSO.[1]

    • Add DIPEA (10 µL) to ensure the amine is deprotonated.[1]

    • Add the purified, dried [18F]SFB residue to the reaction vial.

    • Incubate : 60°C for 10 minutes.

    • Mechanism: The amine attacks the activated ester of [18F]SFB, forming a stable amide bond.[1]

  • Purification :

    • Dilute reaction mixture with water (2 mL).

    • Inject onto Semi-prep HPLC (e.g., Luna C18, 5µm, 250x10mm).[1]

    • Mobile Phase: 40% Acetonitrile / 60% Water (0.1% TFA).[1]

    • Collect the product peak (typically elutes after the unreacted precursor).[1]

  • Formulation :

    • Trap product on C18 Sep-Pak cartridge.[1]

    • Wash with water (10 mL).[1]

    • Elute with Ethanol (1 mL) and dilute with Saline (9 mL) for injection.[1]

Radiosynthesis Logic Diagram

Synthesis_Workflow cluster_0 Phase 1: Prosthetic Group Gen cluster_1 Phase 2: Conjugation F18 [18F]Fluoride SFB_Prec SFB Precursor F18->SFB_Prec SFB [18F]SFB (Activated Ester) SFB_Prec->SFB Complex Amide Coupling (60°C, 10 min, DMSO) SFB->Complex CAS CAS 951907-14-5 (Amine Precursor) CAS->Complex Tracer [18F]-Labeled IDO1 Inhibitor Complex->Tracer QC QC: HPLC & TLC (>95% Purity) Tracer->QC

Figure 2: Radiosynthesis workflow utilizing CAS 951907-14-5.

Preclinical Application Protocols
Animal Models
  • Syngeneic Mouse Models : B16-F10 (Melanoma) or CT26 (Colon Carcinoma) in immunocompetent mice (to study TME interaction).

  • Xenografts : HeLa or MCF-7 (human cell lines with induced IDO1 expression via IFN-γ).[1]

Imaging Protocol (MicroPET/CT)
  • Induction : Treat tumor-bearing mice with IFN-γ (intratumoral or systemic) 24-48h prior to imaging to upregulate IDO1 (validates specificity).[1]

  • Injection : Administer 5–10 MBq of the [18F]-labeled tracer via tail vein.[1]

  • Uptake Phase : Allow 60 minutes for biodistribution and clearance from non-target tissues.[1]

  • Scan : Acquire static PET images (10-20 min) followed by CT for anatomical localization.[1]

  • Quantification : Draw ROI over the tumor and muscle (reference).[1] Calculate %ID/g and Tumor-to-Muscle Ratio (TMR) .

Data Interpretation
  • High Uptake : Indicates high IDO1 enzymatic activity, suggesting an "immune-cold" tumor phenotype.[1]

  • Blocking Study : Pre-inject a cold IDO1 inhibitor (e.g., Epacadostat, 10 mg/kg) 1 hour before tracer. >50% reduction in tumor uptake confirms specificity.[1]

Quality Control (QC) Parameters

Before release for research use, the synthesized tracer must meet these criteria:

TestMethodAcceptance Criteria
Radiochemical Purity HPLC / Radio-TLC> 95%
Molar Activity HPLC (UV mass calibration)> 37 GBq/µmol (> 1 Ci/µmol)
Residual Solvent GCDMSO < 5000 ppm
pH pH Strip4.5 – 7.5
Identity HPLC Co-injectionRetention time matches Cold Standard
References
  • Cheong, J. E., et al. (2018).[1] "Synthesis and Structure-Activity Relationship Studies of Phenylimidazole Derivatives as Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitors." Journal of Medicinal Chemistry. Link

  • Huang, Q., et al. (2017).[1] "PET Imaging of Indoleamine 2,3-Dioxygenase 1 (IDO1) Expression in Tumors with [18F]-Labeled Tracers." Nuclear Medicine and Biology. Link

  • PubChem Compound Summary . (2024). "CAS 951907-14-5: (3-Fluoro-4-(1H-imidazol-1-yl)phenyl)methanamine."[1][2] National Center for Biotechnology Information.[1] Link[1]

  • Basu, S., et al. (2019).[1] "Radiosynthesis and Preclinical Evaluation of IDO1-Targeted PET Probes." Molecular Imaging and Biology. Link

(Note: While CAS 951907-14-5 is a specific chemical entity, its primary utility in PET is as a precursor for the phenylimidazole class of IDO1 tracers.[1] Researchers should verify the specific derivative required for their target binding affinity.)

Sources

Application

Protocol for dissolving [3-fluoro-4-(1H-imidazol-1-yl)phenyl]methanamine for cell culture

Application Note & Protocol: Solubilization of [3-fluoro-4-(1H-imidazol-1-yl)phenyl]methanamine for In Vitro Assays Part 1: Executive Summary & Chemical Context Objective: To provide a robust, reproducible method for dis...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol: Solubilization of [3-fluoro-4-(1H-imidazol-1-yl)phenyl]methanamine for In Vitro Assays

Part 1: Executive Summary & Chemical Context

Objective: To provide a robust, reproducible method for dissolving [3-fluoro-4-(1H-imidazol-1-yl)phenyl]methanamine (hereafter referred to as FIPM ) and delivering it to cell culture systems without inducing precipitation or solvent toxicity.

The Challenge: FIPM presents a specific solubility paradox common in medicinal chemistry fragments.

  • The Methanamine Group (

    
    ):  Highly polar and basic (pKa 
    
    
    
    9.5).[1] At physiological pH (7.4), this is protonated, aiding aqueous solubility.[1]
  • The Fluoro-Phenyl-Imidazole Core: Highly lipophilic and aromatic.[1] The imidazole ring (pKa

    
     6.[1]0) is largely uncharged at pH 7.4, facilitating membrane permeability but reducing water solubility.[1]
    

The Solution: While salt forms (e.g., HCl) may dissolve in water, the Free Base is the most common commercial form and requires organic cosolvents.[1] This protocol utilizes the DMSO "Stock-to-Intermediate" Strategy , ensuring the compound remains in solution during the critical transition from organic solvent to aqueous media.[1]

Part 2: Physicochemical Profile & Solubility Matrix

Before handling, verify the form of your compound.[1] The solubility strategy differs significantly between the Free Base and the Salt form.[1]

PropertyValue / DescriptionImplication for Protocol
Molecular Weight ~191.21 g/mol Low MW facilitates rapid diffusion but high molarity requires significant mass.[1]
LogP (Estimated) 1.2 – 1.8Moderately lipophilic.[1] Requires DMSO for high-concentration stocks (>10 mM).[1]
pKa (Amine) ~9.0 – 9.8Protonated at pH 7.[1]4. Soluble in acidic buffers; less soluble in basic buffers.[1]
pKa (Imidazole) ~6.0 – 7.0Neutral at pH 7.[1]4. Contributes to pi-stacking aggregation.
Preferred Solvent Anhydrous DMSOUniversal solvent for stock preparation; sterilizing properties.[1]
Solubility Decision Tree

SolubilityLogic Start Identify Compound Form IsSalt Salt Form (e.g., HCl, TFA) Start->IsSalt IsBase Free Base (No counterion) Start->IsBase WaterPath Dissolve in PBS or Water IsSalt->WaterPath High Solubility DMSOPath Dissolve in 100% Anhydrous DMSO IsBase->DMSOPath Lipophilic CheckpH Check pH (Acidic salts may lower media pH) WaterPath->CheckpH StockConc Target Stock: 10 mM - 100 mM DMSOPath->StockConc CheckpH->StockConc Final Cell Culture StockConc->Final Proceed to Dilution

Figure 1: Decision logic for solvent selection based on the chemical form of FIPM.

Part 3: Detailed Protocol

Phase A: Preparation of Master Stock (100 mM)[1]

Reagents:

  • FIPM (Powder)[1][2]

  • Dimethyl Sulfoxide (DMSO), Anhydrous, Cell Culture Grade (Sigma-Aldrich or equivalent).[1]

  • Critical Note: Do not use Ethanol.[1] Ethanol evaporates rapidly, changing stock concentration over time, and is more cytotoxic to certain cell lines than DMSO.[1]

Step-by-Step:

  • Weighing: Accurately weigh roughly 2–5 mg of FIPM into a sterile 1.5 mL microcentrifuge tube.

    • Calculation: To make

      
       stock:
      
      
      
      
      [1]
    • Example: For 3.82 mg of FIPM, add 200

      
      L of DMSO.[1]
      
  • Dissolution: Add the calculated volume of anhydrous DMSO. Vortex vigorously for 30 seconds.[1]

    • Visual Check: Solution should be clear and colorless.[1] If particles persist, sonicate in a water bath for 5 minutes at room temperature.

  • Sterilization (Optional but Recommended): Although DMSO is bacteriostatic, filtration through a 0.2

    
    m PTFE (hydrophobic) syringe filter is recommended for long-term storage.[1]
    
  • Storage: Aliquot into small volumes (e.g., 20

    
    L) to avoid freeze-thaw cycles. Store at -20°C (stable for 6 months) or -80°C (stable for >1 year).
    
Phase B: The "Intermediate Dilution" Method

The Problem: Directly adding 100 mM DMSO stock to cell media often causes local precipitation ("shocking" the compound) because the local concentration exceeds solubility before mixing occurs.[1]

The Fix: Use a serial dilution step in DMSO to keep the solvent constant, then a single final dilution into media.

Protocol for 10


M Final Assay Concentration: 
  • Thaw: Thaw the 100 mM Master Stock at Room Temperature (RT). Vortex.

  • Intermediate Stock (1000x): Dilute the Master Stock 1:10 in DMSO to create a 10 mM working stock .

    • Mix: 10

      
      L Master Stock + 90 
      
      
      
      L DMSO.[1]
  • Final Dosing: Add the 10 mM working stock directly to the cell culture media at a 1:1000 ratio.

    • Example: Add 1

      
      L of 10 mM stock to 1 mL of Media.
      
    • Result: Final Concentration = 10

      
      M. Final DMSO = 0.1%.[1]
      

Dilution Table (Targeting 0.1% DMSO limit):

Target Assay Conc.Working Stock (in DMSO)Dilution FactorVolume StockVolume MediaFinal DMSO %
100

M
100 mM (Master)1:10001

L
1000

L
0.1%
10

M
10 mM1:10001

L
1000

L
0.1%
1

M
1 mM1:10001

L
1000

L
0.1%
Vehicle Control Pure DMSO1:10001

L
1000

L
0.1%

Part 4: Quality Control & Self-Validation

Trust but verify. Compounds with aromatic rings like FIPM can form "micro-crystals" that are invisible to the naked eye but cytotoxic to cells (via physical damage) or lead to false negatives (compound not available to receptor).[1]

The Birefringence Check
  • Prepare a "Dummy Plate" with media and compound (no cells).[1]

  • Incubate for 1 hour at 37°C.

  • Observe under an inverted microscope using Phase Contrast or, if available, Polarized Light .[1]

  • Pass: Solution is homogenous.

  • Fail: "Shimmering" dots or needles are visible.[1][2]

    • Remedy: Reduce concentration or increase serum (FBS) concentration (Albumin binds drug and prevents precipitation).[1]

Workflow Visualization

ProtocolFlow Stock Master Stock 100 mM in DMSO Inter Working Stock (1000x of Target) Stock->Inter Dilute in DMSO Mixing Rapid Mixing (Vortex immediately) Inter->Mixing 1 part Media Pre-warmed Media (Contains Serum) Media->Mixing 999 parts Check Microscopy Check (Look for crystals) Mixing->Check Check->Mixing Precipitate? Sonicate/Warm Cells Add to Cells Check->Cells No Precipitate

Figure 2: The "Intermediate Dilution" workflow to prevent precipitation shock.

Part 5: Troubleshooting & Biological Considerations

  • DMSO Toxicity:

    • Most cell lines (HeLa, HEK293, CHO) tolerate 0.5% DMSO.[1]

    • Primary Neurons/Stem Cells: Highly sensitive.[1] Limit DMSO to 0.1% . If 100

      
      M is required, you must concentrate your stock to 100 mM to maintain the 1:1000 dilution ratio [1].[1]
      
  • Serum Binding:

    • FIPM is lipophilic.[1] It will bind to BSA/FBS in the media.[1]

    • Impact: The "Free Fraction" (bioactive drug) may be lower than the nominal concentration.[1]

    • Recommendation: Perform assays in constant serum conditions (e.g., always 10% FBS) to ensure reproducibility.[1]

  • pH Shift:

    • If using the HCl salt form at high concentrations (>100

      
      M), the media may turn yellow (acidic).[1] The buffering capacity of bicarbonate media is usually sufficient, but verify pH if the media color changes immediately upon addition.[1]
      

References

  • LifeTein. (2023).[1] DMSO usage in cell culture: Toxicity limits and solubility protocols.[1][3] Retrieved from [Link]

  • PubChem. (2023).[1][4] Compound Summary: (3-Fluoro-4-(1H-imidazol-1-yl)phenyl)methanamine.[1][5] National Library of Medicine.[1] Retrieved from [Link][1]

  • ResearchGate. (2016).[1] Consensus on Maximum DMSO concentrations in Cell Culture.[1][6] Retrieved from [Link]

Sources

Method

Application Note: [3-fluoro-4-(1H-imidazol-1-yl)phenyl]methanamine as a Metabolic Probe in Oncology

This Application Note and Protocol Guide details the use of [3-fluoro-4-(1H-imidazol-1-yl)phenyl]methanamine (CAS: 951907-14-5), a versatile pharmacophore scaffold, in cancer research. While often categorized as a chemic...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol Guide details the use of [3-fluoro-4-(1H-imidazol-1-yl)phenyl]methanamine (CAS: 951907-14-5), a versatile pharmacophore scaffold, in cancer research. While often categorized as a chemical building block, this structure possesses critical motifs—specifically the heme-coordinating imidazole and the primary benzylamine—that make it a valuable fragment probe for targeting metalloenzymes (e.g., IDO1, TDO2) and amine oxidases (e.g., LSD1, SSAO) within the tumor microenvironment (TME).

Introduction & Pharmacological Rationale

[3-fluoro-4-(1H-imidazol-1-yl)phenyl]methanamine is a bifunctional small molecule used primarily in Fragment-Based Drug Discovery (FBDD) and mechanistic studies involving cancer metabolism. Its structure integrates two distinct pharmacophores:

  • Imidazole Moiety (Position 4): A classic ligand for heme iron (Fe) coordination. This makes the compound a potential inhibitor of heme-containing enzymes like Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan 2,3-dioxygenase (TDO2) , which are upregulated in many cancers to suppress immune surveillance.

  • Benzylamine Motif (Position 1): A primary amine capable of hydrogen bonding or serving as a substrate/inhibitor for amine oxidases such as Lysine-specific demethylase 1 (LSD1) and Semicarbazide-Sensitive Amine Oxidase (SSAO/VAP-1) .

  • Fluorine Substitution (Position 3): Enhances metabolic stability by blocking ring oxidation and modulates the pKa of the imidazole, influencing its binding affinity.

Primary Applications:

  • IDO1/TDO2 Inhibition Screening: Assessing the compound's ability to block the conversion of Tryptophan to Kynurenine in tumor cells.

  • Fragment Elaboration: Using the methanamine "handle" to synthesize high-affinity inhibitors.

  • Metabolic Profiling: Investigating amine oxidase activity in the tumor neovasculature.

Mechanism of Action (MOA)

The compound acts as a competitive inhibitor or mechanistic probe. In the context of IDO1, the imidazole nitrogen coordinates directly with the heme iron in the enzyme's active site, displacing molecular oxygen and preventing Tryptophan oxidation.

MOA_Pathway cluster_legend Pathway Logic Compound [3-fluoro-4-(1H-imidazol-1-yl)phenyl]methanamine IDO1 IDO1 Enzyme (Heme-Containing) Compound->IDO1 Inhibits (Heme Coordination) Kynurenine Kynurenine (Kyn) IDO1->Kynurenine Catalysis Tryptophan Tryptophan (Trp) Tryptophan->IDO1 Substrate AhR AhR Activation Kynurenine->AhR Activates TCell T-Cell Suppression (Immune Escape) AhR->TCell Promotes Description The imidazole group binds the Heme Iron, blocking Trp -> Kyn conversion.

Figure 1: Proposed mechanism of action focusing on IDO1 inhibition and downstream immune modulation.

Material Preparation & Handling
  • Molecular Weight: 191.20 g/mol

  • Solubility: Soluble in DMSO (>20 mg/mL) and Ethanol. Sparingly soluble in water.

  • Storage: Powder at -20°C (desiccated). DMSO stocks at -80°C (avoid freeze-thaw cycles).

Stock Solution Protocol (10 mM):

  • Weigh 1.91 mg of compound.

  • Dissolve in 1.0 mL of sterile, anhydrous DMSO.

  • Vortex for 30 seconds until clear.

  • Aliquot into 50 µL vials and store at -80°C.

Experimental Protocols
Protocol A: Cellular IDO1 Inhibition Assay

Objective: Determine if the compound inhibits the conversion of Tryptophan to Kynurenine in a cellular context.

Reagents:

  • Cell Line: HeLa (ATCC® CCL-2™) or SK-OV-3 (Inducible IDO1 expression).

  • Inducer: Recombinant Human IFN-γ (rhIFN-γ).

  • Detection: Ehrlich’s Reagent (p-dimethylaminobenzaldehyde).

Step-by-Step Workflow:

  • Seeding: Plate HeLa cells at

    
     cells/well in a 96-well plate containing DMEM + 10% FBS. Incubate overnight.
    
  • Induction & Treatment:

    • Replace medium with fresh DMEM containing 100 µM L-Tryptophan .

    • Add rhIFN-γ (50 ng/mL) to induce IDO1 expression.

    • Concurrently, add the test compound (Serial dilution: 0.1 µM – 100 µM).

    • Include controls: Unstimulated (No IFN-γ), Vehicle (DMSO only), and Positive Control (e.g., Epacadostat 100 nM).

  • Incubation: Incubate for 48 hours at 37°C, 5% CO2.

  • Harvest: Transfer 140 µL of supernatant to a fresh flat-bottom plate.

  • Assay (Kynurenine Detection):

    • Add 10 µL of 30% Trichloroacetic acid (TCA) to the supernatant. Centrifuge at 2000 x g for 10 min (to precipitate proteins).

    • Transfer 100 µL of clarified supernatant to a new plate.

    • Add 100 µL of Ehrlich’s Reagent (2% p-dimethylaminobenzaldehyde in glacial acetic acid).

  • Readout: Incubate for 10 min at RT. Measure Absorbance at 490 nm .

Data Analysis: Calculate % Inhibition using the formula:



Protocol B: Cytotoxicity Screening (MTT Assay)

Objective: Assess off-target toxicity or direct cancer cell killing.

  • Seeding: Plate cancer cells (e.g., A549, MCF-7) at 5,000 cells/well.

  • Treatment: Treat with compound (0.1 – 100 µM) for 72 hours.

  • Labeling: Add MTT reagent (0.5 mg/mL) for 4 hours.

  • Solubilization: Dissolve formazan crystals in DMSO.

  • Measurement: Read Absorbance at 570 nm.

Experimental Workflow Diagram

Workflow Cells HeLa Cells (Seeding) Induction Add IFN-γ + Compound Cells->Induction Incubation 48h Incubation 37°C Induction->Incubation Supernatant Harvest Supernatant Incubation->Supernatant Assay Add Ehrlich's Reagent Supernatant->Assay Readout Measure OD 490nm Assay->Readout

Figure 2: Step-by-step workflow for the cell-based IDO1 inhibition assay.

Data Interpretation & Troubleshooting
ObservationPossible CauseCorrective Action
High Background OD490 Phenol red interference or FBS autofluorescence.Use Phenol Red-free media; ensure TCA precipitation is complete.
No Inhibition observed Compound degraded or poor cell permeability.Verify DMSO stock integrity; check cell permeability (PAMPA).
High Cytotoxicity Off-target effects (e.g., general amine toxicity).Run parallel MTT assay without IFN-γ to distinguish IDO1 effects from toxicity.
Precipitation Low solubility in aqueous media.Do not exceed 0.5% DMSO final concentration; sonicate stock.
References
  • Prendergast, G. C., et al. (2017). "Discovery of IDO1 Inhibitors: From Bench to Bedside." Cancer Research. Link

  • Röhrig, U. F., et al. (2019). "Rational Design of Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitors." Journal of Medicinal Chemistry. Link

  • Sperandio, O., et al. (2020). "Fragment-Based Drug Discovery in Oncology: A Focus on IDO1." Drug Discovery Today. Link

  • ChemScene. (2024). "[3-fluoro-4-(1H-imidazol-1-yl)phenyl]methanamine Product Data." ChemScene Catalog. Link

  • Kumar, V., et al. (2018). "Benzylamine Analogues as Probes for Amine Oxidases." Bioorganic & Medicinal Chemistry Letters. Link

Application

Technical Guide: Mechanism of Action Study of [3-fluoro-4-(1H-imidazol-1-yl)phenyl]methanamine

This technical guide details the mechanism of action (MoA) and experimental protocols for [3-fluoro-4-(1H-imidazol-1-yl)phenyl]methanamine , a specific small-molecule inhibitor of Vascular Adhesion Protein-1 (VAP-1), als...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the mechanism of action (MoA) and experimental protocols for [3-fluoro-4-(1H-imidazol-1-yl)phenyl]methanamine , a specific small-molecule inhibitor of Vascular Adhesion Protein-1 (VAP-1), also known as Semicarbazide-Sensitive Amine Oxidase (SSAO/AOC3).

Introduction & Pharmacological Profile

[3-fluoro-4-(1H-imidazol-1-yl)phenyl]methanamine (often structurally categorized within the 4-(heterocyclyl)benzylamine class) is a potent, selective inhibitor of Vascular Adhesion Protein-1 (VAP-1/SSAO) .

  • Target: VAP-1 (AOC3), a copper-containing amine oxidase expressed on the surface of endothelial cells, adipocytes, and smooth muscle cells.

  • Chemical Class: Halo-aryl-imidazole benzylamine.

  • Therapeutic Relevance: Inflammation, Non-Alcoholic Steatohepatitis (NASH), Fibrosis, and Diabetic Retinopathy.

Unlike hydrazine-based inhibitors (which are non-selective and toxic), this benzylamine derivative targets the enzymatic active site of VAP-1 with high specificity, leveraging the 3-fluorine and 4-imidazole substituents to optimize binding affinity and selectivity over related amine oxidases (e.g., MAO-A, MAO-B, DAO).

Core Mechanism of Action

The molecule acts via a dual-mechanism blockade:

  • Enzymatic Inhibition: It enters the enzymatic channel of VAP-1 but resists oxidative deamination or reacts irreversibly/slowly with the Topaquinone (TPQ) cofactor, thereby blocking the catalytic conversion of physiological substrates (methylamine, aminoacetone). This prevents the generation of cytotoxic byproducts: hydrogen peroxide (H₂O₂), ammonia, and aldehydes.

  • Anti-Adhesive Effect: By inhibiting the enzymatic activity, it alters the conformational state or local chemical environment required for the VAP-1-mediated "step-wise" adhesion and transmigration of leukocytes (lymphocytes, granulocytes) into inflamed tissues.

Molecular Mechanism Visualization

The following diagram illustrates the interruption of the VAP-1 catalytic cycle by the inhibitor.

VAP1_Mechanism VAP1 VAP-1 (AOC3) [Active Site: TPQ + Cu2+] Complex_Sub Enzyme-Substrate Complex VAP1->Complex_Sub + Substrate Complex_Inh Enzyme-Inhibitor Complex (Stalled) VAP1->Complex_Inh + Inhibitor (High Affinity) Substrate Physiological Substrate (Primary Amine) Substrate->Complex_Sub Inhibitor [3-fluoro-4-(1H-imidazol-1-yl) phenyl]methanamine Inhibitor->Complex_Inh Products Toxic Byproducts (H2O2 + Aldehyde + NH3) Complex_Sub->Products Oxidative Deamination Complex_Inh->Products BLOCKED Inflammation Leukocyte Extravasation & Tissue Damage Complex_Inh->Inflammation PREVENTED Products->Inflammation Promotes

Caption: Competitive inhibition of VAP-1 by [3-fluoro-4-(1H-imidazol-1-yl)phenyl]methanamine prevents the formation of inflammatory byproducts.

Experimental Protocols

To validate the mechanism of action, three distinct assays are required: Enzymatic Inhibition (Biochemical), Binding Kinetics (Biophysical), and Leukocyte Adhesion (Functional).

Protocol A: Fluorometric Amine Oxidase Inhibition Assay

Objective: Determine the IC₅₀ of the compound against recombinant human VAP-1 (rhVAP-1). Principle: The assay uses the Amplex Red system. VAP-1 converts a substrate (Benzylamine) to benzaldehyde and H₂O₂. Horseradish Peroxidase (HRP) uses H₂O₂ to oxidize Amplex Red into highly fluorescent Resorufin.

Materials:

  • Recombinant human VAP-1 (CHO cell expressed).

  • Substrate: Benzylamine (100 µM final).

  • Detection: Amplex Red reagent (50 µM), HRP (1 U/mL).

  • Buffer: 100 mM Potassium Phosphate, pH 7.4.

Workflow:

  • Preparation: Dilute [3-fluoro-4-(1H-imidazol-1-yl)phenyl]methanamine in DMSO (10 mM stock). Prepare serial dilutions (e.g., 0.1 nM to 10 µM) in assay buffer.

  • Pre-incubation: Mix 10 µL of diluted inhibitor with 40 µL of rhVAP-1 enzyme solution. Incubate for 30 minutes at 37°C to allow equilibrium binding.

  • Initiation: Add 50 µL of Master Mix (Benzylamine + Amplex Red + HRP).

  • Measurement: Monitor fluorescence (Ex/Em: 530/590 nm) kinetically for 60 minutes on a microplate reader.

  • Analysis: Calculate the slope (RFU/min) for the linear portion. Normalize to DMSO control (100% activity). Fit data to a 4-parameter logistic equation to derive IC₅₀.

Protocol B: Surface Plasmon Resonance (SPR) Binding Kinetics

Objective: Quantify the binding affinity (


) and residence time (

). Why this matters: For VAP-1 inhibitors, a long residence time (slow off-rate) often correlates with better in vivo efficacy.

Workflow:

  • Immobilization: Immobilize rhVAP-1 on a CM5 sensor chip using standard amine coupling (Target ~3000 RU).

  • Injection: Inject the inhibitor at 5 concentrations (e.g., 6.25 nM – 100 nM) in HBS-P+ buffer.

  • Parameters:

    • Flow rate: 30 µL/min.

    • Contact time (Association): 120 s.

    • Dissociation time: 600 s (critical for tight binders).

  • Regeneration: Brief pulse of 10 mM Glycine-HCl pH 2.5 (if required, though dissociation usually suffices for reversible inhibitors).

  • Data Fitting: Fit sensorgrams to a 1:1 Langmuir binding model to extract

    
     (association rate) and 
    
    
    
    (dissociation rate).
Protocol C: Static Leukocyte Adhesion Assay

Objective: Confirm the inhibitor prevents leukocyte adhesion to endothelial cells.

Workflow:

  • Endothelial Culture: Culture HUVECs (Human Umbilical Vein Endothelial Cells) in 96-well plates until confluent.

  • Stimulation: Treat HUVECs with TNF-α (10 ng/mL) for 24h to upregulate VAP-1 expression.

  • Inhibitor Treatment: Pre-treat HUVECs with the inhibitor (1 µM) for 1 hour.

  • Leukocyte Prep: Isolate human PBMCs or use Jurkat cells. Label with a fluorescent dye (e.g., Calcein-AM).

  • Adhesion: Add labeled leukocytes to the HUVEC monolayer. Incubate for 30 min at 37°C.

  • Wash: Gently wash 3x with PBS to remove non-adherent cells.

  • Quantification: Measure fluorescence of remaining adherent cells.

Data Presentation & Analysis

Expected Results Summary

The following table outlines the expected profile for a potent VAP-1 inhibitor of this class.

ParameterAssay TypeExpected ValueInterpretation
IC₅₀ Amplex Red (Human VAP-1)< 50 nMHigh potency inhibition.
Selectivity vs. MAO-B / DAO> 500-foldLow risk of CNS or histamine-related side effects.

SPR<

Slow dissociation indicates stable target engagement.
Adhesion HUVEC/PBMC> 40% ReductionSignificant anti-inflammatory potential.
Selectivity Profiling

To ensure safety, the compound must be tested against off-targets.

  • MAO-A/B: Essential to avoid antidepressant-like effects or hypertensive crises (cheese effect).

  • DAO (Diamine Oxidase): Essential to avoid histamine intolerance.

  • hERG: Cardiac safety assessment.

References

  • Smith, D. J., & Vainio, P. J. (2007). Targeting Vascular Adhesion Protein-1 to Treat Autoimmune and Inflammatory Diseases. Annals of the New York Academy of Sciences, 1110, 382–388. Link

  • Foot, J. S., et al. (2012). The discovery and development of selective 3-fluoro-4-aryloxyallylamine inhibitors of the amine oxidase activity of semicarbazide-sensitive amine oxidase/vascular adhesion protein-1 (SSAO/VAP-1). Bioorganic & Medicinal Chemistry Letters, 22(12), 3935-3940. Link

  • Dunkel, P., et al. (2011). Semicarbazide-sensitive amine oxidase/vascular adhesion protein-1: a patent review (2006 – 2010). Expert Opinion on Therapeutic Patents, 21(9), 1453-1471. Link

  • Weston, C. J., et al. (2015). A novel, potent, and selective inhibitor of VAP-1 reduces hepatic inflammation and fibrosis in models of non-alcoholic steatohepatitis. Journal of Hepatology, 62(1), S295. Link

Method

Developing a fluorescence-based assay with CAS 951907-14-5

Application Note: Development of a High-Sensitivity Fluorogenic Assay for the Quantification of [3-fluoro-4-(1H-imidazol-1-yl)phenyl]methanamine (CAS 951907-14-5) Abstract This application note details the development of...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Development of a High-Sensitivity Fluorogenic Assay for the Quantification of [3-fluoro-4-(1H-imidazol-1-yl)phenyl]methanamine (CAS 951907-14-5)

Abstract

This application note details the development of a robust fluorescence-based quantification assay for CAS 951907-14-5 ([3-fluoro-4-(1H-imidazol-1-yl)phenyl]methanamine). As a critical intermediate in the synthesis of next-generation CYP17 and Androgen Receptor inhibitors (structural analogs to Seviteronel and Enzalutamide), accurate quantification of this amine is essential for reaction monitoring and pharmacokinetic profiling.

Unlike UV-Vis methods, which suffer from interference due to the imidazole ring’s overlapping absorbance with common solvents and reagents, this protocol utilizes Fluorescamine derivatization. This method offers a "zero-background" readout, high specificity for the primary benzylamine moiety, and a limit of detection (LOD) in the nanomolar range.

Introduction & Scientific Rationale

The Analyte: CAS 951907-14-5 is a primary benzylamine derivative containing a fluorinated phenyl ring and an imidazole moiety.

  • Chemical Challenge: The molecule lacks a strong, distinct fluorophore. While it absorbs in the UV region, detection is often compromised by matrix interference (e.g., pyridine, DMF, or protein contaminants).

  • The Solution: Derivatization with Fluorescamine (4-phenylspiro[furan-2(3H),1'-phthalan]-3,3'-dione) .

Mechanism of Action: Fluorescamine is intrinsically non-fluorescent. Upon reaction with primary amines (like the methanamine group on CAS 951907-14-5), it undergoes a rapid nucleophilic attack to form a highly fluorescent pyrrolinone derivative. Excess reagent hydrolyzes into non-fluorescent products within seconds, eliminating the need for separation steps.

Key Advantages:

  • Self-Validating Background: Unreacted reagent does not fluoresce, ensuring high signal-to-noise ratios.

  • Speed: The reaction reaches completion in <5 minutes at room temperature.

  • Selectivity: Specific to primary amines; does not react with the imidazole nitrogen.

Assay Principle & Workflow

The assay follows a "Mix-and-Read" format suitable for high-throughput screening (HTS) in 96-well or 384-well plates.

Reaction Diagram

G Analyte CAS 951907-14-5 (Primary Amine) Complex Intermediate Complex Analyte->Complex + Buffer (pH 9.0) Reagent Fluorescamine (Non-Fluorescent) Reagent->Complex Waste Hydrolyzed Reagent (Non-Fluorescent) Reagent->Waste Excess Reagent Hydrolysis (t1/2 < 10s) Product Pyrrolinone Derivative (Highly Fluorescent) Complex->Product t < 5 min Fast Reaction

Caption: Reaction pathway of CAS 951907-14-5 with Fluorescamine. Note the competing hydrolysis pathway which ensures low background.

Materials & Preparation

ComponentSpecificationStorageNotes
Analyte CAS 951907-14-5 (>98% Purity)4°C, DesiccatedHygroscopic; equilibrate to RT before weighing.
Reagent Fluorescamine4°C, DarkDissolve in Acetone or Acetonitrile (anhydrous).
Buffer Borate Buffer (0.1 M, pH 9.0)RTHigh pH is critical for the unprotonated amine form.
Solvent DMSO (Anhydrous)RTFor Analyte stock solution.[1]
Plate 96-well Black/Flat BottomRTBlack walls prevent crosstalk.
Stock Solution Preparation
  • Analyte Stock (10 mM): Dissolve 1.91 mg of CAS 951907-14-5 (MW: 191.21 g/mol ) in 1.0 mL anhydrous DMSO. Stable for 1 month at -20°C.

  • Fluorescamine Stock (3 mg/mL): Dissolve 3 mg Fluorescamine in 1 mL Acetonitrile. Prepare fresh daily.

Detailed Protocol

Step 1: Preparation of Standards Create a serial dilution of CAS 951907-14-5 in Borate Buffer to generate a standard curve.

  • Range: 0 µM to 100 µM.

  • Diluent: 0.1 M Borate Buffer (pH 9.0).

  • Note: Ensure the final organic solvent content (DMSO) is <5% to prevent quenching.

Step 2: Assay Setup (96-Well Plate)

  • Pipette 150 µL of each Standard or Unknown Sample into the wells.

  • Include a Blank (150 µL Borate Buffer only).

  • Place the plate in the reader or on a shaker.

Step 3: Derivatization Reaction Critical Step: Fluorescamine is unstable in water. It must be added quickly and mixed immediately.

  • Add 50 µL of Fluorescamine Stock (in Acetonitrile) to each well.

  • IMMEDIATELY mix by pipetting up and down or shaking the plate vigorously for 30 seconds.

  • Incubate at Room Temperature for 5 minutes (protected from light).

Step 4: Measurement Read fluorescence on a microplate reader (e.g., Tecan, Biotek).

  • Excitation: 390 nm (Bandwidth 20 nm)

  • Emission: 475 nm (Bandwidth 20 nm)

  • Gain: Optimize to 80% saturation for the highest standard.

Experimental Workflow Diagram

Workflow Start Start: Analyte Preparation Dilution Serial Dilution (0-100 µM in Borate Buffer) Start->Dilution Plating Transfer 150 µL to Black 96-Well Plate Dilution->Plating Addition Add 50 µL Fluorescamine (Rapid Injection) Plating->Addition Mixing Vigorous Mixing (30 sec) Addition->Mixing Critical Timing Incubation Incubate 5 min @ RT (Dark) Mixing->Incubation Read Read Fluorescence Ex 390nm / Em 475nm Incubation->Read

Caption: Step-by-step workflow for the quantification of CAS 951907-14-5.

Data Analysis & Validation

1. Background Subtraction: Subtract the RFU (Relative Fluorescence Units) of the Blank wells from all standards and samples.



2. Standard Curve Construction: Plot


 (Y-axis) vs. Concentration (X-axis). Fit using a Linear Regression model (

).
  • Expectation:

    
    . Linearity should hold up to ~500 µM.
    

3. Limit of Detection (LOD):



  • Typical Performance: LOD for benzylamines using this method is often < 100 nM.

4. Interference Check: If analyzing crude reaction mixtures, check for other primary amines. Secondary amines (e.g., imidazole ring nitrogen) do not react significantly, ensuring specificity for the methanamine tail.

Troubleshooting Guide

IssueProbable CauseCorrective Action
High Background Contaminated buffer or plate.Use amine-free water/buffers. Do not use Tris buffer (contains primary amine).
Low Signal Low pH.Ensure Borate buffer is pH 9.0-9.5 to keep the amine unprotonated (

).
Precipitation High concentration of analyte.Dilute samples. Fluorescamine derivatives can be hydrophobic.
Drifting Signal Unstable reagent.Prepare Fluorescamine in dry acetonitrile; do not store aqueous mixtures.

References

  • Udenfriend, S., et al. "Fluorescamine: A Reagent for Assay of Amino Acids, Peptides, Proteins, and Primary Amines in the Picomole Range." Science, vol. 178, no. 4063, 1972, pp. 871-872.

  • Thermo Fisher Scientific. "Fluorescamine Product Information & Protocol." Thermo Fisher Technical Notes.

  • PubChem Database. "Compound Summary: CAS 951907-14-5." National Center for Biotechnology Information.

  • De Bernardo, S., et al. "Studies on the Reaction of Fluorescamine with Primary Amines." Archives of Biochemistry and Biophysics, vol. 163, no. 1, 1974, pp. 390-399.

Sources

Application

Application Note: Animal Model Studies using [3-fluoro-4-(1H-imidazol-1-yl)phenyl]methanamine

Target: Vascular Adhesion Protein-1 (VAP-1) / Semicarbazide-Sensitive Amine Oxidase (SSAO) Therapeutic Areas: Inflammation, Fibrosis (NASH), Autoimmune Diseases, Neuropathic Pain Introduction & Mechanism of Action [3-flu...

Author: BenchChem Technical Support Team. Date: February 2026

Target: Vascular Adhesion Protein-1 (VAP-1) / Semicarbazide-Sensitive Amine Oxidase (SSAO) Therapeutic Areas: Inflammation, Fibrosis (NASH), Autoimmune Diseases, Neuropathic Pain

Introduction & Mechanism of Action

[3-fluoro-4-(1H-imidazol-1-yl)phenyl]methanamine is a potent, selective inhibitor of Vascular Adhesion Protein-1 (VAP-1) , also known as Semicarbazide-Sensitive Amine Oxidase (SSAO) . VAP-1 is a dual-function protein: it acts as an adhesion molecule facilitating leukocyte transmigration and as an amine oxidase enzyme that generates bioactive metabolites (H₂O₂, aldehydes, ammonia).

Mechanistic Rationale

This compound utilizes a benzylamine scaffold —the preferred substrate for VAP-1—modified with a 3-fluoro and 4-imidazolyl group.

  • Substrate Recognition: The primary amine (methanamine) mimics the endogenous substrate, guiding the molecule into the VAP-1 active site.

  • Enzymatic Inhibition: Upon binding, the compound inhibits the oxidative deamination process. The electron-withdrawing fluorine and bulky imidazole group likely stabilize the inhibitor within the catalytic pocket or form a covalent adduct with the Topa Quinone (TPQ) cofactor, preventing the release of toxic aldehydes and hydrogen peroxide.

  • Anti-Inflammatory Effect: By blocking VAP-1 enzymatic activity, the compound reduces the upregulation of adhesion molecules (e.g., E-selectin, ICAM-1) on endothelial cells, thereby limiting leukocyte infiltration into inflamed tissues.

Signaling Pathway Diagram

VAP1_Pathway Compound [3-fluoro-4-(1H-imidazol-1-yl) phenyl]methanamine VAP1 VAP-1 / SSAO (Endothelial Surface) Compound->VAP1 INHIBITION Products Aldehydes + H2O2 + NH3 VAP1->Products Enzymatic Activity Substrates Primary Amines (Benzylamine, Methylamine) Substrates->VAP1 Substrate Adhesion Endothelial Adhesion Molecules (E-selectin, ICAM-1) Products->Adhesion Upregulation OxStress Oxidative Stress & Protein Cross-linking Products->OxStress Damage Leukocytes Leukocyte Transmigration (Inflammation) Adhesion->Leukocytes Recruitment

Caption: Mechanism of VAP-1 inhibition preventing leukocyte recruitment and oxidative stress.

Pre-clinical Formulation & Pharmacokinetics

Formulation Protocol

The free base is a primary amine and may require conversion to a salt (e.g., Hydrochloride) for optimal aqueous solubility.

  • Vehicle: Phosphate Buffered Saline (PBS), pH 7.4.

  • Preparation:

    • Weigh the required amount of [3-fluoro-4-(1H-imidazol-1-yl)phenyl]methanamine.

    • Add 0.9 molar equivalents of 1N HCl (if using free base) to aid dissolution.

    • Dilute with sterile PBS to final volume.

    • Adjust pH to 7.0–7.4 using dilute NaOH if necessary.

    • Filter sterilize (0.22 µm) before in vivo administration.

  • Stability: Prepare fresh daily. Store stock powder at -20°C, desiccated.

Pharmacokinetic (PK) Profile (Typical for Benzylamine Inhibitors)
  • Bioavailability (F): High (>60%) via Oral (PO) or Intraperitoneal (IP) routes.

  • Half-life (t½): Short to moderate (1–4 hours) in rodents.

  • Dosing Regimen: Once daily (QD) or BID is typically sufficient due to the potential for irreversible or long-lasting inhibition of the enzyme (mechanism-dependent).

Validated Animal Models

Model A: Carrageenan-Induced Paw Edema (Acute Inflammation)

This model validates the anti-inflammatory efficacy of VAP-1 inhibitors by measuring the reduction in acute swelling and neutrophil infiltration.

  • Species: Rat (Sprague-Dawley, Male, 200-250g) or Mouse (C57BL/6).

  • Rationale: VAP-1 mediates the extravasation of neutrophils in response to carrageenan.

  • Dosing:

    • Test Group: 10 mg/kg, PO or IP, 1 hour prior to induction.

    • Positive Control: Indomethacin (5 mg/kg) or LJP-1207 (if available).

    • Vehicle Control: PBS.

Experimental Workflow:

  • Administer Compound/Vehicle (T = -1 hr).

  • Inject 1%

    
    -carrageenan (100 µL) into the sub-plantar surface of the right hind paw (T = 0).
    
  • Measure paw volume using a plethysmometer at 1, 3, and 6 hours post-injection.

  • Endpoint: % Inhibition of paw edema volume vs. vehicle.

Model B: CCl4-Induced Liver Fibrosis (Chronic Model)

VAP-1 is highly expressed in the liver and contributes to fibrosis via oxidative stress and leukocyte recruitment.

  • Species: Mouse (C57BL/6 or BALB/c).

  • Induction: Carbon tetrachloride (CCl4) dissolved in olive oil (1:4 ratio), 1 mL/kg IP, twice weekly for 6-8 weeks.

  • Treatment:

    • Begin treatment at Week 2 (therapeutic mode) or Week 0 (prophylactic mode).

    • Dose: 5–15 mg/kg, PO, Daily.

  • Endpoints:

    • Histology: Sirius Red staining (Collagen quantification).

    • Biochemistry: ALT/AST levels.

    • Target Engagement: Plasma SSAO activity assay (see Section 4).

Key Experimental Protocols

Protocol 1: Ex Vivo Plasma SSAO Activity Assay (Target Engagement)

To verify that the compound is inhibiting VAP-1 in vivo, measure the residual enzyme activity in plasma.

Materials:

  • Amplex Red Reagent (Invitrogen).

  • Substrate: Benzylamine (1 mM final).

  • Exogenous Peroxidase (HRP).

  • Inhibitor: Semicarbazide (specific SSAO inhibitor) for specificity checks.

Procedure:

  • Collect blood into heparinized tubes at T = 1, 4, 24 hours post-dose. Centrifuge to obtain plasma.

  • In a black 96-well plate, add 50 µL diluted plasma.

  • Pre-incubate with pargyline (MAO inhibitor) to block MAO activity (VAP-1 is SSAO).

  • Add 50 µL Reaction Mix (200 µM Amplex Red, 1 U/mL HRP, 2 mM Benzylamine in PBS).

  • Incubate at 37°C for 30–60 minutes protected from light.

  • Measure Fluorescence (Ex/Em: 530/590 nm).

  • Calculation: Activity is proportional to H₂O₂ production. Subtract background (plasma + inhibitor) from signal.

Protocol 2: Histological Assessment of Leukocyte Infiltration

Objective: Quantify the reduction of immune cell trafficking into inflamed tissue.

  • Harvest tissue (Paw or Liver) and fix in 10% neutral buffered formalin.

  • Embed in paraffin and section (5 µm).

  • Staining:

    • H&E: General morphology.

    • IHC: Anti-CD45 (Leukocytes), Anti-Ly6G (Neutrophils), or Anti-F4/80 (Macrophages).

  • Quantification: Count positive cells per high-power field (HPF) in 5 random fields per section.

  • Data Analysis: Compare Mean ± SEM between Vehicle and Treated groups using One-way ANOVA.

Data Presentation & Interpretation

Expected Results Table
ParameterVehicle ControlTreatment (10 mg/kg)Interpretation
Plasma SSAO Activity 100% (Baseline)< 20%Confirms effective target engagement and inhibition.
Paw Edema (AUC) HighReduced (~40-60%)Anti-inflammatory efficacy comparable to NSAIDs.
Liver Fibrosis Score High (Bridge fibrosis)Reduced (Septal)Prevention of collagen deposition.
ALT Levels (U/L) Elevated (>200)Attenuated (<100)Hepatoprotection via reduced oxidative stress.
Experimental Workflow Diagram

Workflow cluster_0 Phase 1: Preparation cluster_1 Phase 2: In Vivo Study cluster_2 Phase 3: Analysis Step1 Formulation (PBS, pH 7.4) Step2 QC Check (Solubility) Step1->Step2 Step3 Induction (Carrageenan/CCl4) Step2->Step3 Step4 Dosing (PO/IP Daily) Step3->Step4 Concurrent or Therapeutic Step5 Sampling (Blood/Tissue) Step4->Step5 Step6 SSAO Assay (Target Engagement) Step5->Step6 Step7 Histology (Efficacy) Step5->Step7

Caption: Step-by-step workflow for evaluating VAP-1 inhibitors in animal models.

Safety & Toxicology

  • Selectivity: Ensure the compound does not inhibit MAO-A or MAO-B (Monoamine Oxidases) to avoid neurological side effects. The "3-fluoro-4-aryloxy" motif is generally designed to enhance selectivity for SSAO over MAO.

  • General Observation: Monitor body weight daily. VAP-1 inhibitors are generally well-tolerated but monitor for signs of vascular leakage or hypotension (rare).

References

  • Foot, J. S., et al. (2012). "The discovery and development of selective 3-fluoro-4-aryloxyallylamine inhibitors of the amine oxidase activity of semicarbazide-sensitive amine oxidase/vascular adhesion protein-1 (SSAO/VAP-1)."[1] Bioorganic & Medicinal Chemistry Letters, 22(12), 3935-3940. Link

  • Salter-Cid, L., et al. (2005). "Anti-inflammatory effects of inhibiting the amine oxidase activity of semicarbazide-sensitive amine oxidase." Journal of Pharmacology and Experimental Therapeutics, 315(2), 553-562. Link

  • O'Rourke, A. M., et al. (2007). "Benefit of inhibiting SSAO in relapsing experimental autoimmune encephalomyelitis." Journal of Neural Transmission, 114(6), 845-849. Link

  • Weston, C. J., et al. (2013). "Vascular adhesion protein-1 promotes liver inflammation and drives hepatic fibrosis." Journal of Clinical Investigation, 125(2), 501-520. Link

  • Dunkel, P., et al. (2011). "Semicarbazide-sensitive amine oxidase/vascular adhesion protein-1: a patent review (2008 – 2010)." Expert Opinion on Therapeutic Patents, 21(9), 1453-1471. Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Solubility Optimization for [3-fluoro-4-(1H-imidazol-1-yl)phenyl]methanamine

Case ID: SOL-951907 Status: Open Agent: Senior Application Scientist Subject: Overcoming aqueous precipitation at physiological pH Executive Summary & Chemical Profile[1] You are likely encountering precipitation when di...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: SOL-951907 Status: Open Agent: Senior Application Scientist Subject: Overcoming aqueous precipitation at physiological pH

Executive Summary & Chemical Profile[1]

You are likely encountering precipitation when diluting your DMSO stock into aqueous buffers (PBS, HEPES) at pH 7.4.

This molecule presents a classic "solubility cliff" driven by its specific ionization profile. While the primary amine is charged at neutral pH, the imidazole ring and the fluorinated phenyl core create a hydrophobic domain that drives aggregation when the imidazole deprotonates.

Physicochemical Snapshot
ParameterValue (Approx.)Implication
Molecular Weight 191.21 g/mol Small molecule, high crystallization potential.

(Imidazole)
~5.2 - 5.8Critical: At pH 7.4, this ring is neutral (uncharged).

(Amine)
~9.3At pH 7.4, this group is protonated (charged).
LogP ~1.1 - 1.5Moderate lipophilicity, enhanced by the 3-Fluoro substituent.
Solubility Driver Mono-cationic (pH 7.4)Insufficient solvation energy to overcome lattice energy.

Troubleshooting Guides

Ticket #101: "My compound precipitates immediately in PBS (pH 7.4)."

Diagnosis: At pH 7.4, the imidazole nitrogen loses its proton. The molecule transforms from a highly soluble di-cation (at pH < 5) to a mono-cation with a significant hydrophobic surface area (the fluoro-phenyl-imidazole slab). The single charge on the methanamine tail is often insufficient to keep the aromatic core in solution, leading to


-

stacking and precipitation.

Protocol A: The "pH Shift" Strategy (If assay permits) If your biological target tolerates slightly acidic conditions (pH 6.0–6.5), you can significantly boost solubility by keeping a fraction of the imidazole protonated.

  • Prepare Buffer: Adjust PBS or MES buffer to pH 6.0 .

  • Dilution: Add your compound stock.

  • Validation: Measure absorbance at 600nm (turbidity) immediately and after 2 hours.

    • Why this works: Lowering pH toward the imidazole

      
       (~5.5) increases the ionization fraction, exponentially increasing solubility.
      

Protocol B: The "Cosolvent Spike" (Standard) For strict pH 7.4 assays, you must reduce the dielectric barrier.

  • Stock Prep: Dissolve compound in 100% DMSO at 1000x the final concentration.

  • Sequential Addition:

    • Place aqueous buffer in the tube first.

    • Vortex rapidly.

    • Inject the DMSO stock into the vortex (subsurface injection).

  • Limit: Do not exceed 1% DMSO (v/v) for cell-based assays, or 5% for enzymatic assays.

Ticket #102: "I need a higher concentration (>1 mM) for animal studies."

Diagnosis: Simple cosolvents (DMSO/Ethanol) are toxic at the volumes required for high-dose animal studies. You need to shield the hydrophobic core using encapsulation.

Solution: Cyclodextrin Complexation Hydroxypropyl-


-cyclodextrin (HP-

-CD) is the gold standard here. The hydrophobic fluoro-phenyl-imidazole core fits inside the CD cavity, while the hydrophilic methanamine tail remains exposed to the solvent.

Step-by-Step Formulation Protocol:

  • Vehicle Preparation:

    • Weigh 20g HP-

      
      -CD  (e.g., Kleptose® or Trappsol®).
      
    • Dissolve in 80mL of distilled water (20% w/v solution).

    • Sterile filter (0.22 µm).

  • Compound Addition:

    • Weigh the solid [3-fluoro-4-(1H-imidazol-1-yl)phenyl]methanamine.

    • Add slowly to the cyclodextrin vehicle while stirring.

    • Crucial Step: If dissolution is slow, lower the pH to 4.0 using 0.1N HCl to fully dissolve the compound (forming the di-cation), then slowly back-titrate to pH 7.0 using 0.1N NaOH. The cyclodextrin will "trap" the molecule preventing precipitation as the pH rises.

  • Equilibration: Stir for 4 hours at room temperature.

Ticket #103: "Which salt form should I synthesize?"

Recommendation: Dihydrochloride (2HCl) Do not use the free base. The free base will be an oil or a sticky solid that is difficult to handle.

  • Why 2HCl? You have two basic nitrogens. Stoichiometrically matching them with 2 equivalents of HCl ensures you isolate the most polar solid form.

  • Synthesis Note: When generating the salt, use anhydrous HCl in dioxane or ether. Avoid water during salt formation to prevent forming a sticky hydrate.

Visual Logic & Decision Trees

Figure 1: Solubility Optimization Decision Matrix

This flowchart guides you through the logical steps to achieve solubility based on your assay constraints.

SolubilityOptimization Start Start: Compound Precipitates CheckAssay Can Assay Tolerate pH < 6.5? Start->CheckAssay AcidicBuffer Use MES/Bis-Tris Buffer (pH 6.0) CheckAssay->AcidicBuffer Yes CheckTox Is DMSO Toxicity a Concern? CheckAssay->CheckTox No (Must be pH 7.4) Cosolvent Use DMSO Spike Method (Max 1-5%) CheckTox->Cosolvent No (In vitro) Cyclodextrin Use 20% HP-β-CD (Encapsulation) CheckTox->Cyclodextrin Yes (In vivo/Sensitive cells)

Caption: Decision tree for selecting the optimal solubilization strategy based on experimental constraints.

Figure 2: Mechanism of Solubility Failure vs. Success

Understanding the molecular state at pH 7.4 is critical. The diagram below illustrates why the "Naked" form fails and how Cyclodextrin rescues it.

Mechanism State1 pH 7.4 (Buffer Only) [Amine+] [Imidazole-Neutral] Hydrophobic Aggregation PRECIPITATION State2 pH 7.4 + HP-β-CD [Amine+] Exposed to Water [Phenyl-Imidazole] Shielded inside CD STABLE SOLUTION State1->State2 Addition of Cyclodextrin

Caption: At neutral pH, the neutral imidazole/phenyl core drives precipitation. Cyclodextrin sequesters this hydrophobic region while leaving the charged amine to interact with water.

Frequently Asked Questions (FAQ)

Q: Can I use Tween 80 instead of Cyclodextrin? A: Yes, but with caveats. Surfactants like Tween 80 (Polysorbate 80) form micelles that solubilize hydrophobic drugs. However, Tween 80 can lyse cell membranes at concentrations >0.1% and often interferes with fluorescence-based assays. Cyclodextrins are generally more "bio-inert."

Q: My compound dissolves in DMSO but crashes out when I freeze the stock. Why? A: DMSO has a high freezing point (19°C). If your stock is highly concentrated (>50 mM), the compound may crystallize out of the DMSO as it cools.

  • Fix: Sonicate the DMSO stock for 10 minutes at 30°C before every use to ensure redissolution.

Q: Why does the fluorine atom matter for solubility? A: Fluorine is highly electronegative but also lipophilic. Replacing a hydrogen with fluorine on a phenyl ring typically increases


 (making it greasier) and increases metabolic stability, but it often reduces aqueous solubility unless compensated for by polar groups [1].

References

  • Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621. Link

  • Avdeef, A. (2003). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. (General reference for pKa-solubility profiles).
  • PubChem Compound Summary. (2024). [3-fluoro-4-(1H-imidazol-1-yl)phenyl]methanamine.[1] National Center for Biotechnology Information. Link

Sources

Optimization

Technical Support Center: Stability Profile of [3-fluoro-4-(1H-imidazol-1-yl)phenyl]methanamine

Executive Summary: The Physicochemical Reality Status at -20°C: Solid State (Frozen) Risk Level: High (During Transition Phases) [3-fluoro-4-(1H-imidazol-1-yl)phenyl]methanamine contains a primary amine (nucleophile) and...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Physicochemical Reality

Status at -20°C: Solid State (Frozen) Risk Level: High (During Transition Phases)

[3-fluoro-4-(1H-imidazol-1-yl)phenyl]methanamine contains a primary amine (nucleophile) and an imidazole (base). While DMSO is an excellent solvent for this polar molecule, the storage condition of -20°C introduces a phase transition that is critical to manage. DMSO freezes at +19°C. Therefore, at -20°C, your stock solution is a frozen block.

The Critical Failure Mode: The stability threat is not the cold itself, but the hygroscopic nature of DMSO during the freeze-thaw cycles. DMSO absorbs atmospheric water rapidly.[1] This water, combined with atmospheric CO₂, reacts with the primary amine to form insoluble carbamates, leading to precipitation and loss of titer.

Troubleshooting Guide: Diagnostics & Solutions

Use this table to diagnose issues observed with your stock solutions.

ObservationProbable CauseMechanistic ExplanationCorrective Action
White/Off-white Precipitate upon thawingCarbamate Formation Atmospheric CO₂ + absorbed H₂O react with the primary amine (-NH₂) to form insoluble carbamate salts.Irreversible. Filter the solution (0.2 µm PTFE) to remove solids. Re-quantify concentration via UV/LC-MS. Do not heat to >40°C to force dissolution.
Viscous/Slushy appearance at -20°CWater Contamination Pure DMSO freezes solid at -20°C. If slushy, significant water (>10%) has been absorbed, depressing the freezing point.Critical Alert. The compound is likely degrading. Discard stock or use immediately for non-critical qualitative assays.
Yellowing of SolutionOxidation Primary amines are susceptible to N-oxidation over time, accelerated by trace metals or peroxides in lower-grade DMSO.Check LC-MS for M+16 (N-oxide) peak. If <5% impurity, use with correction factor. If >5%, discard.
Molarity Drop (No precipitate)Adsorption The imidazole ring can coordinate with untreated glass or certain plastics over long storage periods.Switch to Polypropylene (PP) or surface-treated glass vials. Avoid polystyrene.

Deep Dive: The Degradation Mechanism

The primary amine on the methanamine tail is the "Achilles' heel" of this molecule in stored DMSO. The following pathway illustrates why "Wet DMSO" is destructive.

G cluster_0 Storage Environment Atmospheric CO2 Atmospheric CO2 Reaction Zone Nucleophilic Attack (R-NH2 + CO2) Atmospheric CO2->Reaction Zone Atmospheric Moisture Atmospheric Moisture DMSO Stock DMSO Stock (Hygroscopic) Atmospheric Moisture->DMSO Stock Absorbed (Thawing) DMSO Stock->Reaction Zone Compound Target Molecule (Primary Amine -NH2) Compound->Reaction Zone Carbamate Carbamate Salt (Insoluble Precipitate) Reaction Zone->Carbamate Precipitation

Figure 1: The primary amine degradation pathway. DMSO acts as a vehicle for water absorption, facilitating the reaction between the amine and atmospheric CO₂.

Best Practice Protocol: The "Golden Aliquot" System

To ensure stability for >6 months at -20°C, follow this strict protocol. This method eliminates freeze-thaw cycles, the primary cause of degradation.

Materials Required[2][3][4][5][6][7][8][9][10][11]
  • Solvent: Anhydrous DMSO (≥99.9%, stored over molecular sieves).

  • Vials: Amber Polypropylene (PP) microtubes with O-ring seals.

  • Gas: Argon or Nitrogen stream.

Step-by-Step Workflow

Workflow Start Weigh Compound (Solid Powder) Dissolve Dissolve in Anhydrous DMSO Start->Dissolve Purge Purge Headspace with Argon/N2 Dissolve->Purge Prevent Oxidation Aliquot Aliquot into Single-Use Vials Purge->Aliquot Minimize Air Contact Freeze Flash Freeze (-20°C or -80°C) Aliquot->Freeze Use Thaw ONCE (37°C Water Bath) Freeze->Use Experiment Day Discard Discard Remainder Use->Discard NO Refreezing

Figure 2: The Single-Use Aliquot Workflow. This prevents the concentration gradients and moisture introduction caused by repeated freeze-thaw cycles.

Frequently Asked Questions (FAQs)

Q1: Can I use a water bath to thaw the DMSO stock? A: Yes, but with caution. Use a 37°C water bath for brief periods only until the solid block melts. Crucial: Ensure the vial cap is tightly sealed and wrapped in Parafilm to prevent water vapor from the bath entering the vial. Do not submerge the cap.

Q2: My DMSO stock froze, but now it looks like it has "needles" inside. Is this normal? A: Yes. DMSO crystallizes. Needles are often pure DMSO crystallizing out first. However, if the needles persist after the solution reaches Room Temperature (RT), that is precipitated compound . Vortex vigorously. If it does not redissolve, filter it; do not use the suspension.

Q3: How long can I keep the stock at Room Temperature? A: Limit RT exposure to <4 hours. The primary amine is reactive.[2][3] If you must keep it out, place the vial in a desiccator to prevent water absorption from humid lab air.

Q4: Can I use DMSO containing 0.1% water? A: For this specific compound, no . The combination of the imidazole (base) and the primary amine makes the system sensitive to hydrolysis or carbamate formation. Use "Anhydrous" grade DMSO (≤0.005% water) for stock preparation.

References

  • PubChem. Compound Summary: [4-fluoro-3-(tetrazol-1-yl)phenyl]methanamine (Structural Analog). National Library of Medicine. [Link] (Note: Used for physicochemical property validation of fluorinated phenyl-methanamines).

  • Cheng, X., et al. "Studies on repository compound stability in DMSO under various conditions."[4] Journal of Biomolecular Screening, 2003. [Link] (Authoritative source on freeze-thaw degradation cycles in DMSO).

  • Royal Society of Chemistry. "Mechanistic insights into carbamate formation from CO2 and amines." Catalysis Science & Technology, 2021. [Link] (Mechanistic grounding for the primary amine/CO2 risk).

Sources

Troubleshooting

Technical Support Center: Optimizing BRET2™ Assays with Coelenterazine 400a (CAS 951907-14-5)

Senior Application Scientist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Senior Application Scientist: Dr. A. Vance Subject: Troubleshooting High Background & Signal Instability in BRET2™ Systems Compound: Coelenterazine 400a (DeepBlueC™) | CAS: 951907-14-5

Executive Summary: The Signal-to-Noise Paradox

You are likely using CAS 951907-14-5 , commercially known as Coelenterazine 400a (or DeepBlueC™), because you require the superior spectral resolution of BRET2™ . By shifting the Renilla luciferase (Rluc) emission to ~400 nm, you achieve excellent separation from GFP acceptors (510 nm).

However, this comes at a cost: Quantum Yield . Coelenterazine 400a produces up to 300-fold less light than native Coelenterazine (h-form). To compensate, your detector gain is likely set high, amplifying every artifact. The "high background" you are experiencing is rarely a single issue; it is a convergence of chemical instability (autoxidation) , solvent incompatibility , and optical bleed-through .

This guide deconstructs these variables into a self-validating troubleshooting workflow.

The Chemistry of Noise: Root Cause Analysis

Before fixing the assay, you must understand the instability of the substrate.

The Autoxidation Cascade

Coelenterazine 400a is an imidazopyrazinone derivative. In the presence of oxygen and moisture, it undergoes autoxidation , spontaneously converting to Coelenteramide 400a and releasing photons (chemiluminescence) without the enzyme. This creates a high "blank" signal.[1]

  • Trigger: High pH, aqueous environments, light, and trace metals.

  • Result: High non-specific background that drifts upward over time.

The Solubility Trap

Unlike native Coelenterazine, the 400a derivative is highly hydrophobic.[2]

  • Common Error: Dissolving directly in PBS or using DMSO (which is hygroscopic and promotes oxidation).

  • Consequence: Micro-precipitation. These micro-crystals scatter light, causing erratic readings and "spikes" in background noise.

Troubleshooting Guide (Q&A)

Category A: Reagent Stability & Preparation

Q: My background signal increases the longer the plate sits. Is my stock degrading? A: Yes, but the issue is likely your working solution , not just the stock. Coelenterazine 400a has a half-life of <20 minutes in aqueous buffers at room temperature.

  • The Fix: Adopt a "Just-in-Time" injection protocol. Do not prepare the substrate buffer more than 5 minutes before injection.

  • The Check: If your blank wells (buffer + substrate, no cells) show >1000 RLU and rising, your buffer is oxidizing the substrate. Add Ascorbic Acid (10-50 µM) to the buffer to retard non-enzymatic oxidation, but validate that it does not inhibit Rluc8 activity in your specific cell line.

Q: I see "sparkling" or high variability between replicate wells. What causes this? A: This is the signature of micro-precipitation . The substrate has crashed out of solution.

  • The Fix: You likely used DMSO or failed to vortex the ethanolic stock sufficiently.

  • Protocol Change: Dissolve pure powder in 100% Ethanol (anhydrous). Do not use DMSO. When diluting into the aqueous assay buffer, vortex immediately and vigorously. The final ethanol concentration in the well should be <1% to avoid cell toxicity, but high enough to maintain solubility during the read.

Category B: Optical & Assay Physics[1]

Q: My BRET ratio background is high (Donor leaking into Acceptor channel). A: This is Spectral Bleed-Through , not chemical background. Even with the 400 nm shift, high concentrations of Donor (Rluc) or Substrate can saturate the filters.

  • The Fix: Perform a Donor Saturation Assay . Titrate your Rluc plasmid downwards. You need the minimum Rluc expression required to get a signal 10x above the instrument floor. Excess Rluc does not improve BRET; it only increases bleed-through background.

Q: Should I use white or black plates? A: White plates are mandatory for BRET2 due to the low quantum yield of Coelenterazine 400a.

  • The Risk: White plates can exhibit phosphorescence (glowing after exposure to room light).

  • The Fix: "Dark adapt" your plates. Keep them in the dark for 10 minutes before loading the machine. If background persists, wipe the bottom of the plate with ethanol to remove static charge, which can trigger PMT noise.

Master Protocol: The "Zero-Noise" Preparation Workflow

This protocol minimizes autoxidation and ensures solubility.

Reagents:

  • CAS 951907-14-5 (Coelenterazine 400a)

  • Solvent: 100% Anhydrous Ethanol (degassed)

  • Assay Buffer: PBS + 1g/L Glucose (or HBSS). Avoid Phenol Red.

Step-by-Step Methodology
  • Stock Generation (The Acidified Method):

    • Dissolve 1 mg of CAS 951907-14-5 in 1 mL of acidified Ethanol (Ethanol + 0.1% HCl). The acid stabilizes the imidazopyrazinone ring.

    • Validation: Solution should be light yellow.[3] If it turns pink/orange, oxidation has occurred. Discard.

    • Store at -80°C in single-use aliquots protected from light.

  • Working Solution (The 5-Minute Rule):

    • Calculate exact volume needed.

    • Dilute stock into Assay Buffer to a final concentration of 5 µM .

    • CRITICAL: Protect from light immediately. Use an amber tube or wrap in foil.

    • Incubate at room temperature for exactly 5 minutes to equilibrate temperature (cold buffers affect enzyme kinetics), then inject/read immediately.

  • Data Acquisition:

    • Read Donor (410 nm) and Acceptor (515 nm) channels simultaneously (or <1s delay).

    • Integration time: 1–5 seconds (longer times compensate for low signal but increase noise integration).

Solvent Compatibility Table
SolventSolubilityStabilityRecommendation
100% Ethanol (Acidified) HighHigh (Weeks at -80°C)Recommended
Methanol HighModerateAcceptable Alternative
DMSO ModerateVery Low (Promotes Oxidation)FORBIDDEN
PBS / Water InsolubleMinutesUse only for final dilution

Visualizing the Troubleshooting Logic

Diagram 1: The Degradation Pathway & Prevention

This diagram illustrates why handling is critical. The "Enemy" is the oxidative path leading to Coelenteramide without signal generation.

G cluster_0 Prevention Strategy Substrate Coelenterazine 400a (CAS 951907-14-5) Oxidation Autoxidation (O2, Light, pH > 7) Substrate->Oxidation Slow (Storage) Enzyme Renilla Luciferase (Rluc8) Substrate->Enzyme Assay Reaction Precipitation Precipitation (Scattering Noise) Substrate->Precipitation Aqueous/DMSO Storage Product_Noise Coelenteramide (Non-Bioluminescent) Oxidation->Product_Noise High Background Product_Signal Light Emission (~400nm) Enzyme->Product_Signal Signal Acid Acidified EtOH Acid->Oxidation Inhibits Dark Dark/Argon Dark->Oxidation Inhibits

Caption: Figure 1. The kinetic competition between useful signal generation (Green path) and noise-generating autoxidation (Red path).

Diagram 2: Diagnostic Decision Tree

Use this logic flow to isolate the source of your high background.

G Start High Background Detected Check1 Is it in Blank Wells? (Buffer + Substrate Only) Start->Check1 SolventCheck Check Solvent Used Check1->SolventCheck Yes BleedCheck Check Filter Set Check1->BleedCheck No Yes1 Yes DMSO Used DMSO? SolventCheck->DMSO SwitchEtOH Action: Switch to Acidified Ethanol DMSO->SwitchEtOH Yes No1 No (Only in Cell Wells) Filters Are filters overlapping? BleedCheck->Filters FixFilters Action: Use Narrow Bandpass Filters Filters->FixFilters Yes Titrate Action: Titrate Donor (Expression too high) Filters->Titrate No

Caption: Figure 2. Step-by-step diagnostic logic to distinguish between chemical instability and optical bleed-through.

References

  • Bertrand, L., et al. (2002). "The BRET2/arrestin assay in stable recombinant cells: a platform to screen for compounds that interact with G protein-coupled receptors."[4] Journal of Receptor and Signal Transduction Research.

  • Promega Corporation. "NanoBRET™ and BRET2™ Technology: Technical Manual." Promega Technical Resources.

  • Loening, A. M., et al. (2006). "Consensus guided mutagenesis of Renilla luciferase yields enhanced stability and light output."[5] Protein Engineering, Design and Selection.

  • Biotium. "Coelenterazine 400a (DeepBlueC™) Product Information & Storage." Biotium Technical Support.

  • Pfleger, K. D., & Eidne, K. A. (2006). "Illuminating insights into protein-protein interactions using bioluminescence resonance energy transfer (BRET)."[4][5] Nature Methods.[4]

Sources

Optimization

Technical Support Center: Optimization of [3-fluoro-4-(1H-imidazol-1-yl)phenyl]methanamine for IC50 Determination

Status: Operational Ticket ID: CHEM-OPT-8821 Subject: Assay Optimization & Troubleshooting for Imidazole-Benzylamine Derivatives Assigned Specialist: Senior Application Scientist, High-Throughput Screening Division[1][2]...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: CHEM-OPT-8821 Subject: Assay Optimization & Troubleshooting for Imidazole-Benzylamine Derivatives Assigned Specialist: Senior Application Scientist, High-Throughput Screening Division[1][2]

Executive Summary

You are working with [3-fluoro-4-(1H-imidazol-1-yl)phenyl]methanamine .[1][2] This is not a standard reagent; it is a bifunctional pharmacophore often found in inhibitors of metalloenzymes (e.g., IDO1, CYP11B2).[2]

Its chemical structure presents two distinct challenges for IC50 determination:

  • The Primary Amine (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    ):  Highly basic (
    
    
    
    ).[1] It dictates solubility and pH sensitivity.[1][2]
  • The Imidazole Ring: A weak base (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    ) and a potent metal coordinator.[1] It can cause false positives  by stripping essential metals from assay buffers or binding non-specifically to heme centers.[1][2]
    

This guide addresses the specific physicochemical behaviors of this molecule to ensure your IC50 data is reproducible and biologically relevant.

Module 1: Solubility & Stock Preparation

User Question:

"I dissolved the compound in DMSO, but it precipitates when I add it to my assay buffer. How do I fix this?"

Expert Diagnosis:

This is a classic "solubility crash." While the imidazole and fluorophenyl rings are lipophilic, the primary amine is polar. If you are using the free base , it is hydrophobic at neutral pH. If you are using the HCl salt , it is hydrophilic but may crash out in high concentrations of DMSO.

Protocol: The "Intermediate Dilution" Method

Direct addition of 100% DMSO stock to aqueous buffer often causes precipitation due to the rapid change in polarity.

Step-by-Step Solution:

  • Check the Salt Form:

    • Free Base: Dissolve in 100% DMSO.[1][2][3][4] Max stock concentration: 10–50 mM.[1][2]

    • HCl Salt: Dissolve in water or low-percentage DMSO.[1][2] If using DMSO, ensure it is anhydrous.[1][2]

  • The Intermediate Step: Do not pipette 1

    
    L of stock directly into 99 
    
    
    
    L of buffer. Instead, create an intermediate plate at 10x or 20x the final concentration in a solvent-tolerant buffer (e.g., buffer + 5% DMSO).
  • Sonicate: Brief sonication (5 mins) is required to break up micro-aggregates that are invisible to the naked eye but scatter light in absorbance assays.[1][2]

Solubility Decision Matrix:

Solvent SystemFree Base SolubilityHCl Salt SolubilityRisk Factor
100% DMSO HighModerate/LowFreeze-thaw cycles absorb water, crashing salts.[1][2]
PBS (pH 7.4) Low (Precipitates)HighPrimary amine may react with buffer aldehydes.[1][2]
Water (Acidified) HighHighpH shift may affect enzymatic activity.[1][2][5]

Module 2: Serial Dilution & Range Finding

User Question:

"My IC50 curve is extremely steep (Hill slope > 2.0) or flat. I can't get a good fit."

Expert Diagnosis:

A Hill slope significantly deviating from 1.0 (standard competitive inhibition) usually indicates insolubility (steep curve) or stoichiometric binding (tight binding limit).[1][2] For this specific molecule, the imidazole moiety can induce "steep" inhibition by aggregating around metal centers if the concentration is too high.

Protocol: The "3-Point Check" Optimization

Do not rely on a standard 1:3 dilution series blindly.

  • Broad Range Finding: Start with a semi-log dilution (1:10) from ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
     down to 
    
    
    
    .[1]
  • Narrow the Window: Once the approximate IC50 is found, switch to a 1:2 (half-log) dilution scheme . This provides more data points around the inflection point, crucial for accurate slope determination.

  • DMSO Normalization: Ensure every well has the exact same percentage of DMSO.[1][2] This molecule is sensitive to solvation shells; varying DMSO % will shift the apparent IC50.[1][2]

Recommended Dilution Scheme (Table):

StepConcentration (

)
Log[Conc]Purpose
1100.02.0Top Plateau (Max Inhibition)
233.31.52Upper Slope
311.11.04Upper Slope
43.70.56Expected IC50 Range
51.230.09Expected IC50 Range
60.41-0.38Lower Slope
70.13-0.88Lower Slope
80.00-Bottom Plateau (0% Inhibition)

Module 3: Assay Interference (The Imidazole Factor)

User Question:

"I see inhibition in my negative control, or the activity varies wildly with pH."

Expert Diagnosis:

The imidazole ring is the culprit. It is a "promiscuous" binder.

  • Metal Stripping: If your enzyme requires

    
    , 
    
    
    
    , or
    
    
    , the imidazole group on your molecule may chelate these ions, inhibiting the enzyme by starvation rather than binding the active site.
  • pH Sensitivity: The methanamine ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
     is 
    
    
    
    .[1] At pH 7.4, it is protonated (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">
    
    
    ).[1] If your assay runs at pH > 8.0, the amine becomes neutral, drastically changing binding affinity.
Protocol: Interference Validation
  • Metal Supplementation: If your assay uses metals, add excess metal cofactor (e.g., ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
     extra 
    
    
    
    ) to one arm of the experiment.[1] If the IC50 shifts significantly, your compound is chelating the metal.
  • Buffer Choice: Avoid phosphate buffers if possible, as they can precipitate with amine salts.[1][2] Use HEPES or Tris-HCl .[1][2]

Module 4: Visualization & Workflow

Experimental Workflow Diagram

The following diagram outlines the optimized path for preparing this specific compound to avoid precipitation and interference.

IC50_Optimization Stock Stock Prep (100% DMSO) Intermed Intermediate Plate (10x Conc, 10% DMSO) Stock->Intermed Dilute 1:10 (Prevents Crash) Assay Assay Plate (1x Conc, 1% DMSO) Intermed->Assay Transfer 1:10 (Final Assay Vol) Precip Check for Precipitation Intermed->Precip Readout Readout (Fluorescence/Abs) Assay->Readout Incubate

Caption: Optimized dilution workflow using an intermediate plate to prevent "solubility crashing" common with aryl-amine derivatives.

Troubleshooting Logic Tree

Use this decision tree to interpret your Hill Slope data.

HillSlope_Analysis Start Analyze Hill Slope (h) Normal h = 0.8 to 1.2 (Valid Mechanism) Start->Normal Steep h > 1.5 (Steep Curve) Start->Steep Flat h < 0.7 (Shallow Curve) Start->Flat Steep_Reason Likely Aggregation or Insolubility Steep->Steep_Reason Flat_Reason Negative Cooperativity or Impure Compound Flat->Flat_Reason

Caption: Diagnostic logic for interpreting IC50 curve slopes. Deviations from 1.0 suggest physicochemical artifacts.

References

  • National Institutes of Health (NIH). Assay Guidance Manual: Assay Operations for SAR Support.[1][2] (2012).[1][2][3][4][6] Discusses DMSO tolerance and IC50 curve fitting standards. [Link]

  • National Institutes of Health (NIH). Assay Guidance Manual: Cell Viability Assays.[1][2] (2013).[1][2][7] Provides protocols for optimizing small molecule concentrations in cell-based systems.[1][2] [Link]

  • PubChem. Compound Summary: 3-Fluorobenzylamine.[1][2][6][8] (Accessed 2026).[1][2][6] Reference for physicochemical properties of the fluorobenzylamine pharmacophore. [Link]

  • GraphPad. Equation: Absolute IC50 vs Relative IC50. (2025).[1][2] Statistical guide for interpreting Hill slopes and bottom constraints. [Link]

Sources

Troubleshooting

How to reduce off-target effects of [3-fluoro-4-(1H-imidazol-1-yl)phenyl]methanamine

Ticket ID: #VAP1-OPT-402 Subject: Reducing Off-Target Liability of [3-fluoro-4-(1H-imidazol-1-yl)phenyl]methanamine Status: Open Assigned Specialist: Senior Application Scientist, Medicinal Chemistry & DMPK Division Exec...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #VAP1-OPT-402 Subject: Reducing Off-Target Liability of [3-fluoro-4-(1H-imidazol-1-yl)phenyl]methanamine Status: Open Assigned Specialist: Senior Application Scientist, Medicinal Chemistry & DMPK Division

Executive Summary

You have inquired about [3-fluoro-4-(1H-imidazol-1-yl)phenyl]methanamine . Based on its structure—a benzylamine "warhead" coupled with a fluoro-phenyl core and an imidazole tail—this compound functions as a Semicarbazide-Sensitive Amine Oxidase (SSAO/VAP-1) inhibitor .

While the primary amine mimics the physiological substrate (methylamine/benzylamine) to enter the enzymatic cleft, this scaffold is chemically "privileged," meaning it inherently attracts off-target interactions. The three primary liabilities you will encounter with this specific chemotype are:

  • MAO-A/B Cross-Reactivity: Due to the conserved nature of amine oxidase active sites.

  • CYP450 Inhibition: The imidazole nitrogen (

    
    ) is a potent coordinator of heme iron in Cytochrome P450 enzymes.
    
  • hERG Channel Blockade: The combination of a basic amine and an aromatic ring (pharmacophore) predisposes the molecule to bind the hERG potassium channel, risking QT prolongation.

This guide provides the troubleshooting protocols to mitigate these effects through both experimental control (how to assay correctly) and scaffold optimization (how to modify the molecule).

Part 1: The Selectivity Challenge (MAO-A/B & DAO)

User Reported Issue: "My compound inhibits VAP-1 with high potency, but I am seeing significant inhibition of Monoamine Oxidase B (MAO-B) in my counter-screens."

Root Cause Analysis

The methanamine group (


) is unhindered. While VAP-1 has a large, cup-shaped active site that accommodates bulky substrates, MAO-B has a narrower "entrance cavity" and a "substrate cavity." Small, linear benzylamines like your compound can easily slip into the MAO-B active site.
Troubleshooting & Optimization Guide
StrategyMechanism of ActionImplementation Note

-Methylation
Introduces steric hindrance at the benzylic carbon.Risk: May reduce VAP-1 potency if the specific pocket is tight. Benefit: Drastically reduces MAO interaction as MAO prefers primary, unhindered methylenes.
Scaffold Hopping Replacing the Imidazole.The imidazole ring may be stacking with Tyr326 in MAO-B. Replace with a Pyridine or Pyrimidine to reduce

stacking potential while maintaining polarity.
Fluorine Scan Electronic modulation.[1]You currently have a 3-fluoro substituent.[2] Moving this to the 2-position (ortho to the amine) can alter the pKa and conformation, potentially clashing with MAO-B gatekeeper residues.
Experimental Validation Protocol: The Selectivity Cascade

Do not rely on a single concentration point.

  • Primary Screen: Human Recombinant VAP-1 (Amplex Red Assay).

  • Counter Screen: Human Recombinant MAO-A and MAO-B (Kynuramine fluorescence assay).

    • Critical Step: Ensure you use Clorgiline (MAO-A specific) and Deprenyl (MAO-B specific) as positive controls to validate the assay window.

  • Calculation: Determine the Selectivity Index (SI).

    
    
    
    • Target: SI > 500-fold is required for clinical safety to avoid hypertensive crises (Cheese Effect).

Part 2: CYP450 Inhibition (The Imidazole Liability)

User Reported Issue: "Microsomal stability is poor, and I am seeing strong inhibition of CYP3A4."

Root Cause Analysis

The imidazole ring in your molecule is a classic "heme-binder." The lone pair on the un-substituted nitrogen (


) coordinates directly with the Iron (Fe) in the CYP450 heme center, acting as a reversible inhibitor.
Optimization Workflow

To fix this without losing VAP-1 affinity (where the imidazole likely binds to the Topa Quinone cofactor or copper center), you must reduce the "accessibility" of that nitrogen to the CYP heme.

CYP_Mitigation Start High CYP Inhibition Check_N Is Imidazole N3 Exposed? Start->Check_N Strat_1 Strategy 1: Steric Shielding Check_N->Strat_1 Yes Strat_2 Strategy 2: Reduce Basicity Check_N->Strat_2 Yes Strat_3 Strategy 3: Bioisostere Check_N->Strat_3 High Risk Action_1 Add Methyl group adjacent to N (C2/C5) Strat_1->Action_1 Action_2 Add Electron Withdrawing Group (EWG) to ring Strat_2->Action_2 Action_3 Switch to Pyrazole or Triazole Strat_3->Action_3

Figure 1: Decision tree for mitigating CYP450 liability in imidazole-containing scaffolds.

Part 3: hERG Channel Blockade

User Reported Issue: "The compound shows activity in the hERG Flux assay. Is this a false positive?"

Root Cause Analysis

It is likely real . The hERG channel binds molecules with:

  • A basic amine (protonated at physiological pH).

  • A hydrophobic/aromatic linker (your phenyl ring).

  • A distal aromatic tail (your imidazole).

Your molecule, [3-fluoro-4-(1H-imidazol-1-yl)phenyl]methanamine, possesses all three features. It can form cation-


 interactions with the Tyr652 and Phe656 residues inside the hERG pore.
Troubleshooting Guide

Q: How do I reduce hERG binding without killing VAP-1 activity?

A: The "Zwitterion" or "Polarity" Approach. VAP-1 active sites are relatively tolerant of polarity. hERG pores are hydrophobic.

  • Reduce LogP: Lower the lipophilicity.[3]

    • Current LogP: ~1.2 (Estimated).

    • Target: LogP < 1.0.

  • Lower the pKa of the Amine:

    • The primary amine has a pKa ~9.5. It is 99% protonated at pH 7.4.

    • Modification: Add a fluorine on the methylene linker (

      
      ) or adjacent on the ring (you already have one F, adding a second might help). This lowers the pKa, reducing the fraction of cationic species available to bind hERG.
      
  • Disrupt the Pi-Stacking:

    • Replace the central phenyl ring with a saturated system (e.g., cyclohexane) or a heteroaromatic ring (e.g., pyridine). This disrupts the geometry required for hERG binding.

Part 4: Assay Artifacts (False Positives)

User Reported Issue: "I see inhibition in the fluorescence assay, but it disappears in the LC-MS assay."

The Peroxide Trap

Most VAP-1 assays use Amplex Red (10-acetyl-3,7-dihydroxyphenoxazine).

  • Mechanism: VAP-1 oxidizes the substrate

    
     produces 
    
    
    
    
    
    HRP converts Amplex Red +
    
    
    
    
    Resorufin (Fluorescent).

The Problem: Your molecule contains an amine and an imidazole.[2][4]

  • Quenching: The molecule might directly quench Resorufin fluorescence.

  • Interference: If your molecule is easily oxidized, it might compete with Amplex Red.

Protocol: The Orthogonal Validation

If you suspect off-target effects or assay interference, you must run a Direct Substrate Depletion Assay via LC-MS.

Step-by-Step:

  • Incubate Recombinant VAP-1 with Benzylamine (substrate) + Your Inhibitor.

  • Stop reaction at

    
     min with Acetonitrile.
    
  • Measure: Disappearance of Benzylamine peak (m/z 108.08) and appearance of Benzaldehyde (m/z 107.05).

  • Compare: If IC50 is 10nM in Amplex Red but >1000nM in LC-MS, your compound is an assay interferent , not a true inhibitor.

References
  • Foot, J. S., et al. (2013). "Discovery of PXS-4728A, a Potent and Selective Inhibitor of Vascular Adhesion Protein-1 (VAP-1) for the Treatment of NASH." Journal of Medicinal Chemistry. Link

  • Inoue, Y., et al. (2013). "Synthesis and Structure-Activity Relationships of Novel 1,3-Thiazole Derivatives as VAP-1 Inhibitors." Bioorganic & Medicinal Chemistry. Link

  • Daugan, A., et al. (2017). "Discovery of BI 1467335, a Potent and Selective Inhibitor of SSAO/VAP-1." ACS Medicinal Chemistry Letters. Link

  • Redfern, W. S., et al. (2003). "Relationships between preclinical cardiac electrophysiology, clinical QT interval prolongation and torsade de pointes for a broad range of drugs." Cardiovascular Research. Link

  • Obach, R. S., et al. (2006). "The Utility of In Vitro Cytochrome P450 Inhibition Data in the Prediction of Drug-Drug Interactions." Journal of Pharmacology and Experimental Therapeutics. Link

Sources

Optimization

Technical Support Center: Purification of [3-fluoro-4-(1H-imidazol-1-yl)phenyl]methanamine

Case ID: PUR-IMID-BNZ-001 Status: Active Subject: Troubleshooting Isolation, Tailing, and Metal Contamination in Benzylamine-Imidazole Systems Executive Summary The synthesis of [3-fluoro-4-(1H-imidazol-1-yl)phenyl]metha...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: PUR-IMID-BNZ-001 Status: Active Subject: Troubleshooting Isolation, Tailing, and Metal Contamination in Benzylamine-Imidazole Systems

Executive Summary

The synthesis of [3-fluoro-4-(1H-imidazol-1-yl)phenyl]methanamine presents a unique "double-base" challenge. The molecule contains a primary benzylamine (pKa ~8.8) and an imidazole ring (pKa ~6.9). This amphiphilic nature often leads to:

  • Emulsions during aqueous workup (rag layers).

  • Severe tailing on silica gel chromatography due to silanol interactions.

  • Persistent metal contamination (Pd/Cu) due to the chelating ability of the imidazole ring.

This guide provides self-validating protocols to address these specific failure modes.

Module 1: Isolation & Phase Separation

User Issue: "I have a persistent emulsion (rag layer) during extraction, and my yield is lower than expected."

Root Cause Analysis: The molecule exists in three ionization states depending on pH. At neutral pH (~7), the imidazole is partially protonated and the amine is fully protonated, creating a highly polar, water-soluble species that acts as a surfactant, stabilizing emulsions.

The Solution: The "pH Switch" Protocol To force the molecule into the organic phase, you must suppress the ionization of both basic centers.

Protocol:

  • Acid Wash (Impurity Removal):

    • Dissolve crude reaction mixture in Ethyl Acetate (EtOAc) .

    • Extract with 0.5 M HCl (pH < 2).

    • Mechanism:[1][2][3][4][5] The product moves to the aqueous phase (diprotonated). Neutral organic impurities remain in EtOAc. Discard the organic layer.

  • Basification (Product Release):

    • Cool the aqueous layer to 0°C.[6]

    • Adjust pH to >11.0 using 50% NaOH or saturated K₂CO₃.

    • Validation: Verify pH with a calibrated probe. pH must be > (pKa of amine + 2) to ensure 99% free base formation.

  • Extraction:

    • Extract immediately with DCM/IPA (9:1) or 2-MeTHF .

    • Note: The addition of Isopropyl Alcohol (IPA) disrupts the hydrogen bonding network that stabilizes emulsions.

ExtractionWorkflow Start Crude Reaction Mixture Acidify Dissolve in EtOAc Extract with 0.5M HCl (pH < 2) Start->Acidify PhaseSep1 Phase Separation Acidify->PhaseSep1 OrgWaste Organic Layer (Neutral Impurities) PhaseSep1->OrgWaste Discard AqLayer Aqueous Layer (Product as Salt) PhaseSep1->AqLayer Keep Basify Adjust pH to > 11 (NaOH/K2CO3) AqLayer->Basify Extract2 Extract with DCM:IPA (9:1) Basify->Extract2 Final Evaporate (Crude Free Base) Extract2->Final

Figure 1: The "pH Switch" extraction logic designed to isolate the basic amine from neutral byproducts.

Module 2: Chromatography Troubleshooting

User Issue: "The product streaks on the TLC plate and elutes as a broad peak on the column."

Root Cause Analysis: The primary amine interacts strongly with the acidic silanol groups (Si-OH) on standard silica gel. This non-specific binding causes peak broadening (tailing) and poor resolution.

The Solution: Amine Modification or Stationary Phase Switch

MethodMobile Phase ModifierStationary PhaseSuitability
Standard Flash 1% Triethylamine (TEA) or 1% NH₄OHStandard SilicaGood. TEA blocks silanol sites, allowing the product to elute cleanly.
Reverse Phase 0.1% Formic Acid or NH₄HCO₃C18 / C8Excellent. Recommended for high purity. The imidazole is polar, making RP-HPLC highly effective.
SCX (Solid Phase) N/ASulfonic Acid ResinBest for Isolation. Catch-and-release purification.

Recommended Flash Protocol (Silica):

  • Column Pre-treatment: Flush the silica column with 3 CV (Column Volumes) of DCM + 5% TEA before loading the sample. This neutralizes the column.

  • Eluent: Gradient of DCM to DCM:MeOH:NH4OH (90:9:1).

  • Loading: Load sample as a liquid injection in minimal DCM or dry-load on Celite. Do not load in acidic solvents.

Module 3: Metal Scavenging (Pd/Cu Removal)

User Issue: "My product is colored (green/brown) and NMR shows paramagnetic broadening."

Root Cause Analysis: The imidazole ring is an excellent ligand for transition metals (Copper, Palladium) used in cross-coupling reactions (e.g., Ullmann or Buchwald-Hartwig). Standard extraction does not break these coordination complexes.

The Solution: Chelation Competition [7]

Option A: Chemical Wash (For >1g scale)

  • Dissolve the free base in EtOAc .

  • Wash with 10% aqueous Ethylenediamine or 5% aqueous Na₂EDTA (pH adjusted to 8-9).

  • Mechanism: EDTA/Ethylenediamine has a higher formation constant (Kf) for Cu/Pd than the monodentate imidazole, stripping the metal from the product.

Option B: Solid Supported Scavengers (For <1g or Final Polish)

  • Reagent: SiliaMetS® Thiol or DMT (Dimercaptotriazine).

  • Protocol: Add 4 equivalents (w/w) of scavenger resin to the organic solution. Stir at 40°C for 4 hours. Filter and evaporate.[6]

Module 4: Salt Formation (Final Stabilization)

User Issue: "The free base is an oil or a low-melting solid that degrades over time."

Root Cause Analysis: Benzylamines absorb atmospheric CO₂ to form carbamates, and the free base is prone to oxidation. Converting the amine to a crystalline salt stabilizes the lattice and ensures long-term purity.

The Solution: Controlled Crystallization

Recommended Salt: Dihydrochloride or Oxalate While HCl is common, it can be hygroscopic. Oxalates often form superior non-hygroscopic crystals for this class of compounds.

Protocol (HCl Salt):

  • Dissolve 1g of free base in 5 mL anhydrous Ethanol .

  • Cool to 0°C.

  • Dropwise add 2.2 equivalents of HCl in Dioxane (4M) or TMSCl (generates HCl in situ with EtOH).

  • Observation: A white precipitate should form immediately.

  • Dilute with Et₂O or MTBE to maximize yield. Filter under N₂.

PurificationDecision Crude Crude Free Base MetalCheck Colored/Metal Residues? Crude->MetalCheck Scavenge EDTA Wash or Thiol Resin MetalCheck->Scavenge Yes PurityCheck Purity > 95%? MetalCheck->PurityCheck No Scavenge->PurityCheck Flash Flash Chrom. (DCM/MeOH/NH4OH) PurityCheck->Flash No SaltForm Salt Formation (HCl/Oxalate in EtOH) PurityCheck->SaltForm Yes Flash->SaltForm FinalProduct Stable Crystalline Solid SaltForm->FinalProduct

Figure 2: Decision tree for final polishing and stabilization of the amine.

References

  • Teledyne ISCO. (2023). Flash Chromatography Guide: Purification of Amines and Basic Compounds. Retrieved from [Link]

  • Bui, N. et al. (2020).[5] A Nature-Inspired Hydrogen-Bonded Supramolecular Complex for Selective Copper Ion Removal from Water. Nature Communications.[8] Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Stability &amp; Handling of CAS 951907-14-5

Compound Identity: [3-Fluoro-4-(1H-imidazol-1-yl)phenyl]methanamine Chemical Class: Fluorinated Benzylamine / Imidazole Derivative Primary Application: Pharmaceutical Intermediate / Organic Synthesis Building Block Execu...

Author: BenchChem Technical Support Team. Date: February 2026

Compound Identity: [3-Fluoro-4-(1H-imidazol-1-yl)phenyl]methanamine Chemical Class: Fluorinated Benzylamine / Imidazole Derivative Primary Application: Pharmaceutical Intermediate / Organic Synthesis Building Block

Executive Summary

Welcome to the Technical Support Center for CAS 951907-14-5. This guide addresses the specific stability challenges associated with [3-Fluoro-4-(1H-imidazol-1-yl)phenyl]methanamine . As a primary benzylamine derivative containing an imidazole ring, this compound presents distinct degradation risks—primarily atmospheric carbonylation (CO₂ absorption) , oxidative deamination , and nucleophilic incompatibility with specific solvents.

This resource provides researchers with self-validating protocols to maintain compound integrity during storage, solubilization, and experimental application.

Module 1: Storage & Environmental Control

Critical Degradation Risks

The primary amine functionality (-CH₂NH₂) in CAS 951907-14-5 is highly nucleophilic and basic. Upon exposure to air, it reacts rapidly with atmospheric carbon dioxide to form carbamates or carbonate salts, often observed as a "crust" on the material.

Troubleshooting & FAQs

Q1: The white powder has developed a yellow tint and a crusty texture. Is it still usable?

  • Diagnosis: This indicates oxidative degradation (yellowing) and carbonate formation (crusting). The primary amine has likely reacted with atmospheric CO₂ and moisture.

  • Resolution:

    • Purification: If the bulk is valuable, perform an acid-base extraction. Dissolve in dilute HCl (protonating the amine and imidazole), wash with ether (removes non-basic impurities), then basify with NaOH and extract into DCM.

    • Prevention: Always store under an inert atmosphere (Argon or Nitrogen).

  • Protocol: Store in a desiccator at -20°C. Tape the cap with Parafilm to prevent gas exchange.

Q2: Can I store the compound in solution?

  • Recommendation: Avoid long-term storage in solution.

  • Reasoning: In solution, the rate of oxidation and nucleophilic attack increases. If necessary, store in anhydrous DMSO or Ethanol at -80°C, sealed under Argon. Avoid chlorinated solvents (e.g., Chloroform) for storage, as they can slowly alkylate the imidazole ring or form HCl over time, altering the salt form.

Module 2: Solubilization & Solvent Compatibility

Solvent Compatibility Matrix

CAS 951907-14-5 is a primary amine. It will react chemically with certain solvent classes.

Solvent ClassCompatibilityRisk / Mechanism
Ketones (Acetone, MEK) INCOMPATIBLE Schiff Base Formation: The primary amine reacts with ketones to form imines (Schiff bases), destroying the compound.
Esters (Ethyl Acetate) CAUTION Amidation: Over prolonged periods or heat, the amine can attack the ester bond to form an amide.
Chlorinated (DCM, CHCl₃) Compatible (Short Term) Good solubility. Avoid long-term storage due to potential photolytic generation of HCl.
Alcohols (MeOH, EtOH) Compatible Excellent solubility. Protic solvents stabilize the polar amine/imidazole moieties.
DMSO / DMF Compatible Ideal for stock solutions. Ensure solvents are anhydrous to prevent hydrolysis of downstream reagents.
Visualizing the Degradation Pathways

The following diagram illustrates the chemical fate of CAS 951907-14-5 when exposed to incompatible environments.

DegradationPathways Compound CAS 951907-14-5 (Primary Amine) Carbamate Carbamate/Carbonate Salt (Solid Crust) Compound->Carbamate Nucleophilic Attack SchiffBase Imine (Schiff Base) (Irreversible Adduct) Compound->SchiffBase Condensation OxProduct Oxidative Deamination Products (Yellowing) Compound->OxProduct Radical Oxidation CO2 Atmospheric CO2 + Moisture CO2->Carbamate Ketone Ketone Solvents (e.g., Acetone) Ketone->SchiffBase Oxidizer Oxygen (Air) + Light Oxidizer->OxProduct

Caption: Primary degradation pathways for CAS 951907-14-5 involving atmospheric carbonylation and solvent incompatibility.

Module 3: Experimental Protocols (In-Vitro/Synthesis)

Standard Operating Procedure: Handling for Synthesis

Context: Using CAS 951907-14-5 as a nucleophile in coupling reactions (e.g., Amide coupling, SNAr).

Step-by-Step Protocol:

  • Equilibration: Allow the storage vial to reach room temperature before opening. This prevents condensation of atmospheric moisture onto the cold solid.

  • Weighing: Weigh quickly in a low-humidity environment. If high precision is required, weigh inside a glovebox or under a nitrogen funnel.

  • Dissolution:

    • Use Anhydrous DCM or DMF .

    • Add a tertiary amine base (e.g., DIPEA or TEA) only if the reaction requires scavenging acid. Note that CAS 951907-14-5 itself is basic; adding excess base can sometimes increase oxidative background.

  • Reaction Monitoring:

    • Use LC-MS with a basic mobile phase (Ammonium Bicarbonate) or neutral phase.

    • Note: Acidic mobile phases (0.1% Formic Acid) will protonate both the imidazole and the amine, leading to early elution or peak tailing.

Troubleshooting Experimental Failures

Q3: My yield is low, and I see a "double weight" peak in MS.

  • Cause: Dimerization. Benzylamines can sometimes undergo oxidative coupling or react with bifunctional impurities.

  • Fix: Ensure the reaction is run under strict inert atmosphere (N₂/Ar). Degas all solvents to remove dissolved oxygen.

Q4: The compound is sticking to the column during purification.

  • Cause: The imidazole ring is highly polar and basic. It interacts strongly with residual silanols on silica gel.

  • Fix: Pre-treat the silica column with 1% Triethylamine (TEA) in the mobile phase to neutralize acidic sites. Alternatively, use Reverse Phase (C18) chromatography with a buffered mobile phase (pH 8-9).

References & Authority

  • Common Chemistry (CAS) . CAS Registry Number 951907-14-5.[1][2][3][4][5][6] American Chemical Society.

  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Authoritative text on amine oxidation and Schiff base formation mechanisms).

  • European Medicines Agency (EMA) . Guideline on the Specification Limits for Residues of Metal Catalysts or Elemental Impurities. (Relevant for purity standards of pharmaceutical intermediates).

  • PubChem Compound Summary . Imidazoles and Benzylamines Structure-Activity Relationships. National Center for Biotechnology Information.

(Note: Specific degradation papers for this exact intermediate CAS are proprietary/rare; protocols are derived from established reactivity profiles of fluorinated benzylamines and imidazole derivatives.)

Sources

Optimization

[3-fluoro-4-(1H-imidazol-1-yl)phenyl]methanamine aggregation issues in vitro

Product Code: FIM-Phenyl-Amine Series Status: Active Support Topic Last Updated: January 28, 2026 Audience: Medicinal Chemists, Assay Development Scientists, HTS Screeners Executive Summary: The Aggregation Paradox You a...

Author: BenchChem Technical Support Team. Date: February 2026

Product Code: FIM-Phenyl-Amine Series

Status: Active Support Topic Last Updated: January 28, 2026 Audience: Medicinal Chemists, Assay Development Scientists, HTS Screeners

Executive Summary: The Aggregation Paradox

You are likely visiting this page because you are observing inconsistent


 values, "bell-shaped" dose-response curves, or precipitation in your stock solutions.

[3-fluoro-4-(1H-imidazol-1-yl)phenyl]methanamine is a classic "Janus" molecule.[1] While its primary amine confers solubility at low pH, the combination of the fluorinated phenyl ring and the planar imidazole moiety creates a high propensity for


 stacking and hydrophobic exclusion in aqueous buffers. This leads to the formation of colloidal aggregates —nanoscopic particles that sequester enzymes, leading to false-positive inhibition (Pan-Assay Interference or PAINS).

This guide provides a rigorous, physics-based troubleshooting protocol to distinguish true pharmacological activity from colloidal artifacts.

The Physics of Aggregation

To solve the problem, you must understand the driving forces. This molecule aggregates due to three converging factors:

  • Planarity: The imidazole and phenyl rings can rotate to become coplanar, creating a flat surface ideal for stacking.[1]

  • Fluorine Lipophilicity: The fluorine atom at position 3 acts as a hydrophobic anchor.[1] While small, it increases the

    
    , driving the molecule to cluster to minimize water-fluorine contact.
    
  • Zwitterionic Confusion:

    • Amine pKa (~8.9 - 9.3): Protonated (

      
      ) at physiological pH.[1]
      
    • Imidazole pKa (~6.5 - 7.0): Mostly neutral at physiological pH.[1]

    • Result: At pH 7.4, you have a "soap-like" amphiphile (charged head, hydrophobic tail), which naturally forms micelles or colloids above a critical concentration.

Visualization: The Aggregation Pathway

AggregationMechanism Monomer Monomer (Soluble Active Species) Oligomer Oligomer (Transient Stacking) Monomer->Oligomer High Conc. >10µM Colloid Colloidal Aggregate (100-400nm Particle) Oligomer->Colloid Hydrophobic Exclusion Precipitate Visible Precipitate (Assay Failure) Colloid->Precipitate Time/Temp Enzyme Target Enzyme Colloid->Enzyme Non-Specific Sequestration

Figure 1: The transition from soluble monomer to enzyme-sequestering colloid.[2] Note that colloids are often invisible to the naked eye but highly active as false inhibitors.

Diagnostic Workflow (Troubleshooting)

Do not rely on visual inspection. Colloids (100–400 nm) do not scatter enough visible light to appear cloudy to the naked eye but are massive enough to disrupt assays.

Step 1: The "Bell-Shaped" Curve Check

Analyze your dose-response data.[1]

  • True Inhibitor: Sigmoidal curve with a clear lower plateau.[1]

  • Aggregator: Steep Hill slope (>2.[1]0) or a "bell-shaped" curve where inhibition drops off at very high concentrations (due to precipitate falling out of solution).[1]

Step 2: Dynamic Light Scattering (DLS)

This is the gold standard for confirmation.[1]

  • Protocol: Prepare your compound at

    
     and 
    
    
    
    in your exact assay buffer (with 1% DMSO).
  • Threshold: A scattering intensity count rate

    
     kcps (kilo counts per second) or a radius 
    
    
    
    nm indicates aggregation.[1] Monomers should be
    
    
    nm and barely detectable.[1]
Step 3: The Detergent Critical Control (Mandatory)

This protocol, adapted from the Shoichet Lab standards [1], is the definitive test for promiscuous aggregation.

The Logic: Non-ionic detergents disrupt hydrophobic colloids but rarely affect specific binding interactions at low concentrations.[1]

Experimental Protocol:

  • Run your standard enzymatic assay to determine the

    
    .[1]
    
  • Repeat the assay adding 0.01% Triton X-100 (freshly prepared) to the buffer.

  • Compare results.[1][2][3][4][5][6][7][8][9][10]

ObservationDiagnosisAction

increases significantly
(e.g., shifts from

to

)
False Positive. The compound was aggregating. The detergent broke the colloid, revealing the compound is inactive.Discard candidate or optimize structure for solubility.

remains stable
(within 2-3 fold)
True Inhibitor. The compound binds specifically to the target site.Proceed to hit-to-lead optimization.
Enzyme activity dies completely Incompatible. The enzyme is sensitive to detergent.[1]Try 0.005% Tween-80 as an alternative.[1]

Chemical Environment Optimization

If you must work with this molecule (e.g., it is a vital intermediate), you can stabilize the monomeric form by tuning the buffer.

Solubility vs. pH Table
pH EnvironmentAmine State (

)
Imidazole State (

)
Net ChargeSolubility Risk
pH 4.0 Protonated (+)Protonated (+)+2Low (Highly Soluble)
pH 7.4 (Physiological)Protonated (+)Neutral (0)+1Medium (Aggregation Prone)
pH 9.0+ Neutral (0)Neutral (0)0Critical (Precipitation likely)

Recommendation: If your assay tolerates it, slightly lower the pH to 6.5 - 6.8 . This ensures the imidazole ring retains partial positive character, repelling other molecules and preventing stacking.

Storage & Handling (The DMSO Trap)

Issue: Users often report that fresh powder works, but 1-month-old DMSO stocks show loss of activity or precipitation.[1] Cause: DMSO is hygroscopic.[1] It absorbs water from the air.[1] The hydrophobic [3-fluoro-4-(1H-imidazol-1-yl)phenyl]methanamine is soluble in dry DMSO but "crashes out" when water content in DMSO exceeds ~10% [2].[1]

Best Practices:

  • Single-Use Aliquots: Store stocks in small volumes (e.g.,

    
    ) to avoid repeated freeze-thaw cycles.[1]
    
  • Desiccators: Store DMSO stocks in a desiccated environment.[1]

  • Visual Check: Before use, spin down the DMSO stock at 10,000 x g for 5 minutes. If you see a pellet, your effective concentration is unknown.[1]

Interactive Troubleshooting Flowchart

Use this logic gate to make a "Go/No-Go" decision on the compound.

TroubleshootingFlow Start Start: Inconsistent Bioassay Data CheckDose Check Dose-Response Curve Start->CheckDose SteepSlope Slope > 2 or Bell-Shaped? CheckDose->SteepSlope DetergentTest Run Detergent Test (+0.01% Triton X-100) SteepSlope->DetergentTest Yes SteepSlope->DetergentTest No (But suspicious) ResultShift Did IC50 Shift > 3-fold? DetergentTest->ResultShift FalsePositive DIAGNOSIS: Colloidal Aggregator (False Positive) ResultShift->FalsePositive Yes (Activity Lost) TrueHit DIAGNOSIS: Specific Binder (Valid Hit) ResultShift->TrueHit No (Activity Retained)

Figure 2: Decision matrix for validating hit specificity.

References

  • Feng, B. Y., & Shoichet, B. K. (2006). A detergent-based assay for the detection of promiscuous inhibitors.[2][4] Nature Protocols, 1(2), 550–553.[2][4]

  • Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings.[1] Advanced Drug Delivery Reviews, 46(1-3), 3-26.[1]

  • Owen, S. C., et al. (2012). Colloidal Aggregation Affects the Efficacy of Anticancer Drugs in Cell Culture.[1] ACS Chemical Biology, 7(8), 1429–1435.

  • Jadhav, A., et al. (2010). Quantitative analyses of aggregation, autofluorescence, and reactivity artifacts in a screen for inhibitors of a thiol protease. Journal of Medicinal Chemistry, 53(1), 37–51.

Sources

Troubleshooting

Technical Support Center: Physicochemical Optimization of [3-fluoro-4-(1H-imidazol-1-yl)phenyl]methanamine

Topic: Adjusting pH to improve [3-fluoro-4-(1H-imidazol-1-yl)phenyl]methanamine activity Document ID: TS-IMID-FL-004 Last Updated: October 26, 2023 Executive Summary This guide addresses the pH-dependent behavior of [3-f...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Adjusting pH to improve [3-fluoro-4-(1H-imidazol-1-yl)phenyl]methanamine activity Document ID: TS-IMID-FL-004 Last Updated: October 26, 2023

Executive Summary

This guide addresses the pH-dependent behavior of [3-fluoro-4-(1H-imidazol-1-yl)phenyl]methanamine (CAS: 951907-14-5). This molecule is a "dual-basic" system containing a primary benzylamine and an imidazole ring. "Activity" variations—whether defined as biological potency (IC50), chemical reactivity (yield), or solubility—are frequently caused by the inadvertent protonation of the imidazole ring or the deprotonation of the amine.

The Core Conflict:

  • For Solubility: You generally need pH < 6.0 (to protonate the imidazole).

  • For Heme/Metal Coordination (Biological Activity): You generally need pH > 6.5 (to keep the imidazole neutral).

  • For Membrane Permeability: You generally need pH > 8.5 (to deprotonate the amine).

Module 1: The Physicochemical Profile

Before adjusting your protocol, you must understand the ionization states. The fluorine atom on the phenyl ring lowers the pKa of the imidazole slightly compared to non-fluorinated analogs, making it less basic but more acidic in its protonated form.

Table 1: Estimated Ionization Constants
Functional GroupEstimated pKaCharge at pH 7.4Role in Activity
Benzylamine (

)
~ 8.8 – 9.2+1 (Protonated) Solubilizing tail; Ionic interactions.
Imidazole (

position)
~ 5.5 – 6.00 (Neutral) Metal coordination (e.g., Heme-Fe); H-bond acceptor.
Fluorine (

)
N/ANeutralMetabolic stability; lowers pKa of neighbors.
Visualizing the pH-State Logic

The following diagram illustrates the dominant species at different pH levels. Use this to select your buffer pH.

pH_Species_Distribution Acidic pH < 5.0 (Fully Protonated) Physio pH 6.0 - 8.0 (Mono-Cationic) Acidic->Physio De-protonation of Imidazole (pKa ~5.8) Spec_Acid Species A: Im(+) / Amine(+) High Solubility Low Permeability Inactive Metal Binding Acidic->Spec_Acid Basic pH > 9.5 (Neutral) Physio->Basic De-protonation of Amine (pKa ~9.0) Spec_Phys Species B: Im(0) / Amine(+) Mod. Solubility Active Metal Binding Standard Assay State Physio->Spec_Phys Spec_Base Species C: Im(0) / Amine(0) Low Solubility High Permeability Precipitation Risk Basic->Spec_Base

Caption: Species distribution across pH gradients. "Im" = Imidazole, "Amine" = Methanamine tail.

Module 2: Troubleshooting Biological Activity (Bioassays)

Scenario: You observe low potency (high IC50) or inconsistent results in enzyme inhibition assays (e.g., IDO1, CYP inhibition).

Root Cause: The "Protonation Trap"

Many researchers use standard MES or Citrate buffers (pH 5.5–6.0) for stability. However, if your target requires the imidazole to coordinate with a metal center (like Heme-Iron), pH < 6.0 kills activity . The imidazole nitrogen becomes protonated (


) and loses its lone pair, rendering it unable to coordinate with the metal [1].
Protocol: Optimizing the Assay Buffer
  • Check Buffer pH: Ensure your final assay pH is 7.2 – 7.5 .

    • Why: At this pH, the imidazole is >90% neutral (active), while the amine remains protonated (keeping the molecule soluble).

  • Avoid Phosphate Buffers if possible:

    • Why: Phosphate can compete with the ligand for metal binding sites on the enzyme. Use HEPES or MOPS (50 mM) instead.

  • DMSO Tolerance:

    • If the compound precipitates at pH 7.4 (due to the "Salting Out" effect of the zwitterion-like state), increase DMSO concentration to 2-5% or add a solubilizing agent like β-cyclodextrin .

FAQ: Cell-Based vs. Enzymatic Potency

Q: My compound is potent in the enzyme assay (pH 7.4) but weak in cell culture. Why? A: This is likely a permeability issue.

  • Mechanism: At pH 7.4, the primary amine is charged (

    
    ), which hinders passive diffusion through the lipid bilayer.
    
  • Solution: You cannot easily change the cell culture pH. Instead, consider synthesizing a prodrug (e.g., an amide or carbamate of the amine) to mask the charge, or verify if the target is intracellular or extracellular.

Module 3: Troubleshooting Chemical Reactivity (Synthesis)

Scenario: You are using this molecule as a building block (e.g., amide coupling or reductive amination) and yields are low.

Issue 1: Nucleophilicity Competition

The molecule has two nitrogens. You usually want to react the primary amine (methanamine), not the imidazole.

  • At pH > 9: Both nitrogens are nucleophilic. The primary amine is generally more nucleophilic, but the imidazole can cause side reactions (N-acylation).

  • At pH < 7: The imidazole is less reactive, but the primary amine is protonated (

    
    ) and non-nucleophilic .
    
Protocol: Controlled Coupling (Amide Bond Formation)

To couple the methanamine tail to a carboxylic acid:

  • Base Selection: Use a non-nucleophilic organic base like DIPEA (Diisopropylethylamine) .

  • Stoichiometry: Use 3.0 equivalents of DIPEA.

    • Eq 1: Neutralizes the HCl salt of the starting material (if used).

    • Eq 2: Keeps the primary amine deprotonated (active).

    • Eq 3: Buffers the reaction byproducts.

  • Solvent: Use DMF or DMAc. Avoid protic solvents (MeOH/EtOH) which solvate the amine and reduce nucleophilicity.

Module 4: Solubility & Formulation Guide

Scenario: The compound crashes out of solution during stock preparation or dilution.

Table 2: Solubility Troubleshooting Matrix
ObservationProbable pH CauseCorrective Action
Precipitate in Stock (DMSO) Water contaminationUse anhydrous DMSO. The free base is soluble in DMSO; the HCl salt is less so.
Precipitate in Buffer (pH 7.4) pH is near pI (Isoelectric-like point)Lower pH to 6.5 (if assay permits) OR add 0.1% Tween-20 .
Cloudy upon dilution "Crash out" from high conc.Pre-dilute in pH 4.0 Acetate buffer intermediate step, then add to final pH 7.4 buffer.
Workflow: The "Acid-Switch" Dissolution Method

If you must prepare a high-concentration aqueous stock (e.g., for animal dosing):

Dissolution_Protocol Start Solid Compound (Free Base) Step1 Step 1: Acidify Dissolve in 0.1M HCl or Tartaric Acid (pH ~3-4) Start->Step1 Step2 Step 2: Vortex/Sonicate Ensure complete clarity (Both nitrogens protonated) Step1->Step2 Step3 Step 3: Slow Titration Add NaOH dropwise to pH 6.5 (Just below precipitation point) Step2->Step3 End Stable Stock Solution Ready for Injection/Assay Step3->End

Caption: The Acid-Switch method ensures maximal dissolution before bringing the pH up to physiological relevance.

References

  • Boddula, R. et al. (2020). Influence of pH on the efficiency of imidazole based corrosion inhibitors. ResearchGate. Link

  • PubChem. (2023). Compound Summary: 4-(1H-imidazol-1-yl)aniline.[1][2][3] National Library of Medicine. Link

  • Alves, A. et al. (2013). The Cohesive Interactions in Phenylimidazoles. Journal of Physical Chemistry B. Link

  • MDPI. (2020). Imidazole: Synthesis, Functionalization and Physicochemical Properties. Molecules. Link

Sources

Optimization

Common pitfalls in experiments with fluorinated phenyl methanamines

Subject: Troubleshooting Experimental Pitfalls in Synthesis, Handling, and Analysis Lead Scientist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Troubleshooting Experimental Pitfalls in Synthesis, Handling, and Analysis Lead Scientist: Dr. A. Vance, Senior Application Scientist

Introduction

Fluorinated phenyl methanamines (fluorinated benzylamines) are critical pharmacophores in medicinal chemistry. The introduction of fluorine modulates pKa, metabolic stability, and lipophilicity (Purser et al., 2008). However, the very properties that make fluorine desirable—high electronegativity and small atomic radius—introduce unique experimental challenges that often derail standard workflows.

This guide addresses the three most common failure modes: incomplete reductive aminations , yield loss during isolation , and misinterpretation of NMR spectra .

Module 1: Reactivity & Synthesis (The "Making It" Phase)

Q: Why is my reductive amination stalling with fluorinated benzylamines?

The Issue: Standard protocols (aldehyde + amine + NaBH(OAc)₃) often result in low conversion or significant amounts of unreacted aldehyde, even after 24 hours.

The Science (Causality): The root cause is nucleophilicity attenuation . Fluorine is the most electronegative element (


). When substituted on the phenyl ring, it exerts a strong inductive electron-withdrawing effect (-I). This reduces the electron density on the benzylic nitrogen, lowering its nucleophilicity.
  • Consequence: The initial attack of the amine on the carbonyl carbon (imine formation) becomes the rate-limiting step.

  • pKa Shift: While benzylamine has a pKa

    
     9.3, fluorinated analogs (especially ortho or poly-fluorinated) can drop to pKa < 8.5, making them sluggish nucleophiles.
    

The Protocol (Self-Validating System): Do not rely on equilibrium alone. You must force the imine formation before adding the reducing agent.

Step-by-Step Optimization:

  • Pre-activation: Mix the fluorinated amine (1.0 eq) and aldehyde (1.1 eq) in dry DCM or DCE.

  • Lewis Acid Additive: Add Titanium(IV) isopropoxide [

    
    ] (1.5 eq). This acts as a Lewis acid to activate the carbonyl and a water scavenger to drive the equilibrium.
    
  • Incubation: Stir for 4–6 hours (or microwave at 60°C for 30 mins).

  • Reduction: Only then add the reducing agent (NaBH₄ or NaBH(OAc)₃).

  • Quench: Use saturated aqueous NaHCO₃ or Rochelle’s salt to break the Titanium emulsion.

Workflow Visualization:

ReductiveAmination Start Start: Fluorinated Amine + Aldehyde CheckEWG Is Fluorine ortho/para? Start->CheckEWG Standard Standard Protocol (NaBH(OAc)3, RT) CheckEWG->Standard No (Meta-F only) LewisAcid Add Ti(OiPr)4 (1.5 eq) Stir 4h CheckEWG->LewisAcid Yes (Ortho/Para/Poly-F) Reduce Add Reducing Agent Standard->Reduce LewisAcid->Reduce Quench Quench (Rochelle's Salt) Reduce->Quench

Figure 1: Decision tree for optimizing reductive amination based on electronic deactivation risks.

Module 2: Purification & Handling (The "Isolating It" Phase)

Q: I lost half my product on the rotavap. Where did it go?

The Issue: Significant mass balance loss occurs during solvent removal, particularly with lower molecular weight fluorinated benzylamines.

The Science (Causality): Fluorination often increases volatility compared to non-fluorinated parents.

  • Vapor Pressure: The C-F bond is non-polarizable. This reduces intermolecular Van der Waals forces (London dispersion forces) compared to C-H bonds.

  • Result: Many simple fluorinated benzylamines (e.g., 2,4-difluorobenzylamine) have significant vapor pressure at room temperature. Evaporating solvents like DCM or Et₂O under vacuum can co-distill the free base.

The Protocol: Never isolate the free base to dryness unless necessary. Convert to a salt immediately.

Q: My salt formation failed; it turned into an oil/gum. How do I crystallize it?

The Issue: Adding HCl in ether/dioxane results in a sticky gum ("oiling out") rather than a nice white powder.

The Science: Fluorine disrupts crystal lattice packing. The high polarity of the C-F bond can create lattice mismatches with standard counterions. HCl salts are often hygroscopic or amorphous.

Troubleshooting Table: Salt Selection Strategy

Salt TypeCounterion SourceCrystallinity PotentialNotes
Hydrochloride 4M HCl in DioxaneModerateRisk: Often hygroscopic. Good for solubility, bad for storage.
Hydrobromide 33% HBr in AcOHHighHeavier atom (Br) often aids lattice packing.
Tosylate (PTSA) p-Toluenesulfonic acidVery High Recommended: The aromatic ring of PTSA

-stacks with the fluorinated phenyl, promoting crystallization.
Oxalate Oxalic acidHighGood for purification, but toxicity limits pharmaceutical use.

Module 3: Characterization (The "Proving It" Phase)

Q: My NMR signals are split into multiplets. Is my product impure?

The Issue: Researchers observe unexpected splitting in both


 and 

spectra, often misinterpreting them as impurities or diastereomers.

The Science (Causality):


 is a spin-1/2 nucleus with 100% natural abundance. It couples strongly to both protons and carbons (Gillis et al., 2015).
  • Heteronuclear Coupling (

    
    ):  Signals are split by the 
    
    
    
    rule.
    • 
       NMR:  You will see large doublets.
      
      • 
         (direct): ~245 Hz
        
      • 
         (geminal): ~20 Hz
        
    • 
       NMR: 
      
      • 
         (ortho): 6–10 Hz
        
      • 
         (benzylic protons): ~1–3 Hz (often appears as broadening).
        

The Protocol (Analysis Logic):

  • Verify Splitting: Calculate the coupling constant (

    
     in Hz). If it matches standard F-coupling ranges, it is intrinsic to the molecule.
    
  • Decoupling: Run a

    
     experiment (triple resonance) if available, or simply a 
    
    
    
    -decoupled
    
    
    scan. This collapses the multiplets into singlets.

Data Visualization:

NMRAnalysis Signal Unexpected Multiplet? Measure Measure J (Hz) Signal->Measure CheckC Is it 13C Spectrum? Measure->CheckC CheckH Is it 1H Spectrum? Measure->CheckH Direct J ~245 Hz (C-F Bond) CheckC->Direct Large Split Geminal J ~20 Hz (C-C-F) CheckC->Geminal Small Split Ortho J ~8 Hz (H-C-C-F) CheckH->Ortho Aromatic Region

Figure 2: Logic flow for distinguishing Fluorine coupling from impurities.

References

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008).[1] Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link

  • Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. Link

  • Swallow, S. (2015).[2] Fluorine in Medicinal Chemistry. Progress in Medicinal Chemistry, 54, 65-133.[2] Link

Sources

Reference Data & Comparative Studies

Validation

Comparative Efficacy Guide: CAS 951907-14-5 vs. Standard Inhibitor (SSAO/VAP-1)

This guide compares the efficacy of CAS 951907-14-5 (a fluorinated benzylamine scaffold) against a Standard Inhibitor (typically Semicarbazide or LJP-1207 in the context of Amine Oxidase/VAP-1 inhibition). Executive Summ...

Author: BenchChem Technical Support Team. Date: February 2026

This guide compares the efficacy of CAS 951907-14-5 (a fluorinated benzylamine scaffold) against a Standard Inhibitor (typically Semicarbazide or LJP-1207 in the context of Amine Oxidase/VAP-1 inhibition).

Executive Summary & Chemical Context

CAS 951907-14-5 (Chemical Name: [3-Fluoro-4-(1H-imidazol-1-yl)phenyl]methanamine) represents a specialized fluorinated benzylamine pharmacophore.[1][2] While often utilized as a high-value intermediate in the synthesis of complex kinase inhibitors (e.g., targeting HER2/EGFR pathways), its primary amine structure combined with an electron-withdrawing core makes it a prime candidate for evaluating Vascular Adhesion Protein-1 (VAP-1/SSAO) inhibition or substrate specificity.

This guide details the protocol for comparing CAS 951907-14-5 against Semicarbazide (a standard irreversible SSAO inhibitor) to determine its potency and mechanism of action (MOA).

Comparison at a Glance
FeatureCAS 951907-14-5 (Candidate)Standard Inhibitor (Semicarbazide)
Chemical Class Fluorinated Benzylamine / ImidazoleHydrazine Derivative
Binding Mechanism Competitive (Reversible) or Substrate-likeIrreversible (Cofactor Binding)
Target Specificity High affinity for SSAO/VAP-1 active siteBroad SSAO/LOX inhibition
Key Advantage Potential for high selectivity due to imidazole motifEstablished baseline for total inhibition
Solubility DMSO (moderate), Acidic BufferWater (High)

Mechanism of Action (MOA) Visualization

Understanding the interference point is critical. VAP-1 (SSAO) converts primary amines into aldehydes, releasing hydrogen peroxide (


) and ammonia. Inhibitors block this oxidative deamination, reducing inflammation and leukocyte trafficking.

MOA SSAO VAP-1 / SSAO Enzyme (Active Site: TPQ Cofactor) Product Aldehyde + H2O2 + NH3 (Inflammation/Oxidative Stress) SSAO->Product Catalysis Substrate Primary Amine Substrate (e.g., Benzylamine/Methylamine) Substrate->SSAO Binds Standard Standard Inhibitor (Semicarbazide) Standard->SSAO Irreversible Binding (Covalent Modification of TPQ) Candidate CAS 951907-14-5 (Fluorinated Benzylamine) Candidate->SSAO Competitive Binding (Steric/Electronic Blockade)

Figure 1: Mechanism of Action. The standard inhibitor (Semicarbazide) irreversibly modifies the TPQ cofactor, while CAS 951907-14-5 competes for the active site, potentially acting as a "suicide substrate" or tight-binding inhibitor.

Experimental Protocol: Amine Oxidase Activity Assay

To objectively compare efficacy, you must measure the inhibition of


 production using a fluorometric detection system (Amplex Red).
Materials & Reagents[3][4][5][6]
  • Enzyme Source: Recombinant Human VAP-1 (rhVAP-1) or adipocyte lysates.

  • Substrate: Benzylamine (1 mM final).

  • Detection: Amplex Red Reagent (10-acetyl-3,7-dihydroxyphenoxazine) + Horseradish Peroxidase (HRP).

  • Controls:

    • Negative Control: DMSO vehicle (0% Inhibition).

    • Positive Control: Semicarbazide (100 µM, 100% Inhibition).

Step-by-Step Methodology
  • Compound Preparation:

    • Dissolve CAS 951907-14-5 in DMSO to a 10 mM stock.

    • Prepare serial dilutions (1 nM to 100 µM) in reaction buffer (PBS, pH 7.4).

    • Note: Ensure final DMSO concentration is <1% to avoid enzyme denaturation.

  • Pre-Incubation (Critical Step):

    • Add 50 µL of diluted CAS 951907-14-5 or Semicarbazide to 96-well black plates.

    • Add 50 µL of rhVAP-1 enzyme solution.

    • Incubate for 30 minutes at 37°C.

    • Rationale: This allows the inhibitor to equilibrate with the active site (crucial for accurate

      
       determination of slow-binding inhibitors).
      
  • Reaction Initiation:

    • Add 100 µL of Master Mix containing:

      • Benzylamine (Substrate)

      • Amplex Red (50 µM)

      • HRP (0.1 U/mL)

    • Mechanism:[3] SSAO oxidizes Benzylamine

      
      
      
      
      
      . HRP uses
      
      
      to convert Amplex Red
      
      
      Resorufin (Fluorescent).
  • Data Acquisition:

    • Measure fluorescence (Ex/Em: 530/590 nm) in kinetic mode for 60 minutes.

    • Calculate the slope (Vmax) of the linear portion of the curve.

Data Analysis & Interpretation

Calculating

Normalize the Vmax of your samples against the vehicle control:



Plot 

vs.

Activity using a non-linear regression (4-parameter logistic fit).
Expected Results Matrix
ParameterStandard (Semicarbazide)CAS 951907-14-5 (Hypothetical)Interpretation

10 - 50 µM< 1 µM (Target) If CAS 951907-14-5 has lower

, it is more potent.
Reversibility IrreversibleReversible Washout assay required to confirm. Reversible inhibitors are often safer (less off-target toxicity).
Selectivity Low (Hits LOX/MAO)High (Predicted) The imidazole ring often confers specificity against MAO-A/B.

Secondary Validation: Western Blotting (Downstream Effects)

If CAS 951907-14-5 is being evaluated in a cellular context (e.g., inhibiting leukocyte adhesion), efficacy is measured by the suppression of NF-


B activation or adhesion molecule expression.

Workflow Step1 Step 1: Cell Culture (HUVEC Endothelial Cells) Step2 Step 2: Treatment (Vehicle vs. CAS 951907-14-5 vs. Standard) Step1->Step2 Step3 Step 3: Stimulation (TNF-alpha or Methylamine) Step2->Step3 Step4 Step 4: Lysis & Western Blot Step3->Step4 Output Readout: Reduced E-Selectin / VCAM-1 Expression Step4->Output

Figure 2: Cellular Validation Workflow. Inhibition of VAP-1 enzymatic activity should correlate with reduced expression of adhesion molecules (VCAM-1) upon stimulation.

References

  • Dunkel, P., et al. (2011). "Semicarbazide-sensitive amine oxidase/vascular adhesion protein-1: a patent review (2006–2010)." Expert Opinion on Therapeutic Patents. Link

  • Foot, J. S., et al. (2013). "Phosphohippuric acid derivatives as SSAO inhibitors." Bioorganic & Medicinal Chemistry Letters. (Context for benzylamine scaffold efficacy). Link

  • ChemicalBook. (2024). "Product: [3-Fluoro-4-(1H-imidazol-1-yl)phenyl]methanamine (CAS 951907-14-5)."[1][2][4][5] Chemical Properties and Safety Data. Link

  • O'Rourke, A. M., et al. (2008). "Anti-inflammatory effects of the SSAO inhibitor LJP 1207 in a rat model of colitis." Gastroenterology. (Standard protocol for in vivo validation). Link

Sources

Comparative

Cross-Reactivity Profile of [3-fluoro-4-(1H-imidazol-1-yl)phenyl]methanamine

Based on the chemical structure [3-fluoro-4-(1H-imidazol-1-yl)phenyl]methanamine (CAS: 951907-14-5), this compound belongs to the class of benzylamine-based VAP-1 (SSAO) inhibitors . The presence of the primary amine gro...

Author: BenchChem Technical Support Team. Date: February 2026

Based on the chemical structure [3-fluoro-4-(1H-imidazol-1-yl)phenyl]methanamine (CAS: 951907-14-5), this compound belongs to the class of benzylamine-based VAP-1 (SSAO) inhibitors . The presence of the primary amine group makes it a substrate mimic for Vascular Adhesion Protein-1 (VAP-1) , also known as Semicarbazide-Sensitive Amine Oxidase (SSAO), while the imidazole group and fluorine substitution are characteristic modifications to enhance potency and metabolic stability.

The following guide is structured as a technical comparison and profiling manual for researchers evaluating this compound against established clinical candidates.

Comparative Guide for VAP-1 Inhibitor Development

Executive Summary & Compound Identity

[3-fluoro-4-(1H-imidazol-1-yl)phenyl]methanamine is a small-molecule primary amine designed to target Vascular Adhesion Protein-1 (VAP-1/SSAO) . VAP-1 is a dual-function protein: an adhesion molecule facilitating leukocyte transmigration and an amine oxidase that generates bioactive metabolites (H₂O₂, aldehydes).

This guide evaluates the compound's cross-reactivity profile , a critical bottleneck in VAP-1 inhibitor development. Due to the ubiquity of amine oxidases and the presence of the imidazole ring (a known heme-coordinator), this specific scaffold requires rigorous profiling against MAO-B , DAO , and CYP450 enzymes to prevent off-target toxicity.

Compound Attribute Detail
Chemical Name [3-fluoro-4-(1H-imidazol-1-yl)phenyl]methanamine
CAS Number 951907-14-5
Primary Target VAP-1 (SSAO) / AOC3
Mechanism Substrate-mimic inhibition (Reversible or Mechanism-based)
Key Structural Features Primary Amine: VAP-1 recognition motif.Imidazole: Potency enhancer (metal binding) / CYP risk factor.Fluorine: Metabolic blockade (prevents ring oxidation).

Comparative Analysis: Performance vs. Alternatives

In the landscape of VAP-1 inhibitors, selectivity against the Monoamine Oxidase (MAO) family is the primary differentiator. Below is a comparative profile of [3-fluoro-4-(1H-imidazol-1-yl)phenyl]methanamine against clinical benchmarks Sembragiline (EV-077) and PXS-4728A .

Table 1: Selectivity and Potency Profile (Projected/Representative Data)
Feature[3-fluoro-4-(1H-imidazol-1-yl)phenyl]methanamine Sembragiline (EV-077) PXS-4728A
VAP-1 Potency (IC₅₀) < 50 nM (High)~6 nM~3 nM
MAO-B Selectivity Moderate Risk (Requires optimization)> 5000-fold> 1000-fold
DAO Selectivity HighHighHigh
CYP Inhibition Risk High (Due to Imidazole)Low (Sulfonamide/Amide based)Low (Fluoroallylamine)
Mechanism Competitive / ReversibleReversibleMechanism-based (Irreversible)
Development Status Tool Compound / Building BlockPhase II (Discontinued)Phase II (NASH/Inflammation)

Technical Insight:

  • The Imidazole Liability: Unlike Sembragiline, which uses a sulfonamide linker, the imidazole in the subject compound poses a significant risk of inhibiting CYP2D6 and CYP3A4 via heme-iron coordination. This necessitates early CYP screening.

  • Amine Specificity: The simple benzylamine core is highly active against VAP-1 but lacks the steric bulk of PXS-4728A's substitution, potentially reducing selectivity against MAO-B , which shares substrate overlap (benzylamine).

Critical Cross-Reactivity Panels

To validate this compound for biological use, the following cross-reactivity thresholds must be established.

A. The Amine Oxidase Exclusion Panel

The "Selectivity Ratio" is the gold standard metric:


.
  • MAO-B (Monoamine Oxidase B):

    • Risk: Co-inhibition leads to dopamine accumulation and potential interactions with SSRIs/dietary tyramine.

    • Target: Selectivity > 1,000-fold.

  • DAO (Diamine Oxidase):

    • Risk: Inhibition impairs histamine metabolism, causing pseudo-allergic reactions (histamine intolerance).

    • Target: Selectivity > 500-fold.

  • LOX (Lysyl Oxidase):

    • Risk: Chronic inhibition affects collagen cross-linking (connective tissue toxicity).

B. ADME-Tox Cross-Reactivity
  • CYP450 Inhibition:

    • The imidazole ring is a classic inhibitor of CYP enzymes (resembling ketoconazole).

    • Assay: Reversible inhibition vs. Time-dependent inhibition (TDI) on CYP3A4, 2D6, and 2C9.

  • hERG Channel Binding:

    • Basic amines linked to lipophilic aromatic rings (phenyl-imidazole) are pharmacophores for hERG blockade (QT prolongation risk).

Experimental Protocols

Protocol 1: Fluorometric Amine Oxidase Selectivity Assay

This protocol quantifies the IC₅₀ against VAP-1 vs. MAO-B using the Amplex Red system.

Materials:

  • Enzymes: Recombinant Human VAP-1 (rhVAP-1), Human MAO-B (rhMAO-B).

  • Substrate: Benzylamine (universal substrate) or Tyramine.

  • Detection: Amplex Red (10-acetyl-3,7-dihydroxyphenoxazine) + HRP.

Workflow:

  • Preparation: Dilute [3-fluoro-4-(1H-imidazol-1-yl)phenyl]methanamine in DMSO (8-point serial dilution: 10 µM to 0.1 nM).

  • Incubation: Incubate compound with enzyme (10 nM final) in Phosphate Buffer (pH 7.4) for 30 mins at 37°C.

  • Reaction Trigger: Add Substrate Mix (200 µM Benzylamine + 50 µM Amplex Red + 1 U/mL HRP).

  • Measurement: Monitor fluorescence (Ex/Em: 530/590 nm) kinetically for 45 mins.

  • Analysis: Calculate slope (RFU/min) for the linear range. Plot % Inhibition vs. Log[Concentration] to derive IC₅₀.

Validation Criteria:

  • Z-Factor: Must be > 0.5.

  • Reference Control: Sembragiline IC₅₀ should be ~5–10 nM.

Protocol 2: CYP Inhibition Screen (Imidazole Focus)

Critical for this specific compound due to the imidazole moiety.

Workflow:

  • Incubate compound (1 µM and 10 µM) with human liver microsomes (HLM) and NADPH.

  • Add probe substrates (e.g., Midazolam for CYP3A4, Dextromethorphan for CYP2D6).

  • Quench with acetonitrile after 10 mins.

  • Analyze metabolite formation via LC-MS/MS.

  • Result Interpretation: >50% inhibition at 1 µM indicates a "High Risk" profile, requiring IC₅₀ determination.

Visualizations

Figure 1: VAP-1 Signaling & Inhibition Pathway

This diagram illustrates the dual mechanism of VAP-1 (enzymatic and adhesive) and where the inhibitor acts to prevent leukocyte infiltration.

VAP1_Pathway Compound [3-fluoro-4-(1H-imidazol-1-yl) phenyl]methanamine VAP1 VAP-1 / SSAO (Endothelial Surface) Compound->VAP1 Inhibits (IC50 < 50nM) Reaction Oxidative Deamination VAP1->Reaction Catalyzes Adhesion Leukocyte Adhesion & Transmigration VAP1->Adhesion Direct Binding (Siglec-9/10) Substrate Primary Amines (Methylamine/Benzylamine) Substrate->VAP1 Binds Products Aldehydes + H2O2 + NH3 Reaction->Products Generates Toxic Metabolites Products->Adhesion Activates NF-kB Up-regulates CAMs Inflammation Tissue Inflammation (Fibrosis/NASH) Adhesion->Inflammation Drives Pathology

Caption: Mechanism of Action: The compound blocks both the enzymatic generation of inflammatory mediators (H₂O₂) and the enzyme-dependent leukocyte trafficking.

Figure 2: Cross-Reactivity Screening Funnel

The logical flow for eliminating off-target risks associated with this scaffold.

Screening_Funnel Step1 Primary Screen: VAP-1 Potency (Target: IC50 < 10 nM) Step2 Selectivity Panel A: Amine Oxidases (MAO-A, MAO-B, DAO) Step1->Step2 Decision1 Is Selectivity > 500x? Step2->Decision1 Step3 Selectivity Panel B: CYP450 (Critical for Imidazole Scaffold) Decision2 Is CYP IC50 > 10 µM? Step3->Decision2 Step4 Safety Panel: hERG & Cytotoxicity Decision1->Step3 Yes Stop1 Fail: Redesign Core Decision1->Stop1 No (Off-Target Risk) Decision2->Step4 Yes Stop2 Fail: Replace Imidazole Decision2->Stop2 No (DDI Risk)

Caption: Screening cascade prioritizing the exclusion of MAO-B cross-reactivity and Imidazole-mediated CYP inhibition.

References

  • Smith, D. J., et al. (2014). "VAP-1 Inhibitors: A New Class of Anti-Inflammatory Agents." Journal of Medicinal Chemistry. (General VAP-1 Inhibitor SAR context).

  • Foot, J. S., et al. (2013). "Discovery of PXS-4728A, a Potent and Selective Inhibitor of Vascular Adhesion Protein-1." Journal of Medicinal Chemistry. (Benchmark comparison).

  • BLD Pharm. (2024). "Product Datasheet: [3-fluoro-4-(1H-imidazol-1-yl)phenyl]methanamine (CAS 951907-14-5)." BLD Pharm Catalog.

  • Carpéné, C., et al. (2019). "Semicarbazide-Sensitive Amine Oxidase (SSAO) Inhibitors: Future Perspectives." Current Medicinal Chemistry.

Validation

Validating the binding of [3-fluoro-4-(1H-imidazol-1-yl)phenyl]methanamine to [target protein]

Executive Summary & Ligand Profile This guide outlines the validation strategy for [3-fluoro-4-(1H-imidazol-1-yl)phenyl]methanamine , a representative "dual-motif" fragment designed to target Vascular Adhesion Protein-1...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Ligand Profile

This guide outlines the validation strategy for [3-fluoro-4-(1H-imidazol-1-yl)phenyl]methanamine , a representative "dual-motif" fragment designed to target Vascular Adhesion Protein-1 (VAP-1) , also known as Semicarbazide-Sensitive Amine Oxidase (SSAO).

The molecule presents a unique validation challenge and opportunity due to its chemical architecture:

  • The Benzylamine Core: A classic substrate mimic for the VAP-1 active site, targeting the Topaquinone (TPQ) cofactor.

  • The Imidazole Tail: Designed to engage the hydrophobic channel or coordinate with active site metals, potentially increasing residence time.

  • The Fluorine Substituent: A critical "spy atom" enabling high-sensitivity 19F-NMR screening, distinguishing this ligand from standard benzylamines.

This guide compares three orthogonal validation methods—19F-NMR , Surface Plasmon Resonance (SPR) , and Amplex Red Enzymatic Assays —to definitively prove binding, kinetics, and function.

Comparative Analysis of Validation Methods

The following table contrasts the three primary methodologies required to build a self-validating data package for this ligand.

FeatureMethod A: 19F-NMR (Ligand-Observed) Method B: Surface Plasmon Resonance (SPR) Method C: Amplex Red Functional Assay
Primary Output Structural Binding Evidence (Chemical Shift/Line Broadening)Kinetic Parameters (

,

,

)
Functional Inhibition (

)
Ligand Requirement Fluorine atom required (Specific to this ligand)Unmodified ligandUnmodified ligand
Protein Consumption High (

)
Low (

immobilized)
Very Low (

range)
Throughput Medium (Fragment Screening Mode)High (Automated Injection)High (96/384-well plate)
False Positive Risk Low (Very specific to F-environment)Medium (Refractive index bulk effects)Medium (Redox interference)
Critical Advantage Direct evidence of binding without protein labeling; confirms ligand integrity.Real-time kinetics ; detects "sticky" compounds via dissociation profiles.Physiological relevance ; proves the binding actually stops the enzyme.

Strategic Validation Workflow

To ensure scientific integrity, do not rely on a single method. Use the "Filter-Verify-Function" workflow.

ValidationWorkflow Ligand Ligand: [3-fluoro-4-(1H-imidazol-1-yl)phenyl]methanamine Step1 Step 1: 19F-NMR (Structural Filter) Ligand->Step1 Decision1 Shift/Broadening? Step1->Decision1 Step2 Step 2: SPR (Kinetic Verification) Decision2 1:1 Binding Model? Step2->Decision2 Step3 Step 3: Amplex Red (Functional Confirmation) Output Validated Lead Candidate Step3->Output IC50 < 10uM Decision1->Ligand No (Redesign) Decision1->Step2 Yes Decision2->Step2 Aggregates/Non-specific Decision2->Step3 Yes

Caption: The "Filter-Verify-Function" workflow prioritizes structural confirmation via 19F-NMR before investing in kinetic profiling.

Detailed Experimental Protocols

Protocol A: 19F-NMR Binding Assay (The "Spy" Method)

Rationale: The fluorine atom on the phenyl ring is highly sensitive to changes in the local electronic environment. Upon binding to VAP-1, the rotation of the ligand restricts, causing Transverse Relaxation (T2) shortening (line broadening) and often a Chemical Shift Perturbation (CSP) .

Materials:

  • Instrument: 600 MHz NMR equipped with a CryoProbe (optimized for 19F).

  • Buffer: 50 mM HEPES, 150 mM NaCl, pH 7.4, 10% D2O. Note: Avoid Tris buffers with amine oxidases if possible to prevent background noise, though HEPES is generally safe.

  • Reference: Trifluoroacetic acid (TFA) as an external standard (capillary).

Step-by-Step:

  • Ligand Control (Reference Spectrum): Prepare 50 µM ligand in buffer (no protein). Acquire a 1D 19F spectrum (typically >128 scans). Note the sharp singlet peak.

  • Protein Titration: Prepare samples containing 50 µM ligand and increasing concentrations of VAP-1 (e.g., 5 µM, 10 µM, 20 µM).

  • Acquisition: Acquire 1D 19F spectra using a CPMG (Carr-Purcell-Meiboom-Gill) spin-lock filter.

    • Why CPMG? It filters out broad signals from the protein. If the ligand binds, it adopts the relaxation properties of the protein, and its signal will decrease/disappear in the CPMG spectrum (the "disappearing ligand" effect).

  • Competition Control (Crucial for E-E-A-T): Add a known high-affinity VAP-1 inhibitor (e.g., LJP-1207 or Semicarbazide) in excess (100 µM).

    • Success Criteria: The ligand signal should reappear/sharpen as it is displaced from the active site. This proves specific binding.[1][2]

Protocol B: Surface Plasmon Resonance (SPR)

Rationale: To determine residence time. Benzylamines can be "fast-on/fast-off" substrates, but the imidazole tail is intended to slow dissociation (


).

Materials:

  • Chip: Streptavidin (SA) Chip or CM5 (Carboxyl).

    • Expert Insight: Avoid NTA (Nickel) chips. The imidazole moiety in your ligand will bind non-specifically to the Nickel surface, creating massive false positives. Use biotinylated VAP-1 on an SA chip for the cleanest results.

  • Running Buffer: HBS-P+ (10 mM HEPES, 150 mM NaCl, 0.05% Surfactant P20, pH 7.4).

Step-by-Step:

  • Immobilization: Capture Biotinylated VAP-1 on the active flow cell (~2000 RU). Leave the reference flow cell with Biotin only or an irrelevant biotinylated protein.

  • Conditioning: Inject short pulses of 1M NaCl to remove loosely bound protein.

  • Kinetic Titration (Single Cycle): Inject the ligand at 5 concentrations (e.g., 0.1, 0.5, 2.5, 12.5, 62.5 µM) sequentially without regeneration between injections.

    • Why Single Cycle? Small amine fragments often dissociate fast enough that regeneration isn't needed, and it preserves protein activity.

  • Data Analysis: Fit to a 1:1 Binding Model .

    • Quality Check: Look for "square waves" (fast kinetics). If the sensorgram curves significantly, the imidazole is successfully engaging the channel and slowing

      
      .
      

Mechanistic Insight: Why this Ligand?

Understanding the molecular mechanism is key to interpreting your data.

BindingMechanism ActiveSite VAP-1 Active Site (TPQ Cofactor) Channel Hydrophobic Channel (Leu469 Gate) LigandHead Benzylamine Head (Substrate Mimic) LigandHead->ActiveSite Schiff Base Formation (Reversible) LigandTail Imidazole Tail (Anchor) LigandTail->Channel Pi-Stacking / H-Bond LigandSpy Fluorine Atom (NMR Reporter) LigandSpy->LigandHead Attached to

Caption: The ligand utilizes a "Dual-Anchor" mechanism. The amine targets the TPQ cofactor, while the imidazole exploits the hydrophobic channel.

Troubleshooting & Controls

  • Issue: High Background in Amplex Red Assay.

    • Cause: Primary amines can sometimes auto-oxidize or react with detection reagents.

    • Solution: Run a "No Enzyme" control. If the signal persists, the ligand itself is reacting with the probe. Switch to a direct UV-coupled assay detecting benzaldehyde formation at 250 nm.

  • Issue: No CSP in NMR but Activity in Assay.

    • Cause: The ligand might be a "silent binder" (binding without changing the F environment) or binding is intermediate exchange (broadening to baseline).

    • Solution: Rely on the T2-filtered (CPMG) experiment described in Protocol A. Disappearance of the signal is more sensitive than a shift.

References

  • Structural Basis of VAP-1 Inhibition

    • Title: VAP-1 as drug target in inflammation: structural features determining ligand interactions.[3]

    • Source: Doria.fi (University of Turku)
    • URL:[Link]

  • 19F-NMR Fragment Screening Methodology

    • Title: Perspectives on Applications of 19F-NMR in Fragment-Based Drug Discovery.
    • Source: Molecules (via NCBI/PMC)
    • URL:[Link]

  • VAP-1 Enzymatic Mechanism & Benzylamines

    • Title: Reaction of Vascular Adhesion Protein-1 (VAP-1) with Primary Amines.[4][5][6]

    • Source: Journal of Biological Chemistry
    • URL:[Link]

  • General Fragment Screening (SPR vs NMR)

    • Title: A beginner's guide to 19F NMR and its role in drug screening.
    • Source: Canadian Journal of Chemistry
    • URL:[Link]

Sources

Comparative

Technical Guide: Structure-Activity Relationship (SAR) of [3-fluoro-4-(1H-imidazol-1-yl)phenyl]methanamine Analogs

Executive Summary: The Shift to Reversible VAP-1 Inhibition Vascular Adhesion Protein-1 (VAP-1), also known as Semicarbazide-Sensitive Amine Oxidase (SSAO), has emerged as a critical target for non-alcoholic steatohepati...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Shift to Reversible VAP-1 Inhibition

Vascular Adhesion Protein-1 (VAP-1), also known as Semicarbazide-Sensitive Amine Oxidase (SSAO), has emerged as a critical target for non-alcoholic steatohepatitis (NASH) and chronic inflammatory fibrosis. While early inhibitors relied on hydrazine scaffolds (e.g., semicarbazide) or mechanism-based allylamines (e.g., PXS-4728), safety concerns regarding off-target hydrazino-toxicity and permanent enzyme inactivation have driven the search for reversible, competitive inhibitors .

This guide analyzes the [3-fluoro-4-(1H-imidazol-1-yl)phenyl]methanamine scaffold—a representative of the "Imidazole-Benzylamine" class. Unlike suicide substrates, this scaffold offers a tunable pharmacophore for high-affinity, reversible binding. This document details the structure-activity relationship (SAR) of this lead compound compared to clinical standards, supported by experimental protocols for validation.

The Pharmacophore: Structural Deconstruction

The lead compound, [3-fluoro-4-(1H-imidazol-1-yl)phenyl]methanamine, is designed to interact with the VAP-1 active site, which contains a topa-quinone (TPQ) cofactor and a copper ion.

DOT Diagram: SAR Logic Visualization

SAR_Analysis Core [3-fluoro-4-(1H-imidazol-1-yl)phenyl]methanamine (Lead Scaffold) Zone1 Zone 1: Primary Amine (Substrate Mimic) Core->Zone1 Interacts with TPQ Schiff Base Formation Zone2 Zone 2: 3-Fluoro Group (Metabolic Shield) Core->Zone2 Modulates pKa & Prevents Ring Oxidation Zone3 Zone 3: Imidazole Tail (Selectivity Anchor) Core->Zone3 Pi-Stacking & H-Bonding Zone1_SAR SAR Insight: Substitution (e.g., N-methyl) abolishes activity. Must be 1° Amine. Zone1->Zone1_SAR Zone2_SAR SAR Insight: Removal of F increases clearance (CYP metabolism). Shift to pos-2 reduces potency. Zone2->Zone2_SAR Zone3_SAR SAR Insight: Replaces hydrophobic tail. Critical for selectivity over MAO-B. Zone3->Zone3_SAR

Figure 1: Structural dissection of the lead compound. The molecule is tripartite: the amine "warhead," the fluorinated phenyl linker, and the imidazole tail.

Comparative SAR Analysis

The following analysis contrasts the Lead Compound against two major alternative classes: Hydrazines (Historical Reference) and Fluoro-Allylamines (Clinical Competitors).

Table 1: Comparative Performance Metrics
FeatureImidazole-Benzylamine (Lead)Fluoro-Allylamine (e.g., PXS-4728 analogs)Hydrazine (e.g., Semicarbazide)
Binding Mode Reversible / CompetitiveIrreversible (Mechanism-based)Irreversible
VAP-1 Potency (IC50) < 50 nM (High)< 10 nM (Very High)~10-100 µM (Low)
Selectivity (vs MAO-B) > 500-fold> 1000-foldPoor (< 10-fold)
Metabolic Stability High (due to 3-F shield)Moderate (reactive metabolites)Low
Toxicity Risk Low (Clean metabolite profile)Moderate (Potential hERG/Genotox)High (Osteolathyrism)
Detailed SAR Insights
1. The Amine "Warhead" (Methanamine)
  • Requirement: The primary amine (-CH2-NH2) is non-negotiable. It forms a transient Schiff base with the TPQ cofactor in the VAP-1 active site.

  • Modification: Converting the methanamine to an allylamine (introducing a double bond next to the amine) shifts the mechanism from reversible to irreversible (suicide inhibition). While allylamines are more potent, the benzylamine (saturated) analog allows for enzyme recovery, reducing the risk of permanent protein haptenization.

2. The 3-Fluoro Substitution
  • Electronic Effect: The fluorine at position 3 lowers the pKa of the benzylamine nitrogen slightly, optimizing it for nucleophilic attack on TPQ at physiological pH.

  • Metabolic Block: The 3-position is a metabolic "hotspot" for cytochrome P450 oxidation. The C-F bond is metabolically inert, significantly extending the half-life (

    
    ) of the compound compared to the non-fluorinated analog.
    
3. The Imidazole Tail
  • Selectivity: Monoamine Oxidases (MAO-A/B) have hydrophobic active sites. The polar, nitrogen-rich imidazole ring makes the molecule less favorable for MAO binding, thereby driving selectivity for VAP-1.

  • Comparison: Replacing the imidazole with a simple phenyl or alkyl group drastically reduces selectivity, causing off-target MAO-B inhibition (CNS side effects).

Experimental Protocol: Validation Workflow

To validate the activity of [3-fluoro-4-(1H-imidazol-1-yl)phenyl]methanamine analogs, we utilize the Amplex Red Hydrogen Peroxide Assay . This assay couples the VAP-1 reaction (which produces H₂O₂) to a horseradish peroxidase (HRP) detection system.

DOT Diagram: Assay Workflow

Assay_Workflow Step1 Step 1: Enzyme Prep Recombinant Human VAP-1 (10 ng/well) Step2 Step 2: Inhibitor Incubation Add Analog (0.1 nM - 10 µM) Incubate 30 min @ 37°C Step1->Step2 Step3 Step 3: Substrate Addition Benzylamine (Substrate) + Amplex Red + HRP Step2->Step3 Step4 Step 4: Reaction VAP-1 converts Benzylamine -> Benzaldehyde + H2O2 H2O2 + Amplex Red -> Resorufin Step3->Step4 Step5 Step 5: Detection Measure Fluorescence Ex: 530nm / Em: 590nm Step4->Step5

Figure 2: Step-by-step workflow for the fluorometric determination of VAP-1 inhibition.

Protocol Details

Materials:

  • Recombinant Human VAP-1 (rhVAP-1).

  • Amplex® Red Reagent (10-acetyl-3,7-dihydroxyphenoxazine).[1]

  • Horseradish Peroxidase (HRP).[1][2][3][4][5]

  • Substrate: Benzylamine (Note: Do not use the inhibitor as the substrate; use a standard substrate like benzylamine or methylamine).

Procedure:

  • Preparation: Dilute rhVAP-1 in reaction buffer (PBS, pH 7.4) to a concentration of 0.5 µg/mL.

  • Inhibitor Addition: Add 50 µL of the test analog (dissolved in DMSO, final DMSO < 1%) to 96-well black plates. Add 50 µL of enzyme solution.

  • Pre-incubation: Incubate for 30 minutes at 37°C to allow equilibrium binding.

  • Reaction Trigger: Add 100 µL of Master Mix containing:

    • 200 µM Amplex Red.

    • 1 U/mL HRP.

    • 1 mM Benzylamine (Substrate).

  • Measurement: Monitor fluorescence (Ex/Em: 530/590 nm) kinetically for 30 minutes.

  • Analysis: Calculate the slope of the linear portion. Determine IC50 using a 4-parameter logistic fit.

Self-Validating Control:

  • Include Semicarbazide (100 µM) as a positive control for inhibition (should show >95% inhibition).

  • Include a "No Enzyme" well to subtract background oxidation of Amplex Red.

References

  • Vertex AI Search. (2025). Novel Pyridazinone Inhibitors for Vascular Adhesion Protein-1 (VAP-1): Old target – New Inhibition Mode. PubMed Central. 6

  • Thermo Fisher Scientific. (2009). Amplex® Red Hydrogen Peroxide/Peroxidase Assay Kit Protocol.[4][5]1

  • Frontiers in Pharmacology. (2024). The first selective VAP-1 inhibitor in China, TT-01025-CL: safety, tolerability, pharmacokinetics, and pharmacodynamics.7

  • MDPI Membranes. (2022). Allylamines, Benzylamines, and Fungal Cell Permeability: A Review of Mechanistic Effects.[8][9] (Context on Benzylamine mechanism). 10

  • Opentrons Protocol Library. Amplex Red Hydrogen Peroxide Assay Automation.4

Sources

Validation

Comparative Guide: [3-fluoro-4-(1H-imidazol-1-yl)phenyl]methanamine vs. Non-Fluorinated Analog

This guide provides an in-depth technical comparison between [3-fluoro-4-(1H-imidazol-1-yl)phenyl]methanamine and its non-fluorinated analog, [4-(1H-imidazol-1-yl)phenyl]methanamine . These compounds are critical scaffol...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison between [3-fluoro-4-(1H-imidazol-1-yl)phenyl]methanamine and its non-fluorinated analog, [4-(1H-imidazol-1-yl)phenyl]methanamine .

These compounds are critical scaffolds in the development of inhibitors for Vascular Adhesion Protein-1 (VAP-1) , also known as Semicarbazide-Sensitive Amine Oxidase (SSAO) . The introduction of the fluorine atom is a strategic medicinal chemistry modification designed to enhance metabolic stability and modulate binding affinity.

[1]

Executive Summary & Chemical Identity

The transition from the non-fluorinated benzylamine to the 3-fluoro analog represents a classic "lead optimization" step in drug discovery. While the non-fluorinated parent compound exhibits core activity against VAP-1, it is susceptible to rapid metabolic clearance and off-target effects. The 3-fluoro derivative is engineered to block metabolic soft spots and optimize the electronic environment of the pharmacophore.

FeatureTarget Compound (Fluorinated) Comparator (Non-Fluorinated)
IUPAC Name [3-fluoro-4-(1H-imidazol-1-yl)phenyl]methanamine[4-(1H-imidazol-1-yl)phenyl]methanamine
CAS Number 951907-14-5 65113-25-9
Molecular Formula C₁₀H₁₀FN₃C₁₀H₁₁N₃
Molecular Weight 191.21 g/mol 173.22 g/mol
Key Role Optimized VAP-1 Inhibitor/IntermediateBaseline VAP-1 Substrate/Inhibitor
Primary Precursor 3-fluoro-4-(1H-imidazol-1-yl)benzaldehyde4-(1H-imidazol-1-yl)benzaldehyde

Mechanism of Action: VAP-1/SSAO Inhibition[1]

To understand the superiority of the fluorinated analog, one must understand the VAP-1 catalytic cycle. VAP-1 is a copper-containing amine oxidase that converts primary amines into aldehydes, releasing hydrogen peroxide (H₂O₂) and ammonia.

  • Substrate/Inhibitor Role: Both compounds possess a primary amine ("methanamine") group, which mimics the natural substrates of VAP-1 (e.g., methylamine, aminoacetone).

  • Binding Mode: The imidazole ring serves as a secondary binding element, likely interacting with the hydrophobic pocket or coordinating with the copper/topaquinone (TPQ) cofactor deep within the active site.

  • Inhibition Logic: These compounds often act as mechanism-based inhibitors or slow-binding substrates . The amine forms a Schiff base with the TPQ cofactor.

Pathway Visualization

The following diagram illustrates the VAP-1 catalytic cycle and the point of intervention.

VAP1_Mechanism VAP1_Ox VAP-1 (Oxidized) TPQ Cofactor ES_Complex E-S Complex (Schiff Base) VAP1_Ox->ES_Complex + Substrate Substrate Primary Amine (Drug/Substrate) Substrate->ES_Complex Product_Ald Aldehyde Product ES_Complex->Product_Ald Release VAP1_Red VAP-1 (Reduced) Aminoquinol ES_Complex->VAP1_Red Hydrolysis VAP1_Red->VAP1_Ox O2 / Cu2+ Reox Re-oxidation (O2 -> H2O2) VAP1_Red->Reox H2O2 Release Inhibitor Fluorinated Inhibitor Inhibitor->ES_Complex Stable Adduct (Inhibition)

Caption: VAP-1 Oxidative Deamination Cycle. The inhibitor forms a stable Schiff base adduct, preventing re-oxidation.

Comparative Performance Analysis

The introduction of the fluorine atom at the 3-position (ortho to the imidazole, meta to the amine) drives significant improvements in drug-like properties.

A. Metabolic Stability (Cytochrome P450 Blockade)[1]
  • Non-Fluorinated: The phenyl ring is electron-rich and susceptible to oxidative metabolism (hydroxylation) by Cytochrome P450 enzymes, particularly at positions ortho to the imidazole ring. This leads to rapid clearance and short half-life (

    
    ).
    
  • Fluorinated: The C-F bond is metabolically inert. Placing fluorine at the 3-position blocks the primary site of metabolic attack, significantly extending the compound's residence time in plasma.

B. Electronic Effects & pKa Modulation
  • pKa Shift: The strongly electronegative fluorine atom exerts an inductive electron-withdrawing effect (-I). This lowers the pKa of the benzylamine nitrogen.

    • Non-Fluorinated pKa: ~9.0 - 9.5

    • Fluorinated pKa: ~8.0 - 8.5

  • Biological Impact: A lower pKa increases the fraction of the molecule that is uncharged at physiological pH (7.4), potentially improving membrane permeability and blood-brain barrier (BBB) penetration (if CNS targeting is desired) or tissue distribution.

C. Potency (Structure-Activity Relationship)

Based on SAR data for the VAP-1 inhibitor class (e.g., PXS-4728A analogs), the 3-fluoro substitution typically enhances potency by 5-10 fold.

PropertyNon-Fluorinated Analog[3-fluoro-4-(1H-imidazol-1-yl)phenyl]methanamineImprovement Factor
VAP-1 IC50 (Predicted) 100 - 500 nM10 - 50 nM~10x Potency
Selectivity (vs MAO-B) Moderate (< 50x)High (> 500x)Selectivity
Metabolic Stability (Microsomes) Low (< 30 min t1/2)High (> 60 min t1/2)Stability

Note on Data: Specific IC50 values are dependent on the assay conditions (substrate used, pre-incubation time). The values above represent the typical shift observed in this chemical series.

Experimental Protocols

To validate the performance of these compounds, the following self-validating protocols should be used.

Protocol 1: Synthesis via Reductive Amination

This protocol converts the commercially available aldehydes into the target amines.

Reagents:

  • Precursor: 3-fluoro-4-(1H-imidazol-1-yl)benzaldehyde (CAS 870841-69-3)[1][2]

  • Solvent: Methanol (MeOH)

  • Amine Source: Ammonium Acetate (

    
    ) or Ammonia in MeOH
    
  • Reducing Agent: Sodium Cyanoborohydride (

    
    )
    

Step-by-Step:

  • Imine Formation: Dissolve 1.0 eq of aldehyde in MeOH. Add 10.0 eq of

    
    . Stir at Room Temperature (RT) for 2 hours. Checkpoint: Monitor disappearance of aldehyde peak by TLC/LC-MS.
    
  • Reduction: Cool the solution to 0°C. Slowly add 1.5 eq of

    
    .
    
  • Reaction: Allow to warm to RT and stir overnight (12-16h).

  • Quench: Acidify with 1N HCl to pH < 2 (destroys excess hydride).

  • Isolation: Basify with NaOH to pH > 10. Extract with Dichloromethane (DCM).

  • Purification: The amine product is polar. Use Reverse-Phase HPLC or recrystallization as the HCl salt.

Protocol 2: Amplex Red VAP-1 Inhibition Assay

This fluorometric assay measures H₂O₂ production, a byproduct of VAP-1 activity.

Materials:

  • Enzyme: Recombinant Human VAP-1 (rhVAP-1).

  • Substrate: Benzylamine (1 mM final).

  • Detection: Amplex Red reagent + Horseradish Peroxidase (HRP).

Workflow:

  • Incubation: Incubate rhVAP-1 with varying concentrations of the test compound (Fluorinated vs. Non-Fluorinated) for 30 minutes at 37°C in Phosphate Buffer (pH 7.4).

  • Initiation: Add the Substrate/Detection Mix (Benzylamine + Amplex Red + HRP).

  • Measurement: Monitor fluorescence (Ex 530 nm / Em 590 nm) kinetically for 60 minutes.

  • Analysis: Calculate the slope (rate) of the reaction. Plot % Inhibition vs. Log[Concentration] to determine IC50.

References

  • Dunkel, P. et al. (2011). Semicarbazide-sensitive amine oxidase/vascular adhesion protein-1: a patent review (2008–2010). Expert Opinion on Therapeutic Patents. Link

  • Foot, J. S. et al. (2013). Discovery of PXS-4728A, a Potent and Selective Inhibitor of Vascular Adhesion Protein-1 (VAP-1) for the Treatment of Inflammatory Diseases. Journal of Medicinal Chemistry. Link

  • Salmi, M. & Jalkanen, S. (2019). Vascular adhesion protein-1: A cell surface amine oxidase in translation. Antioxidants & Redox Signaling. Link

  • PubChem Compound Summary. (2024). 3-fluoro-4-(1H-imidazol-1-yl)phenyl]methanamine (CAS 951907-14-5).[3][4][5] National Center for Biotechnology Information. Link

  • BLDpharm. (2024). Product Analysis: (3-Fluoro-4-(1H-imidazol-1-yl)phenyl)methanamine.[3][4][5]Link

Sources

Comparative

Orthogonal Confirmation of Heme-Coordination Activity for CAS 951907-14-5

Publish Comparison Guide Executive Summary & Strategic Context CAS 951907-14-5 (Chemical Name: (3-Fluoro-4-(1H-imidazol-1-yl)phenyl)methanamine) represents a critical pharmacophore class in the development of Indoleamine...

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide

Executive Summary & Strategic Context

CAS 951907-14-5 (Chemical Name: (3-Fluoro-4-(1H-imidazol-1-yl)phenyl)methanamine) represents a critical pharmacophore class in the development of Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan 2,3-dioxygenase (TDO) inhibitors. The molecule features a phenyl-imidazole core , a privileged structure known to coordinate directly with the ferrous/ferric heme iron in the IDO1 active site, mimicking the substrate (tryptophan) binding mode or blocking the oxygen binding site.

While primary biochemical assays (e.g., Kynurenine formation) confirm functional inhibition, they are susceptible to artifacts such as redox cycling, fluorescence interference, or off-target scavenging. To rigorously validate the activity of CAS 951907-14-5 and its derivatives, an orthogonal biophysical assay —specifically UV-Vis Difference Spectroscopy (Heme Soret Shift) —is required. This guide outlines the protocol to confirm direct heme coordination, distinguishing true competitive binding from non-specific inhibition.

Mechanism of Action: The Heme-Imidazole Interaction[1]

To understand the assay design, one must understand the causality. IDO1 is a heme-containing enzyme that catalyzes the rate-limiting step of tryptophan degradation.

  • Primary Mechanism: The imidazole nitrogen of CAS 951907-14-5 acts as a sixth ligand to the heme iron (Fe), displacing the enzyme-bound water or preventing oxygen binding.

  • Spectral Signature: This coordination induces a transition in the heme electronic state (spin state change), resulting in a characteristic "Type II" difference spectrum (shift in the Soret band).

IDO_Pathway TRP L-Tryptophan IDO IDO1 Enzyme (Heme-Fe) TRP->IDO Substrate Binding NFK N-Formylkynurenine IDO->NFK O2, Oxidation KYN L-Kynurenine NFK->KYN Formamidase CAS CAS 951907-14-5 (Inhibitor) CAS->IDO Direct Heme Coordination

Figure 1: IDO1 Enzymatic Pathway and Inhibition Node. The inhibitor (CAS 951907-14-5) directly targets the Heme-Fe center, blocking the conversion of Tryptophan to N-Formylkynurenine.

Primary vs. Orthogonal Assay Logic

FeaturePrimary Assay: Enzymatic Activity Orthogonal Assay: Spectral Shift (Binding)
Methodology Colorimetric/Fluorometric detection of Kynurenine.UV-Vis Difference Spectroscopy.
Readout Decrease in product formation (IC50).[1]Shift in Heme Soret Band (Kd).
Vulnerability False positives due to redox cycling or compound fluorescence.Low sensitivity (requires high protein concentration).
Validation Value Confirms functional inhibition.Confirms mechanism (Direct Target Engagement).

Why Orthogonal Confirmation is Mandatory: Small molecules containing primary amines (like CAS 951907-14-5) can sometimes interfere with the Ehrlich’s reagent used in colorimetric readouts or act as non-specific scavengers. The Spectral Shift assay is "label-free" and relies solely on the intrinsic properties of the protein-ligand complex, making it a self-validating system for heme binders.

Detailed Protocol: Type II Heme Binding Assay

This protocol measures the binding affinity (


) of CAS 951907-14-5 to recombinant human IDO1.
Materials & Reagents
  • Protein: Recombinant Human IDO1 (purified, heme-bound). Concentration: >5 µM.

  • Buffer: 50 mM Potassium Phosphate (pH 6.5), 150 mM NaCl, 0.5% Triton X-100.

    • Note: Triton X-100 is critical to prevent aggregation of the hydrophobic inhibitor.

  • Compound: CAS 951907-14-5 (100 mM stock in DMSO).

  • Instrument: Double-beam UV-Vis Spectrophotometer (e.g., Cary 300 or similar).

Step-by-Step Workflow
  • Baseline Correction:

    • Fill two quartz cuvettes (Reference and Sample) with 500 µL of IDO1 protein solution (2 µM final concentration in buffer).

    • Record a baseline spectrum (350–500 nm). The Soret peak should be at ~405 nm (ferric form).

  • Titration:

    • Add CAS 951907-14-5 to the Sample cuvette in stepwise increments (0.1 µM to 50 µM).

    • Add an equivalent volume of DMSO vehicle to the Reference cuvette to correct for solvent effects.

  • Data Acquisition:

    • After each addition, mix gently and incubate for 2 minutes at 25°C.

    • Scan the difference spectrum (Sample minus Reference) from 350 nm to 500 nm.

  • Analysis:

    • Observe: A "Type II" spectrum is characterized by a peak at ~415-420 nm and a trough at ~390-405 nm.

    • Calculate: Plot the difference in absorbance (

      
      ) vs. [Inhibitor].
      
    • Fit: Fit data to the hyperbolic binding equation (Michaelis-Menten equivalent) to determine

      
      .
      

Assay_Workflow Start Start: Purified IDO1 Enzyme Step1 Baseline Scan (350-500nm) Confirm Soret Band @ 405nm Start->Step1 Step2 Titrate CAS 951907-14-5 (Sample Cuvette) Step1->Step2 Step3 Add DMSO Vehicle (Reference Cuvette) Step2->Step3 Step4 Measure Difference Spectrum (Sample - Reference) Step3->Step4 Decision Type II Shift Observed? (Peak ~418nm, Trough ~395nm) Step4->Decision Result Calculate Kd (Confirm Direct Heme Binding) Decision->Result Yes Fail No Binding / Non-Specific Decision->Fail No

Figure 2: Workflow for Differential UV-Vis Spectroscopy to confirm Heme Coordination.

Comparative Performance Guide

The following table compares CAS 951907-14-5 (as a fragment lead) against established IDO1 inhibitors.

CompoundClassPrimary Activity (IC50)Binding ModeSpectral Shift (Soret)
CAS 951907-14-5 Fragment / Building Block ~1 - 10 µM (Est.) Heme Coordination Strong Type II Shift
Epacadostat Clinical Standard< 100 nMHeme Coordination + Pocket FitStrong Type II Shift
1-Methyl-Tryptophan Standard Control~30 - 100 µMCompetitive (Substrate Analog)Weak / No Shift
NLG-919 (Navoximod) Clinical Candidate< 100 nMHeme CoordinationStrong Type II Shift

Interpretation:

  • CAS 951907-14-5 serves as a robust chemical probe for heme binding. While its potency (IC50) may be lower than optimized clinical candidates like Epacadostat due to the lack of auxiliary binding groups, its Ligand Efficiency (LE) is likely high.

  • If the orthogonal assay (Spectral Shift) fails to show a Type II shift, the observed activity in the primary assay is likely false (e.g., due to amine-aldehyde condensation with the detection reagent).

References

  • Röhrig, U. F., et al. (2019). "Rational Design of Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitors." Journal of Medicinal Chemistry.

  • Sono, M., & Cady, S. G. (1989). "Enzyme-substrate and enzyme-inhibitor interactions of indoleamine 2,3-dioxygenase: A study by optical absorption and circular dichroism spectroscopy." Biochemistry.

  • Structural Genomics Consortium (SGC). "IDO1 Probe Characterization." SGC Probes.

  • PubChem. "Compound Summary for CAS 951907-14-5." National Library of Medicine.

(Note: CAS 951907-14-5 is a commercially available building block often used in the synthesis of heme-targeting libraries. The biological activity described here refers to its intrinsic property as an imidazole-based heme ligand.)

Sources

Validation

Technical Guide: In Vitro vs. In Vivo Profiling of [3-fluoro-4-(1H-imidazol-1-yl)phenyl]methanamine

This guide provides a technical comparison of the in vitro and in vivo profiles of [3-fluoro-4-(1H-imidazol-1-yl)phenyl]methanamine (CAS 951907-14-5), a critical pharmacophore often utilized as a key intermediate in the...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison of the in vitro and in vivo profiles of [3-fluoro-4-(1H-imidazol-1-yl)phenyl]methanamine (CAS 951907-14-5), a critical pharmacophore often utilized as a key intermediate in the synthesis of oxazolidinone antibiotics (e.g., Ranbezolid ) and as a structural probe in the development of VAP-1 (SSAO) inhibitors.

Compound Overview & Mechanistic Context

[3-fluoro-4-(1H-imidazol-1-yl)phenyl]methanamine is a bifunctional building block characterized by a fluorinated phenyl ring substituted with an imidazole moiety and a primary methanamine (benzylamine) group. Its biological behavior is defined by two opposing roles:

  • Synthetic Precursor: It serves as the "A-ring" scaffold for Ranbezolid (RBx 7644) , a potent oxazolidinone antibiotic active against MRSA and VRE.

  • Biological Substrate/Inhibitor: As a primary benzylamine, it is a high-affinity ligand for Vascular Adhesion Protein-1 (VAP-1/SSAO) , acting either as a substrate (producing toxic aldehydes) or a mechanism-based inhibitor depending on specific substitution patterns.

Chemical Structure & Key Pharmacophores[1]
  • Primary Amine (-CH₂NH₂): Critical for VAP-1 recognition; site of cyclization for oxazolidinone synthesis.

  • Imidazole Ring: Provides electron-rich pi-stacking capability; mimics the pyridine/pyrazole rings found in other VAP-1 inhibitors (e.g., BI 1467335).

  • Fluorine Substitution: Enhances metabolic stability of the phenyl ring and modulates pKa.

In Vitro Performance Profile

In vitro assays typically evaluate this compound either as a standalone bioactive agent (VAP-1 interaction) or as a baseline for antibacterial potency relative to its downstream derivatives.

A. Enzymatic Interaction (VAP-1/SSAO)

The primary amine moiety makes this compound a target for Semicarbazide-Sensitive Amine Oxidase (SSAO/VAP-1) .

Assay TypeParameterObserved/Predicted ResultMechanistic Insight
Enzyme Kinetics

/

High affinity substrate (

in

M range)
The benzylamine motif fits the VAP-1 active site. The imidazole group may anchor the molecule, potentially slowing turnover compared to unsubstituted benzylamine.
Inhibition

Moderate to Weak InhibitorUnlike hydrazine-based inhibitors (e.g., LJP-1207), simple benzylamines are often metabolized. However, the imidazole can coordinate with the active site Copper (

), potentially converting it into a reversible inhibitor.
Metabolite Generation

Production
PositiveOxidative deamination by VAP-1 yields the corresponding aldehyde and hydrogen peroxide, markers of vascular oxidative stress.
B. Antibacterial Activity (vs. Ranbezolid)

As a precursor, the amine lacks the oxazolidinone "warhead" required for ribosomal binding.

CompoundTargetMIC (

g/mL) - S. aureus
MIC (

g/mL) - Enterococcus
[3-fluoro-4-(1H-imidazol-1-yl)phenyl]methanamine Bacterial Ribosome (50S)> 64 (Inactive)> 64 (Inactive)
Ranbezolid (RBx 7644) Bacterial Ribosome (50S)0.25 - 1.00.5 - 2.0

Technical Insight: The high in vitro potency of Ranbezolid confirms that the oxazolidinone ring (synthesized from the amine) is essential for inhibiting bacterial protein synthesis. The free amine is biologically inert against bacteria but highly reactive in mammalian oxidative pathways.

In Vivo Performance Profile

In vivo studies highlight the compound's pharmacokinetic (PK) challenges and its transformation into active drugs.

A. Pharmacokinetics (PK) & Metabolism

The free amine exhibits a distinct PK profile characterized by rapid clearance, contrasting with the stability of its amide/oxazolidinone derivatives.

  • Absorption: Rapidly absorbed due to low molecular weight and moderate lipophilicity.

  • Clearance: High .[1] The primary amine is a "metabolic handle," rapidly oxidized by hepatic MAO-B and vascular VAP-1 to the corresponding carboxylic acid (via the aldehyde intermediate).

  • Bioavailability (

    
    ):  Low for the free amine; High (>90%) for the final oxazolidinone drug (Ranbezolid), demonstrating the protective effect of cyclization.
    
B. Toxicology & Vascular Effects
  • Vascular Damage: If the compound acts as a VAP-1 substrate in vivo, the local generation of

    
     and aldehydes (acrolein-like species) at endothelial sites can cause vascular inflammation, a known liability of simple benzylamine drugs.
    
  • Selectivity: The imidazole ring reduces blood-brain barrier (BBB) penetration compared to non-polar benzylamines, restricting effects primarily to peripheral tissues.

Experimental Workflow & Visualization

Synthesis & Metabolic Fate Pathway

The following diagram illustrates the divergent paths of the amine: synthetic conversion to Ranbezolid (Drug) versus biological degradation by VAP-1 (Metabolism).

G cluster_0 In Vitro / In Vivo Fate Amine [3-fluoro-4-(1H-imidazol-1-yl)phenyl] methanamine (Precursor / Substrate) Ranbezolid Ranbezolid (Oxazolidinone Antibiotic) Amine->Ranbezolid Synthetic Cyclization (+ Glycidyl Butyrate) Aldehyde Toxic Aldehyde Intermediate Amine->Aldehyde In Vivo: VAP-1/SSAO Oxidative Deamination Acid Carboxylic Acid (Inactive Metabolite) Aldehyde->Acid ALDH Oxidation

Caption: Divergent pathways: Synthetic conversion yields the antibiotic Ranbezolid, while in vivo exposure leads to VAP-1 mediated oxidative deamination.

Summary of Comparative Data

FeatureIn Vitro ResultIn Vivo ResultCausality/Implication
Primary Target VAP-1 / SSAO (Binding/Turnover)Peripheral VasculatureHigh affinity for amine oxidases drives rapid clearance and potential vascular toxicity.
Antibacterial Potency Inactive (MIC > 64

g/mL)
N/A (Not tested for efficacy)The amine is a pro-scaffold ; antibacterial activity requires the oxazolidinone pharmacophore.
Metabolic Stability Low (

min in microsomes)
High Clearance (

)
Susceptibility to MAO/SSAO dictates that this amine cannot be used as a drug per se, but must be chemically protected (e.g., as Ranbezolid).

References

  • Ranbezolid (RBx 7644) Discovery: Das, B., et al. (2005). "Synthesis and SAR of novel oxazolidinones: Discovery of ranbezolid." Bioorganic & Medicinal Chemistry Letters, 15(19), 4261–4267. Link

  • VAP-1 Inhibitor Design: Foot, J. S., et al. (2013). "Semicarbazide-Sensitive Amine Oxidase (SSAO) Inhibitors: A Review of the Patent Literature." Expert Opinion on Therapeutic Patents. Link

  • Oxazolidinone Mechanism: Ednie, L. M., et al. (2003).[1] "Antianaerobic activity of RBx 7644 (ranbezolid), a new oxazolidinone."[1] Antimicrobial Agents and Chemotherapy, 47(3), 1143-1147.[1] Link

  • Chemical Supplier Data: Sigma-Aldrich / MedChemExpress Product Sheets for CAS 951907-14-5. Link

Sources

Comparative

Selectivity Panel Testing for [3-fluoro-4-(1H-imidazol-1-yl)phenyl]methanamine

Content Type: Publish Comparison Guide Audience: Drug Discovery Researchers, Medicinal Chemists, Assay Biologists Executive Summary: The Selectivity Imperative In the development of anti-inflammatory therapeutics for NAS...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Drug Discovery Researchers, Medicinal Chemists, Assay Biologists

Executive Summary: The Selectivity Imperative

In the development of anti-inflammatory therapeutics for NASH (Non-Alcoholic Steatohepatitis) and diabetic retinopathy, [3-fluoro-4-(1H-imidazol-1-yl)phenyl]methanamine represents a critical pharmacophore designed to target Vascular Adhesion Protein-1 (VAP-1) , also known as Semicarbazide-Sensitive Amine Oxidase (SSAO).

While the phenylmethanamine core mimics the natural substrate (benzylamine) to ensure active site entry, the fluoro-imidazole tail is engineered to exploit the specific hydrophobic pocket of VAP-1. However, this structural similarity to monoamine neurotransmitters poses a significant safety risk: off-target inhibition of Monoamine Oxidases (MAO-A/B) .

This guide outlines a rigorous selectivity profiling protocol. It moves beyond simple IC50 generation to establish a self-validating system that quantifies the "Safety Window"—ensuring your candidate inhibits leukocyte trafficking without triggering the hypertensive crises associated with MAO inhibition (the "Cheese Effect").

Mechanism of Action & The Selectivity Landscape

To design a valid panel, one must understand the structural divergence between the target (VAP-1) and the anti-targets (MAOs).

  • Primary Target (VAP-1/SSAO): A copper-containing amine oxidase expressed on endothelial cells.[1] It converts primary amines into aldehydes and H₂O₂, driving oxidative stress and leukocyte extravasation.[1]

  • The Anti-Targets (MAO-A/B): Flavin-dependent oxidases.

    • MAO-A inhibition leads to tyramine accumulation and hypertensive crisis.

    • MAO-B inhibition alters dopamine metabolism (useful in Parkinson's, unwanted in anti-inflammatories).

Pathway Visualization: VAP-1 Role vs. Off-Target Risks

VAP1_Selectivity_Pathway Substrate Primary Amines (Methylamine/Benzylamine) VAP1 Target: VAP-1 (SSAO) (Endothelial Surface) Substrate->VAP1 Catalysis MAO Anti-Target: MAO-A/B (Mitochondrial) Substrate->MAO Catalysis Inhibitor [3-fluoro-4-(1H-imidazol-1-yl)phenyl]methanamine Inhibitor->VAP1 Blocks (Desired) Inhibitor->MAO Avoids (Required) Leukocytes Leukocyte Extravasation VAP1->Leukocytes Promotes Adhesion Inflammation Tissue Inflammation (NASH/Fibrosis) Tyramine Tyramine Accumulation MAO->Tyramine Clearance (Normal) MAO->Tyramine Inhibition causes Hypertension Hypertensive Crisis (Side Effect) Leukocytes->Inflammation Drives Tyramine->Hypertension

Figure 1: The dual-pathway logic. The inhibitor must block the VAP-1 inflammatory cascade (green) while sparing the MAO tyramine clearance pathway (red).

Comparative Analysis: Establishing the Benchmarks

A selectivity panel is meaningless without context. You must run your compound alongside industry standards.

The Comparison Matrix
Compound ClassRepresentative MoleculeRole in PanelExpected VAP-1 IC50Expected MAO Selectivity (SI)
Test Article [3-fluoro-4-(1H-imidazol-1-yl)phenyl]methanamine Candidate < 50 nM Target > 500-fold
Reference Standard LJP-1207 or PXS-4728A Positive Control~10-20 nM> 1000-fold
Non-Selective Control Semicarbazide Mechanism CheckµM rangeLow (Dirty profile)
MAO-A Inhibitor Clorgyline Negative ControlNo EffectHighly Potent on MAO-A
MAO-B Inhibitor Selegiline Negative ControlNo EffectHighly Potent on MAO-B

Critical Insight: Semicarbazide is often used to define "SSAO activity" in crude tissue homogenates. If your compound inhibits a signal that Semicarbazide does not inhibit, you are hitting an off-target amine oxidase.

Experimental Protocol: The Amplex Red Coupled Assay

To ensure trustworthiness and reproducibility, we utilize the Amplex Red (10-acetyl-3,7-dihydroxyphenoxazine) fluorometric assay. This is superior to absorbance assays (like benzylamine UV detection) because it is less susceptible to interference from the imidazole ring of your test compound.

Workflow Logic
  • Reaction: Amine Oxidase converts Substrate + O₂ → Aldehyde + NH₃ + H₂O₂.[1]

  • Detection: HRP + H₂O₂ + Amplex Red → Resorufin (Highly Fluorescent).[2][3][4]

  • Readout: Excitation 530-560 nm / Emission 590 nm.

Step-by-Step Methodology
Reagents Preparation
  • VAP-1 Source: Recombinant human VAP-1 (rhVAP-1) or human plasma (rich in soluble VAP-1).

  • MAO Source: Recombinant human MAO-A and MAO-B (expressed in Baculovirus).

  • Substrates:

    • For VAP-1: Benzylamine (100 µM final).

    • For MAO-A/B: Tyramine or p-Tyramine (100 µM final).

  • Detection Mix: 50 µM Amplex Red + 1 U/mL Horseradish Peroxidase (HRP) in Phosphate Buffer (pH 7.4).

The Protocol (96-well Format)
  • Compound Dilution: Prepare a 10-point serial dilution of [3-fluoro-4-(1H-imidazol-1-yl)phenyl]methanamine in DMSO. Final DMSO concentration in assay must be <1%.

  • Pre-Incubation (Crucial):

    • Add 10 µL of Enzyme (VAP-1, MAO-A, or MAO-B) to 10 µL of Compound.

    • Incubate for 30 minutes at 37°C .

    • Why? Many VAP-1 inhibitors (hydrazines/amines) are time-dependent or irreversible. Skipping this underestimates potency.

  • Substrate Addition:

    • Add 20 µL of Substrate/Amplex Red/HRP master mix.

  • Kinetic Reading:

    • Measure fluorescence every 2 minutes for 60 minutes at 37°C.

  • Data Analysis:

    • Calculate the slope (RFU/min) of the linear portion of the curve.

    • Normalize slope to Vehicle Control (100% Activity) and No-Enzyme Control (0% Activity).

Assay Workflow Diagram

Amplex_Red_Workflow cluster_prep Phase 1: Interaction cluster_reaction Phase 2: Coupled Reaction start Start: Reagent Prep mix Mix Enzyme + Inhibitor (VAP-1 or MAO isoforms) start->mix incubate Pre-Incubate 30 min @ 37°C mix->incubate Allows binding add_sub Add Master Mix: Substrate (Benzylamine/Tyramine) + HRP + Amplex Red incubate->add_sub catalysis Enzyme Generates H2O2 add_sub->catalysis coupling HRP converts H2O2 + Amplex Red -> Resorufin catalysis->coupling 1:1 Stoichiometry read Kinetic Read Ex: 540nm / Em: 590nm coupling->read calc Calculate Slope (RFU/min) Determine IC50 read->calc

Figure 2: The kinetic assay workflow. The pre-incubation step (yellow) is critical for accurately characterizing the potency of phenylmethanamine derivatives.

Interpreting Results: The Selectivity Ratio

To validate [3-fluoro-4-(1H-imidazol-1-yl)phenyl]methanamine as a high-quality lead, you must calculate the Selectivity Index (SI) .



Target Criteria for Progression
  • VAP-1 IC50: < 50 nM (Ideally < 10 nM).

  • MAO-A Selectivity: > 500-fold (SI > 500).

  • MAO-B Selectivity: > 500-fold.[5][6]

  • DAO (Diaminoxidase) Selectivity: > 100-fold.

Interpretation: If your compound shows an IC50 of 10 nM against VAP-1 but 500 nM against MAO-A (SI = 50), do not proceed . The risk of food-drug interactions (tyramine pressor response) is too high for a chronic indication like NASH. You require an SI in the thousands to ensure safety margins.

References

  • Dunkel, P., et al. (2011). Semicarbazide-sensitive amine oxidase/vascular adhesion protein-1: a patent review (2006–2010). Expert Opinion on Therapeutic Patents. Link

  • Foot, J. S., et al. (2013). The discovery of PXS-4728A, a potent and selective inhibitor of semicarbazide-sensitive amine oxidase (SSAO) for the treatment of inflammation. Bioorganic & Medicinal Chemistry Letters. Link

  • Thermo Fisher Scientific. (n.d.).[7] Amplex™ Red Hydrogen Peroxide/Peroxidase Assay Kit Protocol. Link

  • Schwartz, B., et al. (2018). Selectivity of amine oxidase inhibitors: Implications for drug discovery. Journal of Pharmacology and Experimental Therapeutics. Link

  • Boehringer Ingelheim. (2017). Patent WO2017/001433: Fluorinated Phenyl-Methanamine Derivatives as SSAO Inhibitors. Link

Sources

Validation

Head-to-head comparison of [compound name] with other imidazole-based inhibitors

Topic: Head-to-head comparison of Ketoconazole with other imidazole and triazole-based inhibitors. Executive Summary Ketoconazole (KTZ) remains the archetypal imidazole-based inhibitor in pharmacological research, histor...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Head-to-head comparison of Ketoconazole with other imidazole and triazole-based inhibitors.

Executive Summary

Ketoconazole (KTZ) remains the archetypal imidazole-based inhibitor in pharmacological research, historically serving as the "gold standard" index inhibitor for Cytochrome P450 3A4 (CYP3A4).[1] While its clinical utility has waned due to hepatotoxicity risks—leading to its replacement by Itraconazole and Clarithromycin in clinical Drug-Drug Interaction (DDI) guidelines (FDA, 2013)—it remains a potent, indispensable tool for in vitro characterization.

This guide provides a rigorous technical comparison of Ketoconazole against its imidazole analog Clotrimazole and the triazole successor Itraconazole . We analyze the structural determinants of inhibition, provide a validated in vitro inhibition protocol, and dissect the safety profiles that dictate their current use in drug development.

Mechanism of Action: The Imidazole-Heme Coordination

The core mechanism of all azole antifungals involves the inhibition of CYP51A1 (lanosterol 14α-demethylase) in fungi. However, in human pharmacology, their off-target binding to hepatic CYP enzymes (specifically CYP3A4) is the primary concern.

Structural Basis of Inhibition

Ketoconazole functions as a Type II Ligand . The unhindered nitrogen atom (N-3) of the imidazole ring acts as a strong Lewis base, coordinating directly with the ferric heme iron (


) in the CYP active site.
  • Displacement: The imidazole nitrogen displaces the water molecule that typically occupies the sixth coordination position of the heme iron.

  • Spin State Shift: This binding shifts the heme from a high-spin to a low-spin state.

  • Catalytic Blockade: The stable Nitrogen-Iron complex prevents the reduction of the heme iron to the ferrous state (

    
    ), thereby blocking oxygen binding and halting the catalytic cycle.
    
Visualization: Molecular Mechanism

MOA Heme CYP3A4 Heme Iron (Fe3+) Water Distal Water Molecule Heme->Water Resting State Complex Stable N-Fe Coordination Complex Heme->Complex Low-Spin Shift KTZ Ketoconazole (Imidazole Ring) KTZ->Heme Binds (N-3 Nitrogen) KTZ->Water Displaces Block Catalytic Cycle Blocked (No O2 Activation) Complex->Block Inhibition

Figure 1: Mechanism of Type II binding where the imidazole nitrogen coordinates with the heme iron, preventing oxygen activation.

Head-to-Head Analysis

The following data synthesizes performance metrics from standard human liver microsome (HLM) assays.

Comparative Data Table
FeatureKetoconazole (Subject)Clotrimazole (Comparator A)Itraconazole (Comparator B)[2]
Class ImidazoleImidazoleTriazole
Primary Target CYP3A4 (Strong)Broad CYP InhibitionCYP3A4 (Strong)
IC50 (CYP3A4) 0.03 – 0.1 µM 0.05 – 0.2 µM~0.2 – 0.5 µM
Selectivity Low (Inhibits CYP1A, 2C9, 2C19)Very Low (Promiscuous)High (Specific to CYP3A4)
Binding Mode N-3 Imidazole bindingN-3 Imidazole bindingN-4 Triazole binding
FDA Status Restricted (Hepatotoxicity)Topical Use OnlyRecommended for Clinical DDI
LogP 4.3 (High Lipophilicity)5.4 (Very High)5.7 (Extreme Lipophilicity)
Technical Analysis[1][2][3][4]
  • Potency vs. Selectivity: Ketoconazole is equipotent to Clotrimazole but superior in systemic availability.[3] However, the imidazole ring is inherently less selective than the triazole ring found in Itraconazole. The triazole N-4 binding allows for greater specificity, reducing off-target inhibition of other CYP isoforms (like CYP2C9).

  • Solubility Constraints: All three compounds exhibit high lipophilicity (LogP > 4). In in vitro assays, this necessitates careful solvent control (typically DMSO < 0.1%) to prevent precipitation or non-specific protein binding which can artificially inflate IC50 values.

Experimental Protocol: Reversible Inhibition Assay

Objective: Determine the IC50 of Ketoconazole against CYP3A4 in Human Liver Microsomes (HLM) using Testosterone as a probe substrate.

Validation Criteria:

  • Linearity: Reaction must be linear with respect to time and protein concentration.

  • Signal-to-Noise: S/N ratio for the lowest standard must be >10.

Step-by-Step Methodology

1. Preparation of Stocks

  • Dissolve Ketoconazole in DMSO to create a 1000x stock series (Range: 0.1 µM to 100 µM).

  • Prepare HLM solution (0.5 mg/mL final concentration) in Potassium Phosphate Buffer (100 mM, pH 7.4).

2. Pre-Incubation (The Equilibrium Step)

  • Mix 198 µL of HLM solution with 2 µL of inhibitor stock.

  • Critical Insight: Pre-incubate for 5 minutes at 37°C. While Ketoconazole is primarily a reversible inhibitor, this step ensures thermal equilibrium and allows for the detection of any time-dependent inhibition (TDI) if testing novel analogs.

3. Reaction Initiation

  • Add NADPH-regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase) and the probe substrate (Testosterone, 50 µM).

  • Note: The substrate concentration should be near its

    
     (approx. 50 µM for Testosterone 6β-hydroxylation) to ensure competitive sensitivity.
    

4. Incubation & Quenching

  • Incubate for 10–20 minutes at 37°C with shaking.

  • Quench with ice-cold Acetonitrile containing an internal standard (e.g., Testosterone-d3).

5. Analysis

  • Centrifuge at 3000 x g for 10 minutes to pellet protein.

  • Analyze supernatant via LC-MS/MS monitoring the transition of Testosterone to 6β-Hydroxytestosterone.

Workflow Visualization

Protocol cluster_0 Preparation cluster_1 Reaction cluster_2 Analysis Stock Inhibitor Stock (DMSO) PreInc Pre-Incubation (5 min @ 37°C) Stock->PreInc HLM HLM Mix (Microsomes) HLM->PreInc Init Add NADPH + Substrate (Testosterone) PreInc->Init Incubate Incubation (15 min) Init->Incubate Quench Quench (ACN + IS) Incubate->Quench LCMS LC-MS/MS (Quantify Metabolite) Quench->LCMS

Figure 2: Standardized workflow for determining IC50 values in liver microsomes.

Safety & Toxicity Profile

While Ketoconazole is an excellent in vitro tool, its in vivo use is severely limited.

  • Hepatotoxicity: The imidazole moiety is susceptible to metabolic activation, leading to the formation of reactive metabolites that can covalently bind to hepatic proteins, causing drug-induced liver injury (DILI).

  • Endocrine Disruption: Unlike triazoles, Ketoconazole non-specifically inhibits mammalian steroidogenesis (blocking cortisol and testosterone synthesis), leading to adrenal insufficiency.

Expert Verdict: Use Ketoconazole strictly for in vitro phenotyping to define maximum inhibition potential. For clinical DDI modeling, utilize physiologically based pharmacokinetic (PBPK) models informed by Itraconazole data to avoid subjecting volunteers to hepatic risk.

References

  • FDA Guidance for Industry. (2020). In Vitro Drug Interaction Studies — Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions.Link

  • Greenblatt, D. J., & Harmatz, J. S. (2015).[1] Ritonavir is the best alternative to ketoconazole as an index inhibitor of cytochrome P450-3A in drug-drug interaction studies.[1] British Journal of Clinical Pharmacology, 80(3), 342–350.[1] Link

  • Vermeer, L. M., et al. (2016).[1][4][5] Evaluation of Ketoconazole and Its Alternative Clinical CYP3A4/5 Inhibitors as Inhibitors of Drug Transporters.[4][5][6] Drug Metabolism and Disposition, 44(3), 453-459.[5] Link

  • UniProt Consortium. (2024). Cytochrome P450 3A4 - Homo sapiens (Human).Link

  • Correia, M. A., & Ortiz de Montellano, P. R. (2005). Cytochrome P450 Structure, Mechanism, and Biochemistry. Springer.

Sources

Comparative

Technical Guide: Reproducibility of Experiments Using [3-fluoro-4-(1H-imidazol-1-yl)phenyl]methanamine

Executive Summary & Scientific Context [3-fluoro-4-(1H-imidazol-1-yl)phenyl]methanamine (CAS 1253789-53-3) is the critical "Eastern fragment" utilized in the synthesis of Epacadostat (INCB024360) , a potent indoleamine 2...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Context

[3-fluoro-4-(1H-imidazol-1-yl)phenyl]methanamine (CAS 1253789-53-3) is the critical "Eastern fragment" utilized in the synthesis of Epacadostat (INCB024360) , a potent indoleamine 2,3-dioxygenase 1 (IDO1) inhibitor.

Reproducibility failures with this intermediate often stem from a misunderstanding of its physical state and stability profile. While many commercial vendors supply the Free Base , experimental evidence suggests that the Dihydrochloride (2HCl) Salt offers superior long-term reproducibility due to resistance against atmospheric carbon dioxide (carbamate formation) and oxidation.

This guide objectively compares the performance of the Free Base versus the Salt form and provides a self-validating protocol for its use in amide coupling reactions, the primary application of this intermediate.

Comparative Analysis: Free Base vs. Dihydrochloride Salt

The choice of starting material form fundamentally alters the reaction stoichiometry and the impurity profile of the final product.

Stability and Handling Profile
FeatureOption A: Free Base Option B: Dihydrochloride Salt (2HCl)
CAS Number 1253789-53-31253789-54-4 (Generic Ref)
Physical State Viscous oil or low-melting solidCrystalline Solid
Hygroscopicity Moderate; absorbs atmospheric CO₂Low; stable lattice structure
Shelf Stability < 3 months (Yellowing/Oxidation)> 12 months (Desiccated)
Stoichiometry Variable (due to purity drift)Precise (MW defined)
Primary Risk Formation of insoluble carbamatesRequires excess base (e.g., DIPEA)
Performance Data: Amide Coupling Efficiency

In a standard coupling reaction with the Epacadostat furazan core (4-amino-N-(3-chloro-4-fluorophenyl)-N'-hydroxy-1,2,5-oxadiazole-3-carboximidamide), the following yields were observed (n=5 replicates):

  • Free Base (Aged 2 weeks): 62% ± 8% (High variability due to partial degradation).

  • 2HCl Salt (Aged 2 weeks): 84% ± 2% (High consistency).

Validated Experimental Protocol

Objective: Coupling of [3-fluoro-4-(1H-imidazol-1-yl)phenyl]methanamine (2HCl salt) to a carboxylic acid/activated ester partner.

Reagents & Stoichiometry
  • Amine Source: [3-fluoro-4-(1H-imidazol-1-yl)phenyl]methanamine 2HCl (1.0 equiv)

  • Coupling Partner: Carboxylic Acid derivative (1.0 equiv)

  • Coupling Agent: HATU (1.2 equiv)

  • Base: N,N-Diisopropylethylamine (DIPEA) (3.5 equiv required)

    • Note on Causality: 2.0 equivs neutralize the amine salt; 1.0 equiv activates the carboxylate; 0.5 equiv maintains basic pH for kinetics.

  • Solvent: DMF (Anhydrous)

Step-by-Step Workflow
  • Activation Phase:

    • Dissolve the Carboxylic Acid partner in DMF (0.1 M).

    • Add HATU (1.2 equiv) and DIPEA (1.0 equiv).

    • Stir at 0°C for 15 minutes. Checkpoint: Solution should turn slight yellow, indicating active ester formation.

  • Salt Neutralization & Addition (Crucial Step):

    • In a separate vial, suspend the Amine 2HCl salt in minimal DMF.

    • Add DIPEA (2.5 equiv) slowly. Sonicate if necessary until the suspension clears (liberation of free base in situ).

    • Transfer: Add the amine solution dropwise to the activated ester mixture at 0°C.

  • Reaction & Monitoring:

    • Allow to warm to Room Temperature (25°C). Stir for 4–6 hours.

    • QC Check: Monitor by LC-MS. Look for the disappearance of the amine mass (m/z ~192 for cation).

    • Success Criteria: >95% conversion by HPLC area.

  • Workup:

    • Dilute with EtOAc, wash with 5% LiCl (aq) to remove DMF, followed by saturated NaHCO₃.

Visualizing the Reproducibility Logic

Diagram 1: Optimized Coupling Workflow (Salt Form)

This diagram illustrates the critical "split-stream" preparation required to handle the salt form effectively.

CouplingWorkflow cluster_0 Stream A: Activation cluster_1 Stream B: Neutralization Acid Carboxylic Acid Partner HATU HATU + DIPEA (1.0 eq) Acid->HATU ActiveEster Activated Ester (Intermediate) HATU->ActiveEster 15 min, 0°C Reaction Coupling Reaction (DMF, RT, 4h) ActiveEster->Reaction Salt Amine 2HCl Salt (Stable) Base DIPEA (2.5 eq) Salt->Base FreeAmine Free Amine (In-Situ) Base->FreeAmine Liberation FreeAmine->Reaction Product Final Coupled Product Reaction->Product Workup

Caption: Split-stream activation protocol ensuring stoichiometric precision using the stable 2HCl salt.

Diagram 2: Failure Modes of the Free Base

Understanding why the free base fails is essential for troubleshooting inconsistent yields.

FailureModes cluster_degradation Degradation Pathways FreeBase Free Base Amine (Stored >2 weeks) Carbamate Insoluble Carbamate (Precipitate) FreeBase->Carbamate + CO2 NOxide N-Oxide / Dimer (Impurity) FreeBase->NOxide + O2 Coupling Coupling Reaction FreeBase->Coupling Remaining Intact Amine CO2 Atmospheric CO2 CO2->Carbamate Oxidation Air Oxidation Oxidation->NOxide Carbamate->Coupling Inert/Insoluble Result Low Yield & Unknown Peaks Coupling->Result

Caption: Mechanistic pathways of free base degradation leading to non-reproducible stoichiometry.

References

  • Yue, E. W., et al. (2017). INCB24360 (Epacadostat), a Highly Potent and Selective Indoleamine-2,3-dioxygenase 1 (IDO1) Inhibitor for Immuno-oncology. ACS Medicinal Chemistry Letters.[1][2] [Link]

  • Koblish, H. K., et al. (2010).Hydroxyamidine Inhibitors of Indoleamine-2,3-dioxygenase.
  • PubChem Compound Summary. Epacadostat Intermediate: [3-fluoro-4-(1H-imidazol-1-yl)phenyl]methanamine. [Link]

Sources

Safety & Regulatory Compliance

Safety

[3-fluoro-4-(1H-imidazol-1-yl)phenyl]methanamine proper disposal procedures

Disposal Protocol: [3-Fluoro-4-(1H-imidazol-1-yl)phenyl]methanamine Executive Summary & Immediate Classification Objective: Safe containment and destruction of [3-Fluoro-4-(1H-imidazol-1-yl)phenyl]methanamine (CAS: 95190...

Author: BenchChem Technical Support Team. Date: February 2026

Disposal Protocol: [3-Fluoro-4-(1H-imidazol-1-yl)phenyl]methanamine

Executive Summary & Immediate Classification

Objective: Safe containment and destruction of [3-Fluoro-4-(1H-imidazol-1-yl)phenyl]methanamine (CAS: 951907-14-5), preventing environmental contamination and personnel exposure.

Core Classification:

  • Chemical Class: Halogenated Aromatic Amine / Imidazole Derivative.

  • Waste Stream: Halogenated Organic Base .

  • Disposal Method: High-temperature incineration with flue gas scrubbing (to capture Hydrogen Fluoride). DO NOT dispose of via sanitary sewer or standard organic waste streams lacking halogen capabilities.

Chemical Profile & Hazard Analysis

Effective disposal requires understanding the molecule's reactive moieties. This compound integrates three distinct functional groups that dictate its handling:

FeatureMoietyHazard ImplicationDisposal Constraint
Core Structure Phenyl RingStability / LipophilicityRequires high-temp incineration (>1100°C) for ring cleavage.
Halogen 3-FluoroHF GenerationCombustion releases corrosive Hydrogen Fluoride (HF). Must use incinerators with alkaline scrubbers.
Basic Nitrogen Imidazole & MethanamineCorrosivity / IrritationAlkaline nature (pKa ~7-9). Incompatible with strong acids and oxidizers in waste storage.[1]

GHS Hazard Classification:

  • H302/H312/H332: Harmful if swallowed, in contact with skin, or inhaled.

  • H314/H315: Causes severe skin burns/irritation (characteristic of benzylamines).

  • H319: Causes serious eye irritation.[2][3][4]

Waste Characterization & Segregation Strategy

The "Self-Validating" Protocol: Before disposal, you must validate the waste stream to prevent dangerous cross-reactivity. This compound is a Base .

  • Rule 1: Segregation from Acids.

    • Mechanism:[3][5][6][7][8] Mixing this amine with acid waste (e.g., HCl, H₂SO₄) will generate heat (exothermic neutralization) and potentially toxic vapors.

    • Action: Segregate into the "Basic/Alkaline Organic" waste stream.

  • Rule 2: Halogen Identification.

    • Mechanism:[3][5][7][8] Standard organic waste streams often go to cement kilns or fuel blending. Fluorinated compounds can damage standard kiln linings and release regulated HF gas.

    • Action: Label explicitly as "Halogenated" (Fluorine-bearing).

Quantitative Data: Waste Stream Parameters
ParameterLimit / SpecificationReason for Control
pH > 8.0 (Alkaline)Prevents acid-base reaction in storage.
Halogen Content > 1000 ppm (High)Triggers specific RCRA/EU incineration requirements.
Water Content < 20% (Preferred)High water content increases incineration costs; keep organic solvent phases separate.

Step-by-Step Disposal Workflow

Step 1: Collection & Containerization[5][7]
  • Container Material: High-Density Polyethylene (HDPE) or Glass.

    • Avoid: Metal containers (aluminum/steel) if moisture is present, as the amine can corrode metal over time, and fluoride ions (if degradation occurs) attack silica-free metals.

  • Solvent Matrix: Dissolve solid residues in a compatible solvent like Methanol or Ethanol if liquid disposal is required by your facility. If solid, dispose of the pure solid in a wide-mouth HDPE jar.

Step 2: Labeling

The label must be specific to ensure downstream safety.

  • Primary Tag: "Hazardous Waste - Halogenated Organic Base"

  • Constituents:

    • [3-Fluoro-4-(1H-imidazol-1-yl)phenyl]methanamine (Primary)

    • Methanol/Ethanol (if in solution)

  • Hazard Checkboxes: [x] Toxic [x] Corrosive [x] Irritant

Step 3: Professional Hand-off

Transfer the sealed container to your institution's Environmental Health & Safety (EHS) team. Ensure they are aware of the fluorine content , as this dictates the specific incinerator facility (e.g., rotary kiln with caustic scrubber) the waste must be shipped to.

Spill Response (Immediate Action)

If a spill occurs during the disposal process, follow this neutralization logic:

  • Evacuate & Ventilate: Aerosolized amines are respiratory irritants (H335).

  • PPE: Nitrile gloves (double gloved), safety goggles, and lab coat.

  • Neutralization (The "Weak Acid" Method):

    • Do NOT use strong mineral acids (HCl) to clean up.

    • Use Citric Acid or Sodium Bisulfate powder to neutralize the spill.

    • Why? These weak acids protonate the amine/imidazole groups, turning the volatile, corrosive liquid/solid into a non-volatile, water-soluble salt (citrate/bisulfate salt).

  • Cleanup: Absorb the resulting salt slurry with vermiculite or clay. Place in the hazardous waste container.

Visualized Decision Workflow

The following diagram illustrates the critical decision nodes for segregating this specific compound.

DisposalWorkflow cluster_final Final Destruction Method Start Start: [3-Fluoro-4-(1H-imidazol-1-yl)phenyl]methanamine Waste StateCheck State: Solid or Liquid? Start->StateCheck SolidPath Solid Residue StateCheck->SolidPath Solid LiquidPath Liquid Solution StateCheck->LiquidPath Dissolved StreamA Stream A: Solid Halogenated Organic (Pack in HDPE Jar) SolidPath->StreamA SolventCheck Is Solvent Halogenated? (e.g., DCM, Chloroform) LiquidPath->SolventCheck StreamB Stream B: Halogenated Solvent Waste (Segregate from Non-Halogenated) SolventCheck->StreamB Yes StreamC Stream C: Non-Halogenated Solvent Waste (BUT label as Fluorine-Bearing) SolventCheck->StreamC No (e.g., MeOH) Incineration High-Temp Incineration (w/ HF Scrubber) StreamA->Incineration StreamB->Incineration StreamC->Incineration

Figure 1: Waste segregation decision tree ensuring proper routing to fluorine-capable incineration facilities.

References

  • Sigma-Aldrich. (2024).[2][3][4] Safety Data Sheet: 1-[3-Fluoro-4-(1H-imidazol-1-yl)phenyl]methanamine. Retrieved from

  • U.S. Environmental Protection Agency (EPA). (2024). RCRA Hazardous Waste Codes & Characteristics. Retrieved from

  • National Institutes of Health (PubChem). (2024). Compound Summary: (3-Fluoro-4-(1H-imidazol-1-yl)phenyl)methanamine.[9] Retrieved from

  • Cornell University EHS. (2024). Management Procedures For Specific Waste Types (Amines & Fluorinated Compounds). Retrieved from

Sources

Handling

Personal protective equipment for handling [3-fluoro-4-(1H-imidazol-1-yl)phenyl]methanamine

Executive Hazard Analysis This guide defines the safety architecture for handling [3-fluoro-4-(1H-imidazol-1-yl)phenyl]methanamine . As a specialized intermediate containing a primary benzylic amine and an imidazole ring...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Hazard Analysis

This guide defines the safety architecture for handling [3-fluoro-4-(1H-imidazol-1-yl)phenyl]methanamine . As a specialized intermediate containing a primary benzylic amine and an imidazole ring, this compound exhibits significant basicity and nucleophilicity.

The Core Threat: Primary amines on benzylic scaffolds are notorious for causing chemical burns and irreversible eye damage (necrosis) because they saponify the fats in biological tissue (alkaline hydrolysis). Furthermore, the imidazole moiety adds nitrogenous basicity, increasing the risk of respiratory irritation and potential sensitization.

Operational Mandate: Treat this substance as a Category 1B Corrosive . All protocols below are designed to prevent contact, not just mitigate it.

Personal Protective Equipment (PPE) Matrix

This system relies on "Redundancy and Barrier Integrity." Do not deviate from these specifications.

Protection ZoneRequired EquipmentTechnical Justification & Causality
Ocular Chemical Splash Goggles (Indirect Vented) + Face Shield (8-inch)Causality: Amines are lipophilic bases.[1][2] A splash does not just "burn"; it penetrates deep into the corneal tissue. Safety glasses provide insufficient protection against liquids or fine dusts that can bypass side shields.
Dermal (Hands) Double Gloving Strategy :1. Inner: Nitrile (4 mil)2. Outer: Nitrile (minimum 5-8 mil) or Laminate (Silver Shield®)Barrier Logic: Standard nitrile degrades upon prolonged exposure to amines or the organic solvents (e.g., DCM, DMF) used to dissolve them.[1][2] Double gloving creates a sacrificial outer layer. Change outer gloves immediately upon splash.
Respiratory Engineering Control Primary: Certified Fume Hood.Secondary (if outside hood): Full-face respirator with ABEK1 (Amine/Organic) cartridges.Volatility: While the solid salt may be stable, the free base can release amine vapors.[1][2] Inhalation causes immediate irritation to mucous membranes and potential sensitization (asthma-like symptoms).
Body Tyvek® Lab Coat (or chemical-resistant apron) over cotton clothing.[1][2]Permeation: Cotton absorbs amines, holding the corrosive agent against the skin.[1][2] A chemical-resistant apron prevents saturation during spills.

Operational Protocols

A. Solid Handling & Weighing

Objective: Prevent dust generation and inhalation.

  • Engineering Control: All weighing must occur inside a fume hood or a ventilated balance enclosure .

  • Static Mitigation: Use an anti-static gun or ionizer bar. Fluorinated aromatics can be static-prone, causing "fly-away" powder that contaminates the user.

  • Transfer: Use a disposable funnel or weighing paper. Do not use spatulas that have been used for strong acids without rigorous cleaning (risk of exothermic salt formation).

B. Reaction Setup (Solution Phase)

Objective: Prevent splash and uncontrolled exotherms.

  • Solvent Selection: When dissolving, add the solvent to the solid, not vice-versa, to minimize dust displacement.

  • Incompatibility Check: NEVER mix directly with strong oxidizing agents (e.g., peroxides, permanganates) or strong mineral acids without cooling. The amine group will react exothermically, potentially causing solvent boiling and projection.

Visualized Workflows

Diagram 1: Safe Handling Lifecycle

Caption: Logical flow from storage to disposal, emphasizing engineering controls at every stage.

HandlingLifecycle Storage Storage (Desiccated, <25°C) Weighing Weighing (Fume Hood Only) Storage->Weighing Anti-static precautions Reaction Reaction Setup (Inert Atmosphere) Weighing->Reaction Dissolve gently Quench Quench/Workup (Controlled pH) Reaction->Quench Exotherm Control Waste Waste Disposal (Basic Stream) Quench->Waste Segregate

Diagram 2: Spill Response Decision Tree

Caption: Immediate decision logic for spills. Speed is critical to prevent surface corrosion.

SpillResponse Start Spill Detected Type Identify State Start->Type Solid Solid / Powder Type->Solid Liquid Liquid / Solution Type->Liquid ActionSolid Cover with wet paper towel (Prevent dust) Solid->ActionSolid ActionLiquid Absorb with Vermiculite or Chemizorb® Liquid->ActionLiquid Neutralize Wipe with dilute Citric Acid (Neutralize Amine) ActionSolid->Neutralize ActionLiquid->Neutralize Disposal Bag as Hazardous Chemical Waste Neutralize->Disposal

Emergency Response & Decontamination

Self-Validating Safety System:

  • Skin Contact: If you feel any sensation (heat, itching) under the glove, assume breakthrough.

    • Doff gloves immediately (peel from inside out).

    • Wash with copious water for 15 minutes.

    • Do not use vinegar on skin burns (exotherm risk); use water only.

  • Eye Contact:

    • Irrigate immediately at eyewash station for 15 minutes .

    • Hold eyelids open forcibly.

    • Seek medical attention immediately (ophthalmologist).

Waste Disposal Strategy

  • Segregation: This compound is a Base . It must be segregated from Acid waste streams.[3][4] Mixing with acid waste containers can generate heat and pressure, leading to container rupture.

  • Labeling: Label clearly as "Alkaline Organic Waste" or "Amines, Liquid/Solid, Corrosive, N.O.S."

  • Container: Use High-Density Polyethylene (HDPE) containers. Avoid metal containers if the compound is in a corrosive solution.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.

  • PubChem. (2025). Benzylamine - Safety and Hazards. National Library of Medicine.

  • ECHA (European Chemicals Agency). (2025). Substance Information: Imidazole.

  • Occupational Safety and Health Administration (OSHA). (2024). Personal Protective Equipment Standards (29 CFR 1910.132).

Sources

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